Allapinin
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H45BrN2O8 |
|---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate;hydrobromide |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H |
InChI Key |
CFFYROOPXPKMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Pictograms |
Acute Toxic |
Synonyms |
allapinin allapinine |
Origin of Product |
United States |
Foundational & Exploratory
Allapinin's Mechanism of Action on Sodium Channels: An In-depth Technical Guide
Abstract
Allapinin, the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a Class IC antiarrhythmic agent whose primary therapeutic effect is mediated through the blockade of voltage-gated sodium channels (Nav). This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with sodium channels, focusing on its state-dependent binding, effects on channel gating, and the kinetics of the block. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and cardiology.
Introduction
This compound is utilized in the management of various cardiac arrhythmias, including atrial fibrillation and flutter, and paroxysmal supraventricular tachycardia.[1] Its classification as a Class IC antiarrhythmic agent stems from its potent ability to block cardiac sodium channels, thereby slowing the rate of depolarization (Phase 0) of the cardiac action potential.[1][2][3] This leads to a reduction in the excitability and conduction velocity within the heart's conductive tissues.[3][4] Unlike some other antiarrhythmics, this compound's action is primarily focused on Nav channels, with some studies indicating it may also modulate the expression of genes related to other ion channels.[3][4]
State-Dependent Blockade of Sodium Channels
The interaction of this compound with sodium channels is highly dependent on the conformational state of the channel. Sodium channels cycle through three main states: resting (closed), open, and inactivated. This compound exhibits a pronounced state-dependent blockade, with a significantly higher affinity for the open and inactivated states compared to the resting state.
Open-Channel Block
This compound demonstrates a strong preference for binding to the open state of the sodium channel.[5] This characteristic is a hallmark of its mechanism and contributes to its use-dependent effects, where the degree of block increases with the frequency of channel opening (i.e., during a higher heart rate). The block of the open channel by this compound is reported to be slow and, in some experimental conditions, irreversible or very slowly reversible.[5][6] This slow kinetics is a distinguishing feature compared to the rapid, reversible block of local anesthetics like lidocaine.[6]
Inactivated-State Block
While the primary interaction is with the open state, this compound also exhibits a voltage-dependent block, indicating an affinity for the inactivated state.[3][7] As the membrane potential becomes more depolarized, more channels enter the inactivated state, and the inhibitory effect of this compound increases.[7] This is evidenced by the decrease in the IC50 value at more depolarized holding potentials. For instance, in studies on the Nav1.7 channel, the IC50 was significantly lower when the holding potential was clamped at -50 mV compared to -120 mV.[7]
Resting-State Block
This compound has a very low affinity for the resting state of the sodium channel. This preferential binding to the open and inactivated states contributes to its therapeutic window, as it has a greater effect on rapidly firing cells (which have more channels in the open and inactivated states) in arrhythmic tissue compared to cells in normally functioning tissue.[2]
Binding Site on the Sodium Channel
The precise binding site of this compound on the sodium channel has been a subject of investigation. Evidence suggests that its binding site may overlap with that of both local anesthetics and site 2 neurotoxins.[5] Studies using site-directed mutagenesis on the human heart sodium channel (hH1 or Nav1.5) have shown that mutations in the local anesthetic receptor region, specifically at residues F1760 and N1765 in domain IV-S6, reduce the channel's sensitivity to this compound.[5] This indicates that this compound likely binds within the inner pore of the channel, a region critical for the binding of many local anesthetics and antiarrhythmics.[7] The interaction is thought to be irreversible or slowly reversible, distinguishing it from the rapidly reversible binding of typical local anesthetics.[5]
Effects on Sodium Channel Gating Properties
A notable characteristic of this compound is its minimal effect on the voltage-dependence of sodium channel activation and steady-state inactivation.[7] Unlike many other sodium channel blockers that cause a hyperpolarizing or depolarizing shift in the activation and inactivation curves, this compound appears to block the channel without significantly altering these gating parameters.[7] It primarily reduces the peak sodium current amplitude.[6] This suggests that this compound acts as a pure pore blocker rather than a gating modifier.
Quantitative Analysis of this compound's Inhibitory Action
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). As expected from its state-dependent action, the IC50 values vary significantly with the experimental conditions, particularly the holding potential and the method of drug application.
| Channel Isoform | Holding Potential (mV) | Experimental Method | IC50 (µmol/L) | 95% Confidence Limits | Reference |
| Nav1.7 | -120 | Perfusion | 221.30 | 168.80–273.80 | [7] |
| Nav1.7 | -70 | Perfusion | 133.20 | 92.91–173.40 | [7] |
| Nav1.7 | -50 | Perfusion | 65.33 | 51.94–78.71 | [7] |
| Nav1.7 | -70 | Incubation | 27.67 | 15.68–39.66 | [7] |
Experimental Protocols for Studying this compound's Action
The investigation of this compound's mechanism of action on sodium channels predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the cell membrane potential and the recording of ionic currents through the sodium channels.
Cell Preparation
Studies typically utilize cell lines that stably express a specific sodium channel isoform of interest, such as Human Embryonic Kidney (HEK293) cells expressing Nav1.5 or Nav1.7.[7] This allows for the examination of the drug's effect on a homogenous population of channels. Alternatively, primary cells like isolated cardiomyocytes or trigeminal ganglia neurons can be used to study the drug's effect in a more native environment.[6]
Electrophysiological Recording
A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a cell. The patch of membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and the membrane potential. The extracellular solution (bath) contains physiological concentrations of ions, and this compound is applied via perfusion.
Voltage-Clamp Protocols
Specific voltage-clamp protocols are designed to isolate and study the sodium channel in its different conformational states:
-
Resting State Block: To assess the block of the resting state, the cell is held at a very negative membrane potential (e.g., -120 mV to -140 mV) where most channels are in the resting state. Short depolarizing pulses are then applied to elicit a current, and the reduction in current amplitude in the presence of this compound is measured.[8]
-
Inactivated State Block: To measure the affinity for the inactivated state, the cell is held at a more depolarized potential (e.g., -70 mV) where a significant fraction of channels are in the steady-state inactivated state.[8] The reduction in the available channels for opening upon a test pulse is then quantified.
-
Use-Dependent (Open State) Block: To evaluate the block of the open state, a train of repetitive depolarizing pulses is applied.[9] If a drug preferentially binds to the open state, a cumulative or use-dependent block will be observed, where the current progressively decreases with each pulse in the train.
Conclusion
This compound exerts its antiarrhythmic effect through a potent and state-dependent blockade of voltage-gated sodium channels. Its mechanism is characterized by a high affinity for the open and inactivated states of the channel, with minimal interaction with the resting state. This results in a use-dependent and voltage-dependent inhibition of sodium current. This compound appears to act as a pore blocker, binding within the inner vestibule of the channel at a site that overlaps with the local anesthetic receptor, but without significantly altering the channel's intrinsic gating properties. The slow kinetics of its binding and unbinding contribute to its classification as a Class IC agent and distinguish it from other sodium channel blockers. A thorough understanding of this mechanism is critical for the rational use of this compound in clinical practice and for the development of future antiarrhythmic therapies.
References
- 1. What is Allapininum used for? [synapse.patsnap.com]
- 2. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
Lappaconitine Hydrobromide: A Technical Guide for Researchers
An In-depth Whitepaper on the Sourcing, Extraction, and Mechanistic Action of a Potent Diterpenoid Alkaloid
Lappaconitine (B608462) hydrobromide, a C18-diterpenoid alkaloid, has garnered significant attention within the scientific community for its potent analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor properties.[1][2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its natural sources, established extraction and purification protocols, and the complex signaling pathways through which it exerts its pharmacological effects.
Natural Sources of Lappaconitine
Lappaconitine is a naturally occurring compound primarily isolated from the roots of various plant species belonging to the Aconitum and Delphinium genera (family Ranunculaceae).[4][5] Historically, these plants have been utilized in traditional Chinese medicine for their analgesic and anti-rheumatic effects.[4] The most prominent documented sources for lappaconitine extraction include:
-
Aconitum sinomontanum Nakai : Widely cited as a primary source for commercial and research-grade lappaconitine.[1][6][7][8]
-
Aconitum leucostomum Worosch : Another significant source from which lappaconitine has been successfully extracted and purified.[1]
-
Aconitum septentrionale : A species native to Inner Mongolia that also serves as a plant resource for this alkaloid.[1]
Extraction and Purification Methodologies
The extraction of lappaconitine hydrobromide leverages general alkaloid extraction principles, with various methods optimized to enhance yield and purity. These range from classical solvent-based techniques to more modern, efficient approaches.
Summary of Extraction Techniques
Modern techniques like ultrasound and microwave-assisted extraction have demonstrated superior efficiency, reducing solvent consumption and extraction time compared to traditional methods.[1]
| Method | Plant Source | Solvent(s) | Yield (%) | Purity (%) | Reference |
| Cold Leaching & Acid/Base Extraction | A. sinomontanum | Benzene, Ether | 0.50 - 0.60 | Not specified | [1] |
| Ultrasound-Assisted Extraction | A. sinomontanum | Not specified | 0.887 | Not specified | [1] |
| Microwave-Assisted Extraction | A. sinomontanum | Not specified | 1.208 | Not specified | [1] |
| Microwave-Assisted Ultrasonic Extraction | A. sinomontanum | Not specified | 1.227 | Not specified | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | A. leucostomum | Chloroform-Methanol-HCl | ~30 (from crude extract) | 98 | |
| Refining by Recrystallization | Lappaconitine Hydrobromide (raw) | Methanol (B129727), Ethanol (B145695)/Water/Acetone | >90 (Recovery) | >97 | [9] |
Detailed Experimental Protocols
Protocol 1: General Reflux Extraction from Aconitum Roots
This protocol is a composite of classical methods described in the literature.[1]
-
Preparation : Air-dry and powder the roots of the source plant (e.g., A. leucostomum).
-
Extraction : Extract the powdered material (1.8 kg) with 80% ethanol solution (2 x 10 L) under reflux at 80°C for 2 hours per cycle.
-
Concentration : Combine the ethanol extracts and concentrate the solution under reduced pressure at 60°C to yield a residue.
-
Partitioning : Suspend the concentrated residue in water (1:3 ratio) and perform a liquid-liquid extraction by partitioning with chloroform (B151607) three times (1 L each).
-
Crude Alkaloid Isolation : Combine the chloroform phases and evaporate the solvent to obtain the crude alkaloid extract. This extract can then be subjected to further purification.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the preparative separation from A. leucostomum crude extract.
-
Solvent System Preparation : Prepare a two-phase immiscible solvent system composed of chloroform-methanol-0.2 M hydrochloric acid (4:1.5:2 v/v/v). Mix thoroughly and degas by sonication for 30 minutes.
-
Sample Preparation : Dissolve 250 mg of the crude alkaloid extract in 10 mL of a mixture containing equal volumes of the upper and lower phases of the solvent system.
-
HSCCC Operation :
-
Fill the preparative column entirely with the upper phase (stationary phase).
-
Rotate the apparatus at a speed of 850 rpm.
-
Pump the lower phase (mobile phase) into the column at a specified flow rate.
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
-
Fraction Collection & Analysis : Continuously monitor the effluent and collect fractions. Analyze the fractions by HPLC to identify those containing pure lappaconitine.
-
Final Product : Combine the pure fractions and evaporate the solvent to yield lappaconitine with a purity of approximately 98%.
Protocol 3: Refining by Recrystallization
This protocol details a method for increasing the purity of raw lappaconitine hydrobromide.[9]
-
Dissolution : Add methanol as a first solvent to the raw lappaconitine hydrobromide material (10-20% weight-to-volume ratio). Stir to mix uniformly.
-
Heating : Heat the mixture in a water bath at 40-70°C for 15-30 minutes to ensure complete dissolution.
-
Precipitation : Add a second solvent (e.g., absolute ethanol, water, or acetone) with a volume of 1/3 to 1 time that of the first solvent (methanol).
-
Crystallization : Allow the solution to cool to room temperature, then place it at a temperature between -20°C and 0°C to facilitate crystallization.
-
Isolation and Drying : Filter the solution to obtain the crystals. Dry the crystals under vacuum at 30-65°C for 1-4 hours to obtain the final, refined lappaconitine hydrobromide product with a purity exceeding 97%.[9]
Pharmacological Data and In-Vivo Studies
Lappaconitine hydrobromide's primary application is in pain management, with research exploring its efficacy in various pain models.[6][8][10]
| Parameter | Value | Condition/Model | Reference |
| IC50 (HCT-116 cells) | 413.1 µg/mL (24h) | Human colorectal cancer cell line | [1] |
| IC50 (HCT-116 cells) | 174.2 µg/mL (48h) | Human colorectal cancer cell line | [1] |
| ED50 (Subcutaneous) | 1.1 mg/kg (mechanical allodynia) | Rat spinal nerve ligation model | [8] |
| ED50 (Subcutaneous) | 1.6 mg/kg (thermal hyperalgesia) | Rat spinal nerve ligation model | [8] |
| ED50 (Intrathecal) | 0.8 µg | Rat spinal nerve ligation model | [8] |
| Effective Dose (In vivo) | 4 mg/kg and 8 mg/kg | Rat CFA-induced inflammatory pain model | [6][7] |
Mechanism of Action and Signaling Pathways
Lappaconitine exerts its diverse pharmacological effects by modulating multiple cellular targets and signaling pathways. Its mechanism is complex and multifaceted, contributing to its analgesic, anti-inflammatory, and anti-cancer activities.
Primary Analgesic Mechanism: Sodium Channel Blockade
The most well-established mechanism for lappaconitine's analgesic effect is its action as a voltage-gated sodium channel (VGSC) blocker.[2][11]
-
Action : It binds to VGSCs, stabilizing them in an inactive state.[11]
-
Result : This inhibits the influx of sodium ions into neurons, which is critical for the generation and propagation of action potentials.[2][11]
-
Effect : By reducing neuronal excitability, it dampens the transmission of pain signals from the peripheral nervous system to the brain.[11]
It also affects the release of neurotransmitters like substance P and glutamate, which are key players in pain perception.[2]
Caption: Analgesic mechanism of Lappaconitine via VGSC blockade.
Anti-Inflammatory Signaling
Lappaconitine demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways.[1] Research indicates it suppresses the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) through the modulation of the Nf-κB and MAPK signaling pathways.[1]
Caption: Anti-inflammatory action via MAPK and Nf-κB inhibition.
Anti-Tumor Signaling Pathways
In cancer cell lines, such as HeLa and HepG2, lappaconitine and its derivatives have been shown to inhibit proliferation and induce apoptosis through multiple pathways.[1]
-
Cell Cycle Arrest : It inhibits Cyclin D1 and p-Rb proteins while promoting the expression of tumor suppressors p21 and P53.[1]
-
Mitochondrial Apoptosis : It activates the intrinsic apoptotic pathway by modulating the Bcl2/Bax ratio and activating caspases 9, 7, and 3.[1]
-
PI3K/AKT Inhibition : Lappaconitine sulfate (B86663) has been shown to inhibit cellular proliferation through the PI3K/AKT/GSK3β signaling pathway.[1]
Caption: Anti-cancer signaling pathways modulated by Lappaconitine.
Conclusion
Lappaconitine hydrobromide is a powerful natural compound with a well-defined sourcing and extraction framework and a complex, multi-target mechanism of action. Its ability to modulate key signaling pathways in pain, inflammation, and cancer makes it a highly valuable molecule for continued research and development. This guide provides a foundational technical overview to support scientists in harnessing the therapeutic potential of this intriguing alkaloid.
References
- 1. mdpi.com [mdpi.com]
- 2. sostceramide.com [sostceramide.com]
- 3. selleckchem.com [selleckchem.com]
- 4. staherbcorp.com [staherbcorp.com]
- 5. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102127018A - Method for refining lappaconitine hydrobromide - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. What is Lappaconite Hydrobromide used for? [synapse.patsnap.com]
Allapinin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Class IC Antiarrhythmic Agent
Abstract
Allapinin®, the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a potent Class IC antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, leading to a reduction in the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2] This comprehensive technical guide synthesizes the available preclinical and clinical data on this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its electrophysiological properties, pharmacokinetics, and clinical applications. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development.
Introduction
This compound, derived from the plants of the Aconitum and Delphinium species, is utilized for the management of both supraventricular and ventricular arrhythmias.[1][3] As a Class IC antiarrhythmic, its principal electrophysiological effect is a marked depression of the rapid inward sodium current (INa), which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[4] This action leads to a significant slowing of conduction in fast-response cardiac tissues.[2] Unlike other Class I agents, Class IC drugs like this compound have minimal effect on the duration of the action potential and the effective refractory period.[1]
Mechanism of Action and Electrophysiology
This compound's antiarrhythmic effects are primarily attributed to its potent, use-dependent blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[5][6] This blockade is more pronounced at higher heart rates. The interaction is characterized by a slow onset and offset of the block.[7] Studies have shown that lappaconitine binds preferentially to the open state of the sodium channel, leading to an irreversible block under experimental conditions.[5][6]
Signaling Pathway of this compound's Action
The primary signaling pathway affected by this compound is the propagation of the cardiac action potential. By blocking the fast sodium channels, this compound directly modulates the influx of sodium ions, which is the initial and critical step in cardiomyocyte depolarization.
Quantitative Electrophysiological Data
The following table summarizes the key quantitative electrophysiological effects of this compound and its active metabolite.
| Parameter | Effect | Value | Species/Model | Reference |
| Lappaconitine | ||||
| Nav1.7 Channel Blockade (IC50) | Inhibition | 27.67 µmol/L | Human embryonic kidney (HEK293) cells | [7] |
| ECG: PQ Interval | Prolongation | Increased | Human | [8] |
| ECG: QRS Complex | Widening | Increased | Human | [8] |
| ECG: QT Interval | No significant change | No change | Human | [8] |
| N-deacetyllappaconitine (Active Metabolite) | ||||
| Action Potential Depolarization | Increased duration | Not specified | Isolated rat hippocampal neurons | [9] |
| Action Potential Amplitude | Decrease | Not specified | Isolated rat hippocampal neurons | [9] |
| Na+ Currents | Inhibition | Effective | Isolated rat hippocampal neurons | [9] |
| K+ Currents | Partial Inhibition | Partial | Isolated rat hippocampal neurons | [9] |
Pharmacokinetics and Metabolism
This compound is administered orally and is metabolized in the liver to its active metabolite, N-deacetyllappaconitine.[9] The pharmacokinetics of a long-acting formulation of lappaconitine hydrobromide (Allaforte®) have been studied in humans.
Pharmacokinetic Parameters
| Parameter | Lappaconitine | N-deacetyllappaconitine | Unit | Reference |
| Cmax (Maximum Concentration) | 5.09 ± 4.07 | 11.66 ± 6.21 | ng/mL | [1] |
| Tmax (Time to Maximum Concentration) | 4.43 ± 3.54 | 4.04 ± 2.18 | hours | [1] |
| AUC0-t (Area Under the Curve) | 42.96 ± 34.48 | 167.42 ± 114.41 | ng·h/mL | [1] |
| AUC0-∞ | 71.24 ± 43.20 | 189.42 ± 115.20 | ng·h/mL | [1] |
| T1/2 (Half-life) | 8.45 ± 5.10 | 9.04 ± 2.57 | hours | [1] |
Metabolism
The metabolism of this compound is thought to involve the cytochrome P450 (CYP) enzyme system.[3] Co-administration with inhibitors or inducers of CYP enzymes can potentially alter the plasma concentrations of this compound and its active metabolite, leading to toxicity or reduced efficacy.[3] Further studies are needed to fully characterize the specific CYP isozymes involved in its metabolism.
Experimental Protocols
Whole-Cell Voltage-Clamp on Isolated Cardiomyocytes
This protocol is a generalized procedure for assessing the effect of this compound on cardiac sodium channels.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult mammalian hearts (e.g., rat, guinea pig).[10]
-
Cell Culture: Isolated myocytes are plated on laminin-coated glass coverslips and allowed to adhere.
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
The whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution.[10]
-
Sodium currents are elicited by depolarizing voltage steps from a holding potential.
-
Baseline currents are recorded before the application of this compound.
-
This compound is perfused into the recording chamber at various concentrations.
-
The effect of this compound on the sodium current is recorded at each concentration.
-
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application to determine the percentage of inhibition. A dose-response curve is constructed to calculate the IC50 value.
Aconitine-Induced Arrhythmia Model in Isolated Rat Papillary Muscle
This ex vivo model is used to assess the antiarrhythmic efficacy of this compound.
Methodology:
-
Preparation: Papillary muscles are dissected from the right ventricle of a rat heart and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The muscle is stimulated electrically.
-
Induction of Arrhythmia: Aconitine (1 µM) is added to the bath to induce arrhythmias, which are characterized by irregular contractions.[2]
-
Drug Application: this compound is added to the bath at various concentrations to assess its ability to suppress the aconitine-induced arrhythmias.
-
Data Recording and Analysis: The contractile force and rhythm of the papillary muscle are recorded. The concentration of this compound required to restore regular rhythm is determined.
Clinical Efficacy and Safety
This compound has demonstrated efficacy in the treatment of both supraventricular and ventricular premature beats.[8][11] It is particularly noted for its high efficacy in preventing attacks of paroxysmal atrial fibrillation.[12][13] Clinical studies have shown that an oral dose of 75 mg/day is often optimal.[8]
Logical Flow for Clinical Trial Design
Safety Profile
The most common side effects of this compound are dose-dependent and include dizziness, headache, and gastrointestinal disturbances.[3] A significant concern with Class IC antiarrhythmics is the potential for proarrhythmia, especially in patients with structural heart disease.[3] Therefore, this compound is contraindicated in patients with conditions such as severe heart block and myocardial insufficiency.[3]
Conclusion
This compound is an effective Class IC antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of cardiac sodium channels. Its clinical utility in managing a range of arrhythmias is supported by numerous studies. However, for drug development professionals, a deeper understanding of its quantitative electrophysiological effects, detailed metabolic pathways, and comprehensive safety profile in diverse patient populations is crucial. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential and optimization of this compound and related compounds. Future research should focus on obtaining more precise quantitative data on its effects on cardiac action potential and conduction, elucidating the specific P450 isozymes involved in its metabolism, and conducting large-scale clinical trials with detailed electrophysiological monitoring to further refine its clinical application and safety profile.
References
- 1. pharmjournal.ru [pharmjournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. What is Allapininum used for? [synapse.patsnap.com]
- 4. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 11. [Results of the clinical study of a new anti-arrhythmia preparation this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Allapinine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allapinine, a hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a class IC antiarrhythmic agent with a complex chemical architecture and a rich pharmacological profile. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels. The inherent toxicity of lappaconitine has driven extensive research into the synthesis of novel derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the chemical structure of Allapinine and its key derivatives, details their synthesis through established and emerging methodologies, and presents a compilation of their quantitative pharmacological data. Furthermore, it elucidates the key signaling pathways involved in their therapeutic and adverse effects, offering a valuable resource for professionals engaged in cardiovascular drug discovery and development.
Chemical Structure of Allapinine and Its Derivatives
Allapinine is the hydrobromide salt of lappaconitine, a C18-diterpenoid alkaloid. The core structure of lappaconitine is a complex hexacyclic ring system. Modifications to this scaffold have yielded a variety of derivatives with altered pharmacological properties.
Allapinine (Lappaconitine Hydrobromide)
-
Chemical Formula: C₃₂H₄₅BrN₂O₈
-
Molecular Weight: 665.61 g/mol
-
IUPAC Name: [(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide[1]
Key Derivatives:
-
Lappaconitine: The parent alkaloid from which Allapinine is derived.
-
N-Deacetyllappaconitine: A major metabolite of lappaconitine, formed by the hydrolysis of the acetamido group on the benzoate (B1203000) moiety.[2]
-
5'-Bromolappaconitine: A halogenated derivative with a bromine atom substituted on the anthranilate ring, which has shown enhanced antiarrhythmic activity.[2]
Below is a graphical representation of the core structures of Allapinine and its key derivatives.
Caption: Chemical structures of Allapinine and its principal derivatives.
Synthesis of Allapinine Derivatives
The synthesis of Allapinine derivatives primarily involves the extraction of the parent compound, lappaconitine, from natural sources, followed by semi-synthetic modifications.
Extraction of Lappaconitine
Lappaconitine is predominantly extracted from the roots of plants belonging to the Aconitum genus, such as Aconitum sinomontanum Nakai.[3]
Synthesis of N-Deacetyllappaconitine
N-Deacetyllappaconitine is typically prepared via acid hydrolysis of lappaconitine.[4]
Experimental Protocol: Acid Hydrolysis of Lappaconitine
-
Reaction Setup: A solution of lappaconitine in a suitable acidic medium (e.g., hydrochloric acid in an alcoholic solvent) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete hydrolysis of the acetyl group.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure N-deacetyllappaconitine.[5]
Synthesis of 5'-Bromolappaconitine and Other Halogenated Derivatives
The synthesis of halogenated derivatives, such as 5'-bromolappaconitine, involves the electrophilic substitution on the anthranilate moiety of the lappaconitine molecule.
Experimental Protocol: Synthesis of Halogenated Lappaconitine Derivatives
-
Reaction Setup: Lappaconitine is dissolved in a suitable solvent (e.g., a chlorinated solvent) in a reaction vessel protected from light.
-
Halogenation: A halogenating agent (e.g., N-bromosuccinimide for bromination) is added portion-wise to the solution at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography to afford the desired halogenated lappaconitine derivative.[6]
Synthesis of Other Derivatives
A variety of other derivatives have been synthesized by modifying different positions of the lappaconitine scaffold, including the N-20 position and the C-4 acetamidobenzoate side chain. Techniques such as Sonogashira coupling have been employed to create hybrid molecules with other pharmacologically active fragments.[7]
The following diagram illustrates a general workflow for the synthesis of Allapinine derivatives.
Caption: A generalized workflow for the synthesis of Allapinine derivatives.
Quantitative Data
The following tables summarize the available quantitative data for Allapinine and its derivatives, focusing on their physicochemical properties and pharmacological activities.
Table 1: Physicochemical Properties of Allapinine and Key Derivatives
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Allapinine | C₃₂H₄₅BrN₂O₈ | 665.61 |
| Lappaconitine | C₃₂H₄₄N₂O₈ | 584.70 |
| N-Deacetyllappaconitine | C₃₀H₄₂N₂O₇ | 542.67 |
Table 2: Pharmacological Activity and Toxicity of Allapinine and Derivatives
| Compound | Activity | Model | ED₅₀ / IC₅₀ | LD₅₀ (mg/kg, oral, mice) | Reference |
| Lappaconitine | Analgesic | - | - | 32.4 | [8] |
| Lappaconitine Derivative (Compound 5a) | Analgesic | - | 1.2 mg/kg | - | [8] |
| Lappaconitine Derivative (Compound 5c) | Analgesic | - | 1.6 mg/kg | - | [8] |
| Lappaconitine Derivative (Compound 6) | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 cells | 10.34 ± 2.05 µM | - | [5] |
| Lappaconitine Derivative (Compound 19) | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 cells | 18.18 ± 4.80 µM | - | [5] |
| Lappaconitine Derivative (Compound 70) | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 cells | 15.66 ± 0.88 µM | - | [5] |
| Lappaconitine Derivative (Compound A4) | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 cells | 12.91 µmol/L | - | [3] |
| Lappaconitine Derivative (Compound A4) | Anti-inflammatory (TNF-α inhibition) | LPS-induced RAW264.7 cells | 89.66 µmol/L | - | [3] |
| Lappaconitine Derivative (Compound A4) | Anti-inflammatory (PGE2 inhibition) | LPS-induced RAW264.7 cells | > 100 µmol/L | - | [3] |
Signaling Pathways and Mechanism of Action
Antiarrhythmic Effects: Sodium Channel Blockade
The primary mechanism of action for Allapinine's antiarrhythmic effect is the blockade of voltage-gated sodium channels in cardiomyocytes. As a Class IC antiarrhythmic agent, it slows the upstroke of the action potential (Phase 0), thereby reducing the speed of conduction and the excitability of the cardiac tissue. This helps to suppress arrhythmias. Beyond sodium channels, Allapinine has also been shown to modulate potassium and calcium channels, contributing to its overall electrophysiological profile.
Anti-inflammatory and Analgesic Effects: NF-κB and MAPK Signaling Pathways
Derivatives of lappaconitine have demonstrated significant anti-inflammatory and analgesic properties. These effects are, in part, mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3]
-
NF-κB Pathway: This pathway is a central regulator of inflammation. Lappaconitine derivatives can suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
-
MAPK Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli, including stress and inflammation. Inhibition of this pathway by lappaconitine derivatives can reduce the expression of inflammatory mediators like iNOS and COX-2.[5]
The diagram below illustrates the inhibitory effect of Allapinine derivatives on the NF-κB and MAPK signaling pathways.
Caption: Allapinine derivatives inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Conclusion
Allapinine and its derivatives represent a fascinating class of compounds with significant therapeutic potential, particularly in the fields of cardiology and inflammation. The complex chemical structure of the parent alkaloid, lappaconitine, provides a rich scaffold for synthetic modification, enabling the development of new chemical entities with improved efficacy and safety profiles. A thorough understanding of their chemical structures, synthetic routes, and mechanisms of action, as presented in this guide, is crucial for the rational design and development of the next generation of Allapinine-based therapeutics. The quantitative data compiled herein serves as a valuable benchmark for future structure-activity relationship studies and preclinical development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]
- 4. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lappaconitine: influence of halogen substituent on the antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of Allapinin in Cardiac Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allapinin®, with the active ingredient lappaconitine (B608462) hydrobromide, is a Class IC antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast sodium channels within cardiomyocytes, leading to a reduction in the maximum rate of depolarization of the action potential, a slowing of conduction velocity, and an increase in the effective refractory period.[1][3] This comprehensive technical guide delineates the pharmacological properties of this compound on cardiac tissue, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways.
Mechanism of Action and Electrophysiological Effects
This compound exerts its antiarrhythmic effects primarily through the modulation of ion channels in cardiac cells. As a Class IC antiarrhythmic, its most prominent action is the potent blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1][2] By binding to the open state of these channels, this compound reduces the influx of sodium ions, thereby decreasing the slope of Phase 0 and slowing the conduction of the electrical impulse throughout the atria, ventricles, and His-Purkinje system.[4][5] This leads to a prolongation of the PR interval and a widening of the QRS complex on an electrocardiogram (ECG), with minimal to no effect on the QT interval.[6]
Beyond its direct channel-blocking activity, this compound has also been shown to modulate the gene expression of various ion channels in cardiac tissue, suggesting a more complex regulatory role.[3] Studies in animal models have demonstrated that this compound can alter the mRNA levels of genes encoding for sodium, potassium, and calcium channels, which may contribute to its long-term antiarrhythmic efficacy and its side-effect profile.[3]
Data Presentation: Quantitative Effects of this compound on Cardiac Electrophysiology
The following tables summarize the available quantitative data on the effects of this compound (lappaconitine hydrobromide) on cardiac ion channels and tissue.
| Parameter | Channel/Tissue | Species | Concentration | Effect | Reference |
| Sodium Channel Blockade | |||||
| IC50 | Nav1.7 (neuronal isoform) | Human (HEK) | 27.67 µmol/L | Voltage-dependent inhibition | [7] |
| % Inhibition | Nav1.5 (cardiac isoform) | Human (HEK) | 100 µmol/L | 29% inhibition of peak current | [7] |
| Functional Effects | |||||
| Inotropic Action | Guinea Pig Atria | Guinea Pig | 0.06 µM | Significant negative inotropic effect | [8] |
| Gene Expression Modulation (mRNA levels in a rat model of aconitine-induced arrhythmia) | [3] | ||||
| Increased Expression | |||||
| Potassium Channels | kcna6, kcnj1, kcnj4, kcnq2, kcnq4 | Rat | N/A | Upregulation of mRNA | [3] |
| Calcium Channel | cacna1g (T-type) | Rat | N/A | Upregulation of mRNA | [3] |
| Vesicular Acetylcholine Transporter | slc18a3 | Rat | N/A | Upregulation of mRNA | [3] |
| Decreased Expression | |||||
| Sodium Channel | scn8a | Rat | N/A | Downregulation of mRNA | [3] |
| Potassium Channels | kcne1, kcns1 | Rat | N/A | Downregulation of mRNA | [3] |
Experimental Protocols
The following sections describe representative methodologies for investigating the pharmacological properties of this compound in cardiac tissue.
Cardiomyocyte Isolation
Objective: To obtain viable, single cardiomyocytes for electrophysiological studies.
Methodology (based on Langendorff perfusion of adult rodent hearts):
-
Animal Euthanasia and Heart Excision: The experimental animal (e.g., adult rat or mouse) is anesthetized, and the heart is rapidly excised and placed in ice-cold, calcium-free Tyrode's solution.
-
Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with a calcium-free buffer to wash out the blood.
-
Enzymatic Digestion: The perfusion is switched to a buffer containing digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.
-
Cell Dissociation and Calcium Reintroduction: The digested heart tissue is minced and gently agitated to release individual cardiomyocytes. The calcium concentration in the cell suspension is gradually increased to physiological levels.
-
Cell Harvesting and Plating: The isolated cardiomyocytes are washed and plated on laminin-coated coverslips for subsequent electrophysiological recording.
Patch-Clamp Electrophysiology
Objective: To measure the effects of this compound on specific ion currents in isolated cardiomyocytes.
Methodology (Whole-Cell Voltage-Clamp):
-
Cell Preparation: Isolated cardiomyocytes are placed on the stage of an inverted microscope and perfused with an external solution.
-
Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ. The pipette is filled with an internal solution designed to isolate the current of interest (e.g., containing Cs+ to block K+ currents when studying Na+ or Ca2+ currents).
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ). A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ion current of interest. For example, to study the fast sodium current (I_Na), the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials.
-
Drug Application and Data Acquisition: this compound is applied to the cell via the perfusion system at various concentrations. The resulting changes in the ion current are recorded and analyzed to determine the dose-dependent effects of the drug.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the pharmacological actions of this compound.
Conclusion
This compound is a potent Class IC antiarrhythmic agent with a primary mechanism of action centered on the blockade of cardiac sodium channels. Its electrophysiological effects lead to a slowing of conduction and an increase in the refractory period, which underlie its therapeutic efficacy in a range of cardiac arrhythmias. Furthermore, evidence suggests that this compound can modulate the gene expression of various ion channels, indicating a more complex pharmacological profile. Further research is warranted to fully elucidate the quantitative effects of this compound on a broader range of cardiac ion channels and to explore the upstream signaling pathways responsible for its effects on gene expression. This will provide a more complete understanding of its antiarrhythmic properties and potential for proarrhythmic side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. [The Study of Evidence Base for the Use of Lappaconitine Hydrobromide in Patients With Atrial Fibrillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
Allapinin's Effect on Cardiac Action Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allapinin, a Class IC antiarrhythmic agent, exerts its primary therapeutic effect by modulating the intricate electrical signaling of the heart at the cellular level. Its active ingredient, lappaconitine (B608462) hydrobromide, primarily targets voltage-gated sodium channels, leading to significant alterations in the cardiac action potential.[1][2] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the distinct phases of the cardiac action potential, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Sodium Channel Blockade
This compound is classified as a Class IC antiarrhythmic drug, indicating its potent inhibitory effect on the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] By blocking these sodium channels, this compound decreases the influx of sodium ions into cardiomyocytes, which in turn slows the maximum rate of depolarization (Vmax) and prolongs the conduction of electrical impulses throughout the cardiac tissue.[3] This mechanism is central to its efficacy in suppressing various cardiac arrhythmias.
Impact on Cardiac Action Potential Phases
The cardiac action potential is a complex interplay of ion currents that can be divided into five distinct phases. This compound's influence extends beyond its primary effect on Phase 0, impacting the overall duration and morphology of the action potential.
Phase 0: Rapid Depolarization
This phase is characterized by the rapid influx of Na+ ions through voltage-gated sodium channels. This compound's principal action is the potent, use-dependent blockade of these channels. This leads to a significant reduction in the maximum upstroke velocity (Vmax) of the action potential. Clinically, this effect manifests as a prolongation of the PQ interval and a widening of the QRS complex on an electrocardiogram (ECG).[4]
Phases 1, 2, and 3: Repolarization
While the primary effect of this compound is on Phase 0, it also indirectly and directly influences the repolarization phases. Studies have shown that this compound can modulate the gene expression of various potassium (K+) and calcium (Ca2+) channels, which are the key players in Phases 1, 2, and 3.[5]
-
Phase 1 (Early Repolarization): Primarily driven by the transient outward potassium current (Ito).
-
Phase 2 (Plateau): A balance between inward calcium currents (ICaL) and outward potassium currents (IKs, IKr).
-
Phase 3 (Rapid Repolarization): Dominated by the activation of delayed rectifier potassium currents (IKr and IKs) and the inward rectifier potassium current (IK1).
Research indicates that this compound may increase the mRNA levels for certain types of K+ channels and Ca2+ channels, while decreasing the mRNA levels for others.[5] These alterations in ion channel expression can lead to changes in the duration of the action potential (APD), although specific quantitative data on the dose-dependent effects of this compound on APD30, APD50, and APD90 in different cardiac cell types remain limited in publicly available literature.
Phase 4: Resting Potential
Phase 4 is maintained by the inward rectifier potassium current (IK1). While direct quantitative effects of this compound on the resting membrane potential are not extensively documented, its modulation of K+ channel gene expression could potentially influence the stability of this phase.
Quantitative Effects of this compound on Cardiac Electrophysiology
The following table summarizes the available quantitative data on the effects of lappaconitine, the active component of this compound. It is important to note that much of the detailed quantitative research has been conducted on neuronal sodium channels, and cardiac-specific data, particularly dose-response relationships for all action potential parameters, is not as readily available.
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| IC50 (hNav1.7) | HEK293 cells | 27.67 µmol/L (at -70 mV) | Voltage-dependent inhibition | [1] |
| Negative Inotropic Action | Guinea-pig atria | 0.06 µM (Lappaconitine) | Significant negative inotropy | [4] |
| Asystole | Guinea-pig atria | 4.5 µM (Lappaconitine) | Induction of asystole | [4] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of antiarrhythmic drugs like this compound, various experimental models and techniques are employed. The following diagrams illustrate the conceptual signaling pathway of this compound's effect and a typical experimental workflow for its electrophysiological characterization.
Conceptual signaling pathway of this compound's cardiac effects.
Typical experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
Objective: To measure the dose-dependent effects of this compound on action potential parameters and specific ion currents in single cardiac myocytes.
Methodology:
-
Cell Isolation: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine) using a Langendorff perfusion system with collagenase and protease solutions.
-
Cell Culture: Isolated myocytes can be used acutely or cultured for a short period on laminin-coated coverslips.
-
Patch-Clamp Recording:
-
Whole-cell configuration: A glass micropipette with a tip diameter of 1-2 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Solutions: The external solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4. The internal (pipette) solution contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.
-
Data Acquisition: Action potentials are recorded in current-clamp mode, and specific ion currents (e.g., INa, IKr, IKs) are measured in voltage-clamp mode using specific voltage protocols.
-
-
Drug Application: this compound is dissolved in the external solution and perfused over the cell at increasing concentrations to determine the dose-response relationship.
-
Data Analysis: Action potential parameters (APD at 30%, 50%, and 90% repolarization, Vmax, resting membrane potential) and ion current characteristics (peak current, current-voltage relationship, activation/inactivation kinetics) are analyzed using specialized software.
Optical Mapping of Isolated Hearts
Objective: To assess the effects of this compound on the spatiotemporal characteristics of action potential propagation and repolarization across the epicardial surface of an intact heart.
Methodology:
-
Heart Preparation: An animal heart (e.g., rabbit) is excised and retrogradely perfused on a Langendorff apparatus with oxygenated Tyrode's solution.
-
Dye Loading: The heart is stained with a voltage-sensitive dye (e.g., di-4-ANEPPS) which binds to the cell membranes and changes its fluorescence intensity in response to changes in membrane potential.
-
Optical Recording: The epicardial surface of the heart is illuminated with an appropriate excitation light source. The emitted fluorescence is captured by a high-speed, high-resolution camera.
-
Drug Perfusion: this compound is added to the perfusate at various concentrations.
-
Data Analysis: The recorded optical signals are processed to create maps of action potential propagation (activation maps) and repolarization (APD maps). This allows for the assessment of conduction velocity, APD heterogeneity, and the induction of arrhythmias.
Conclusion
This compound is a potent Class IC antiarrhythmic agent that primarily acts by blocking cardiac sodium channels, thereby slowing depolarization and conduction. Its influence on the expression of other ion channels suggests a more complex mechanism affecting the entire action potential. While qualitative effects are documented, a comprehensive understanding of its dose-dependent quantitative impact on all phases of the cardiac action potential in different cardiac tissues requires further detailed investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate electrophysiological profile of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Anti-arrhythmic effectiveness of this compound in ventricular arrhythmia in patients with circulatory failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action Potential Triangulation Explains Acute Proarrhythmic Effect of Aliskiren in a Whole-Heart Model of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allapinin (lappaconitine hydrobromide) is a well-established Class IC antiarrhythmic agent, with its primary mechanism of action attributed to the blockade of the cardiac sodium channel, Nav1.5. However, emerging evidence suggests that the pharmacological profile of this compound is more complex, extending beyond this single target. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond Nav1.5, with a focus on its modulatory effects on the gene expression of other ion channels and transporters. This document summarizes the available quantitative data, presents detailed experimental methodologies for key cited experiments, and provides visual representations of the associated signaling pathways and experimental workflows. This information is intended to support further research into the multifaceted mechanism of action of this compound, aid in the understanding of its side-effect profile, and guide the development of novel therapeutic agents.
Introduction
This compound is a diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species.[1] Clinically, it is used in the management of both supraventricular and ventricular arrhythmias.[2][3][4][5][6][7] Its classification as a Class IC antiarrhythmic stems from its potent blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and reduces the excitability of the cardiac conduction system.[8] While the interaction with Nav1.5 is well-documented, the molecular basis for some of this compound's side effects, such as tachycardia and arterial hypertension, remains less understood and may be attributable to off-target interactions.[8]
Recent research has begun to shed light on these off-target effects, revealing that this compound can significantly modulate the gene expression of a variety of other ion channels and transporters. This guide will delve into these findings, presenting the current state of knowledge regarding the molecular targets of this compound beyond Nav1.5.
Quantitative Data on Molecular Targets
The primary evidence for this compound's effects beyond Nav1.5 comes from a study investigating its impact on gene expression in a rat model of aconitine-induced arrhythmia.[8] This research demonstrated that this compound treatment leads to significant changes in the mRNA levels of several genes encoding for ion channels and transporters. The following table summarizes these findings. It is important to note that direct, quantitative data on the binding affinity (e.g., K_d, K_i) or functional modulation (e.g., IC50, EC50) of this compound with the protein products of these genes is not yet available in the published literature.
Table 1: Modulation of Ion Channel and Transporter Gene Expression by this compound in a Rat Model of Aconitine-Induced Arrhythmia
| Gene | Protein Product | Protein Family | Effect of this compound |
| Upregulated Genes | |||
| kcna6 | Kv1.6 | Voltage-gated potassium channel | Upregulation of mRNA |
| kcnj1 | Kir1.1 (ROMK) | Inward-rectifier potassium channel | Upregulation of mRNA |
| kcnj4 | Kir2.3 | Inward-rectifier potassium channel | Upregulation of mRNA |
| kcnq2 | Kv7.2 | Voltage-gated potassium channel | Upregulation of mRNA |
| kcnq4 | Kv7.4 | Voltage-gated potassium channel | Upregulation of mRNA |
| cacna1g | Cav3.1 | T-type voltage-gated calcium channel | Upregulation of mRNA |
| slc18a3 | VAChT | Vesicular acetylcholine (B1216132) transporter | Upregulation of mRNA |
| Downregulated Genes | |||
| kcne1 | MinK | Potassium channel beta subunit | Downregulation of mRNA |
| kcns1 | Kv9.1 | Voltage-gated potassium channel alpha subunit | Downregulation of mRNA |
| scn8a | Nav1.6 | Voltage-gated sodium channel | Downregulation of mRNA |
| atp4a | H+/K+ ATPase | Proton pump | Downregulation of mRNA |
| slc6a9 | GlyT1 | Glycine transporter | Downregulation of mRNA |
Data sourced from Vakhitova et al.[8][9]
Experimental Protocols
The following section details the generalized methodology for the key experiment that identified the modulation of gene expression by this compound.
Gene Expression Profiling using RT² Profiler™ PCR Array
This protocol is based on the methodology described by Vakhitova et al.[8] and the general guidelines for the use of QIAGEN's RT² Profiler™ PCR Arrays.[10][11][12]
Objective: To determine the effect of this compound on the expression of a panel of genes related to neuroscience, including ion channels and transporters, in a rat model of aconitine-induced arrhythmia.
Materials:
-
This compound (lappaconitine hydrobromide)
-
Aconitine
-
Adult male rats
-
Physiological saline
-
RNA extraction kit (e.g., RNeasy Kit, QIAGEN)
-
DNase I
-
RT² First Strand Kit (QIAGEN)
-
Rat Neuroscience Ion Channels & Transporters RT² Profiler™ PCR Array (SABiosciences/QIAGEN)
-
RT² SYBR Green qPCR Mastermix (QIAGEN)
-
Real-time PCR instrument
Methodology:
-
Animal Model and Treatment:
-
Induce cardiac arrhythmia in adult male rats via the administration of aconitine.
-
Divide the arrhythmic rats into two groups: a control group receiving physiological saline and a treatment group receiving this compound.
-
Administer the respective treatments as described in the specific study design.
-
-
RNA Extraction and Purification:
-
At a predetermined time point following treatment, euthanize the animals and harvest the target tissue (e.g., heart, brain).
-
Immediately stabilize the tissue to prevent RNA degradation.
-
Extract total RNA from the tissue samples using a commercial RNA extraction kit following the manufacturer's instructions.
-
Perform an on-column DNase digestion or a subsequent DNase I treatment to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using the RT² First Strand Kit. This kit includes a genomic DNA elimination step prior to the reverse transcription reaction.
-
The reverse transcription is typically performed using a blend of oligo-dT and random hexamer primers to ensure comprehensive and unbiased cDNA synthesis.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mix by combining the synthesized cDNA with the RT² SYBR Green qPCR Mastermix.
-
Aliquot the PCR mix into each well of the Rat Neuroscience Ion Channels & Transporters RT² Profiler™ PCR Array. Each well contains pre-dispensed, gene-specific primers for one of the 84 target genes, plus housekeeping genes and internal controls.
-
Perform the real-time PCR using a calibrated instrument according to the manufacturer's recommended cycling conditions.
-
-
Data Analysis:
-
Collect the threshold cycle (Ct) values for each gene on the array.
-
Perform data normalization using the average Ct values of the housekeeping genes included on the array to correct for variations in RNA input and reverse transcription efficiency.
-
Calculate the fold change in gene expression for each gene in the this compound-treated group relative to the saline-treated control group using the ΔΔCt method.
-
A fold change of ≥2 is typically considered a significant upregulation, while a fold change of ≤0.5 is considered a significant downregulation.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the gene expression analysis used to identify the molecular targets of this compound.
Caption: Workflow for identifying this compound's effect on gene expression.
Signaling and Logical Relationships
The following diagram illustrates the proposed mechanism of this compound's action, incorporating its effects on gene expression and the potential downstream physiological consequences.
Caption: this compound's impact on gene expression and potential outcomes.
Discussion and Future Directions
The available evidence strongly indicates that the pharmacological actions of this compound are not limited to the blockade of Nav1.5 channels. The modulation of gene expression for a range of potassium and calcium channels, as well as neurotransmitter transporters, suggests a broader impact on cellular electrophysiology and signaling. The upregulation of various potassium channel genes could potentially contribute to its antiarrhythmic effects by influencing cardiac repolarization, while the changes in calcium channel and acetylcholine transporter expression may play a role in its side-effect profile, including effects on heart rate and blood pressure.
A significant knowledge gap remains regarding the direct interaction of this compound with the protein products of these modulated genes. Future research should focus on:
-
Binding Assays: Conducting radioligand binding studies or other affinity-based assays to determine if this compound directly binds to these identified ion channels and transporters.
-
Functional Electrophysiology: Utilizing patch-clamp electrophysiology to investigate whether this compound directly modulates the activity of these channels, and if so, to determine the functional consequences (e.g., inhibition, activation, alteration of gating kinetics) and to quantify these effects (e.g., IC50, EC50).
-
Signaling Pathway Analysis: Investigating the upstream signaling pathways that are affected by this compound to mediate the observed changes in gene expression. This could involve studying the activity of transcription factors known to regulate the expression of these ion channel and transporter genes.
Conclusion
References
- 1. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficiency and safety of this compound in short- and long-term treatment of patients with normal heart and ventricular premature beats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Allapininum used for? [synapse.patsnap.com]
- 6. [Pharmacokinetics and pharmacodynamics of the new Russian anti-arrhythmia drug this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative study of the effectiveness of this compound in patients with frequent and stable extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. qiagen.com [qiagen.com]
- 12. RT2 Profiler PCR Arrays [qiagen.com]
Allapinin: A Comprehensive Technical Guide on its Discovery, Mechanism, and Therapeutic Application in Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allapinin®, the registered trade name for the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a Class IC antiarrhythmic agent with a significant history of clinical use, particularly in Eastern Europe and Central Asia. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound in the treatment of cardiac arrhythmias. It details the drug's primary pharmacodynamic effects on cardiac ion channels, presents quantitative data from key clinical trials, and outlines the experimental protocols that have been instrumental in elucidating its therapeutic properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.
Discovery and History
The journey of this compound from a natural plant alkaloid to a clinically effective antiarrhythmic drug is rooted in the rich biodiversity of Central Asia and the dedicated research efforts of Soviet scientists.
-
The Source: The active pharmaceutical ingredient of this compound is lappaconitine, a diterpenoid alkaloid.[1] It is primarily isolated from plants of the Aconitum genus, specifically Aconitum leucostomum and Aconitum septentrionale (also known as northern wolfsbane).[2] These plants are found in regions of Central Asia.
-
The Institution: The pioneering research and development of this compound were conducted at the S.Yu. Yunusov Institute of the Chemistry of Plant Substances of the Academy of Sciences of the Republic of Uzbekistan.[3][4] This institute, founded in 1956, has a long and distinguished history in the study of natural compounds.[5][6][7][8] The laboratory of alkaloid chemistry, established in 1943 by Academician S.Yu. Yunusov, was instrumental in the investigation of plant-derived alkaloids, leading to the discovery of this compound's therapeutic potential.[6]
-
Early Development: The initial development of this compound as an antiarrhythmic agent took place in the late 1970s.[9] Following extensive preclinical and clinical investigations, this compound was introduced into medical practice.[9] Its development was a significant achievement of the Soviet pharmaceutical research program.
-
Clinical Introduction: this compound has been used in clinical practice for a considerable time, with early clinical trial results being published in the 1980s.[10][11] It became a recognized treatment for various cardiac rhythm disturbances in the USSR and continues to be used in several countries today.
Mechanism of Action
This compound is classified as a Class IC antiarrhythmic drug according to the Vaughan-Williams classification.[1][12] Its primary mechanism of action is the blockade of fast sodium channels (INa) in the cardiomyocyte membrane.[1][10]
Primary Effect: Sodium Channel Blockade
By binding to and inhibiting voltage-gated sodium channels, this compound reduces the influx of sodium ions during Phase 0 of the cardiac action potential.[1] This leads to several key electrophysiological effects:
-
Decreased Rate of Depolarization: The slowing of the rapid upstroke of the action potential.[10]
-
Slowed Conduction Velocity: The speed at which electrical impulses travel through the atria, atrioventricular (AV) node, and ventricles is reduced.[1]
-
Prolonged Refractory Period: The time during which the cardiac cells are unable to respond to a new electrical stimulus is extended.[1]
These actions collectively suppress abnormal electrical activity in the heart, thereby preventing and terminating arrhythmias.[1]
Modulation of Other Ion Channels and Genes
Beyond its primary effect on sodium channels, research suggests that this compound may also modulate the expression of other ion channels and related genes. A study on a rat model of aconitine-induced arrhythmia revealed that this compound treatment led to:
-
Increased mRNA levels of:
-
Decreased mRNA levels of:
These findings suggest that this compound's antiarrhythmic effect may be multifactorial, involving the modulation of genes responsible for various ionic currents (INa, Ito, IKs, IK1, ICaT) that shape the cardiac action potential.[10][13][14] The influence on acetylcholine and glycine (B1666218) transporters also points to a potential role of these neurotransmitters in its antiarrhythmic properties.[13]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of this compound's action on cardiomyocytes.
References
- 1. What is Allapininum used for? [synapse.patsnap.com]
- 2. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uzicps.uz [uzicps.uz]
- 4. uzicps.uz [uzicps.uz]
- 5. uzicps.uz [uzicps.uz]
- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Results of the clinical study of a new anti-arrhythmia preparation this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Efficiency and safety of this compound in short- and long-term treatment of patients with normal heart and ventricular premature beats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Anti-arrhythmic effectiveness of this compound in ventricular arrhythmia in patients with circulatory failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of N-deacetyllappaconitine, the Active Metabolite of Allapinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identification, pharmacology, and analytical determination of N-deacetyllappaconitine, the principal active metabolite of the antiarrhythmic drug Allapinin (lappaconitine hydrobromide). It details the biotransformation process, comparative pharmacological effects, and the technical protocols for its identification and quantification in biological matrices.
Introduction
This compound, the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a Class IC antiarrhythmic agent used in the treatment of various cardiac arrhythmias.[1] Its therapeutic and toxicological profile is significantly influenced by its metabolism into pharmacologically active substances. The most clinically relevant of these is N-deacetyllappaconitine (also referred to as DLA or N-DAL), formed through hydrolysis.[2][3] This metabolite not only contributes significantly to the overall antiarrhythmic effect but also exhibits its own distinct pharmacokinetic and pharmacodynamic properties.[4] Understanding the identification and characterization of N-deacetyllappaconitine is therefore critical for the effective and safe clinical application of this compound.
Biotransformation of this compound to N-deacetyllappaconitine
The primary metabolic pathway for this compound (lappaconitine) in humans is N-deacetylation, which results in the formation of N-deacetyllappaconitine.[5] This reaction involves the hydrolysis of the N-acetyl group from the aminobenzoate moiety of the parent molecule.
While the exact enzyme has not been definitively isolated, evidence strongly suggests the involvement of the cytochrome P450 (CYP450) enzyme system, particularly isoforms from the CYP3A family (e.g., CYP3A4/5), which are known to mediate the metabolism of other Aconitum alkaloids.[5][6][7]
Pharmacological and Pharmacokinetic Profile
N-deacetyllappaconitine is an active metabolite, demonstrating significant antiarrhythmic properties. It shares the same primary mechanism of action as its parent compound, this compound, but exhibits different potency and pharmacokinetic characteristics.
Mechanism of Action: Sodium Channel Blockade
Both this compound and N-deacetyllappaconitine are classified as Class I antiarrhythmic agents, which function by blocking the fast voltage-gated sodium channels (Nav) in cardiomyocytes.[8] This blockade reduces the influx of sodium ions during Phase 0 of the cardiac action potential. The primary consequences of this action are a decreased rate of depolarization (reduced Vmax) and a slowing of impulse conduction through the cardiac tissue (negative dromotropy), which helps to suppress tachyarrhythmias caused by abnormal conduction, such as reentry circuits.[8]
Comparative Quantitative Data
Studies have shown differences in the potency, toxicity, and pharmacokinetic profiles of lappaconitine and N-deacetyllappaconitine. The metabolite is generally considered less toxic than the parent drug.
Table 1: Comparative Pharmacokinetics in Humans (Single Dose, Long-Acting Formulation)
| Parameter | Lappaconitine | N-deacetyllappaconitine |
|---|---|---|
| Cmax (ng/mL) | 5.09 ± 4.07 | 11.66 ± 6.21 |
| Tmax (hours) | 4.43 ± 3.54 | 4.04 ± 2.18 |
| T1/2 (hours) | 8.45 ± 5.10 | 9.04 ± 2.57 |
Data sourced from a study on Allaforte®.
Table 2: Comparative Cardiotoxicity in Guinea Pig Atria
| Effect | Lappaconitine (LA) | N-deacetyllappaconitine (DLA) |
|---|---|---|
| Significant Negative Inotropic Action | 0.06 µM | 0.2 µM |
| Asystolia Occurrence | 4.5 µM | 10 µM |
Data demonstrates that higher concentrations of DLA are required to induce cardiotoxic effects compared to LA.[4]
Identification and Quantification of N-deacetyllappaconitine
The definitive identification and quantification of N-deacetyllappaconitine in biological matrices like plasma and blood are achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[9]
Experimental Workflow
A typical workflow for the identification and quantification of N-deacetyllappaconitine involves sample collection, preparation to remove interfering substances, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
The following protocols are representative of validated methods for the quantification of lappaconitine and N-deacetyllappaconitine.
4.2.1 Sample Preparation: Protein Precipitation
-
Pipette 20 µL of the biological sample (e.g., mouse blood, human plasma) into a 1.5 mL centrifuge tube.[9]
-
Add 100 µL of acetonitrile (B52724) containing the internal standard (e.g., 20 ng/mL khasianine).[9]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[9]
-
Carefully collect 80 µL of the clear supernatant and transfer it to an autosampler vial for injection.[9]
4.2.2 UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient Elution:
-
0-0.2 min: 10% B
-
0.2-1.5 min: Linear gradient from 10% to 80% B
-
1.5-2.0 min: Hold at 80% B
-
2.0-2.5 min: Return to 10% B
-
2.5-4.0 min: Re-equilibration at 10% B[9]
-
-
Injection Volume: 2 µL.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[9]
-
Capillary Voltage: 2.0 kV.[9]
-
Source Temperature: 150°C.[9]
-
Desolvation Gas: Nitrogen at 800 L/h and 400°C.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Lappaconitine Transition: m/z 585.3 → 119.9[9]
-
N-deacetyllappaconitine Transition: (Specific m/z to be determined based on fragmentation, typically involving loss of the side chain).
-
Analytical Method Validation Data
A robust analytical method requires thorough validation. The following table summarizes typical performance characteristics for the quantification of N-deacetyllappaconitine.
Table 3: Summary of Analytical Method Validation Parameters
| Parameter | Typical Value for N-deacetyllappaconitine |
|---|---|
| Linearity Range | 0.50 - 100.00 ng/mL (human plasma)[2] |
| Lower Limit of Quantification (LLOQ) | 0.35 µg/mL[11] |
| Limit of Detection (LOD) | 0.10 µg/mL[11] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80%[9] |
Validation parameters are based on representative methods and may vary.[9][11][12]
Conclusion
N-deacetyllappaconitine is a primary, pharmacologically active metabolite of this compound. Its formation via N-deacetylation, likely mediated by CYP450 enzymes, is a crucial step in the drug's overall disposition and activity profile. Possessing a similar sodium channel-blocking mechanism to its parent compound but with a distinct pharmacokinetic and toxicological profile, its contribution to the clinical effects of this compound is significant. The identification and quantification of N-deacetyllappaconitine are reliably performed using validated UPLC-MS/MS methods, which offer the necessary sensitivity and specificity for detailed pharmacokinetic and clinical studies. A thorough understanding of this active metabolite is essential for professionals involved in drug development, clinical pharmacology, and therapeutic drug monitoring to optimize the use of this compound and ensure patient safety.
References
- 1. Lappaconitine - LKT Labs [lktlabs.com]
- 2. pharmjournal.ru [pharmjournal.ru]
- 3. mdpi.com [mdpi.com]
- 4. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal cytochrome P450-mediated metabolism of hypaconitine, an active and highly toxic constituent derived from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Binding Sites of Allapinin on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allapinin, a Class IC antiarrhythmic agent, exerts its therapeutic effects through the blockade of voltage-gated sodium channels (Nav). This technical guide provides a comprehensive analysis of the binding sites of this compound's active component, lappaconitine (B608462), on sodium channels, with a particular focus on the cardiac isoform, Nav1.5. By synthesizing data from electrophysiological, site-directed mutagenesis, and pharmacological studies, this document aims to offer a detailed understanding of the molecular determinants of this compound's interaction with its target, thereby providing a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound is a well-established antiarrhythmic drug used in the management of various cardiac rhythm disturbances.[1] Its primary mechanism of action involves the inhibition of sodium channels, which are crucial for the initiation and propagation of the cardiac action potential.[2][3] As a Class IC agent, this compound exhibits a "use-dependent" block, indicating a higher affinity for channels in the open or inactivated states compared to the resting state.[3] Understanding the precise binding sites and the molecular interactions that govern this blockade is paramount for the development of safer and more effective antiarrhythmic therapies.
Molecular Target: Voltage-Gated Sodium Channels
Voltage-gated sodium channels are large transmembrane proteins responsible for the rapid influx of sodium ions that depolarize the cell membrane during the initial phase of the action potential. The pore-forming α-subunit of the channel is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central ion-conducting pore.
This compound's Binding Site on the Sodium Channel
Extensive research, including site-directed mutagenesis and electrophysiology, has pinpointed the binding site for lappaconitine to the inner pore of the sodium channel, specifically within the S6 segment of domain IV. This region is a critical component of the local anesthetic and neurotoxin receptor site 2.
Key Amino Acid Residues
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that are crucial for the binding and action of lappaconitine. Two key residues in the cardiac sodium channel Nav1.5 have been identified:
-
Phenylalanine at position 1760 (F1760): Substitution of this aromatic residue with a lysine (B10760008) (F1760K) has been shown to confer resistance to lappaconitine block.
-
Asparagine at position 1765 (N1765): Similarly, mutating this residue to lysine (N1765K) also results in a significant reduction in the channel's sensitivity to lappaconitine.
These findings strongly indicate that these two residues form a critical part of the this compound binding pocket within the channel pore. The corresponding residues in the neuronal sodium channel isoform Nav1.7 (F1737 and N1742) have also been shown to be necessary for the inhibitory activity of lappaconitine, suggesting a conserved binding mechanism across different sodium channel subtypes.
State-Dependent Binding
This compound exhibits a pronounced state-dependent binding to sodium channels, with a clear preference for the open state .[4] This means that the drug binds more tightly and effectively when the channel is actively conducting sodium ions. This property underlies the "use-dependent" nature of the block, where the inhibitory effect is more pronounced at higher frequencies of channel activation, such as during tachyarrhythmias. The binding of lappaconitine is considered to be irreversible or very slowly reversible.[4]
Quantitative Analysis of this compound-Sodium Channel Interaction
The interaction of this compound with sodium channels can be quantified by determining its binding affinity (Kd) and its inhibitory concentration (IC50). While comprehensive data for all sodium channel isoforms are not available, studies on Nav1.7 provide valuable insights.
| Sodium Channel Isoform | Parameter | Value (µmol/L) | Holding Potential (mV) | Experimental Condition |
| Nav1.7 | IC50 | 27.67 (15.68–39.66) | -70 | Incubation Method |
| Nav1.7 | IC50 | 65.33 (51.94–78.71) | -50 | Perfusion Method |
| Nav1.7 | IC50 | 133.20 (92.91–173.40) | -70 | Perfusion Method |
| Nav1.7 | IC50 | 221.30 (168.80–273.80) | -120 | Perfusion Method |
Table 1: IC50 values for lappaconitine on the Nav1.7 sodium channel isoform under different experimental conditions. Data from[5].
Experimental Protocols
The characterization of this compound's binding to sodium channels relies on a combination of sophisticated experimental techniques.
Site-Directed Mutagenesis and Electrophysiology (Patch-Clamp)
This protocol is designed to identify key amino acid residues involved in drug binding.
Objective: To determine the effect of specific amino acid substitutions on the sensitivity of sodium channels to this compound.
Methodology:
-
Mutagenesis: Introduce point mutations into the cDNA of the sodium channel α-subunit (e.g., human Nav1.5) using a commercially available site-directed mutagenesis kit. The target residues (e.g., F1760, N1765) are typically replaced with other amino acids, such as alanine (B10760859) or lysine.
-
Expression: Transfect a suitable mammalian cell line (e.g., HEK293 cells) with the wild-type or mutant sodium channel cDNA.
-
Electrophysiological Recording (Whole-Cell Patch-Clamp):
-
Culture the transfected cells on glass coverslips.
-
Use a patch-clamp amplifier and micromanipulators to form a high-resistance "giga-seal" between a glass micropipette and the cell membrane.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of transmembrane currents.
-
Apply a series of voltage protocols to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to various test potentials (e.g., -80 mV to +60 mV).
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the cells with a solution containing this compound (lappaconitine) at a known concentration.
-
Record sodium currents in the presence of the drug to determine the extent of block.
-
-
Data Analysis: Compare the current inhibition by this compound in wild-type versus mutant channels. A significant reduction in block in a mutant channel indicates that the mutated residue is critical for drug binding.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and density (Bmax) of a drug to its receptor. Note: This is a generalized protocol as the synthesis of radiolabeled this compound is not widely documented. A commonly used radioligand for sodium channels, such as [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), can be used in competition assays.
Objective: To quantify the binding characteristics of this compound to sodium channels in a membrane preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the sodium channel of interest (e.g., rat brain cortex or cells overexpressing Nav1.5) in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radioligand (e.g., [³H]BTX-B).
-
Add increasing concentrations of unlabeled this compound (the "competitor").
-
To determine non-specific binding, add a high concentration of a known sodium channel blocker (e.g., unlabeled BTX) to a separate set of wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Mechanism of Action and Signaling
The binding of this compound to the open state of the sodium channel results in a physical occlusion or allosteric modification of the pore, thereby preventing the influx of sodium ions. This direct channel blockade is the primary signaling event.
The downstream consequences of this action are electrophysiological:
-
Decreased Rate of Depolarization: The rate of rise of the action potential (Phase 0) is slowed.
-
Slowed Conduction: The propagation of the electrical impulse through cardiac tissue is delayed.
-
Prolongation of the Refractory Period: The time during which the cardiac cells are unexcitable is extended.
These effects collectively contribute to the suppression of abnormal cardiac rhythms. While this compound has been shown to modulate the expression of other ion channel genes, these are likely indirect or long-term effects and not a direct consequence of the initial binding event.[6]
Conclusion
The binding of this compound to voltage-gated sodium channels is a highly specific interaction, primarily involving key residues within the S6 segment of domain IV. Its preference for the open state of the channel underlies its use-dependent antiarrhythmic properties. A thorough understanding of these molecular interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of novel antiarrhythmic drugs with improved efficacy and safety profiles. Future research focusing on high-resolution structural studies of the this compound-Nav1.5 complex will further illuminate the precise nature of this clinically important drug-target interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Allapinin Patch Clamp Studies in Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allapinin, the hydrobromide salt of the alkaloid lappaconitine, is a Class IC antiarrhythmic agent.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[1][2][4][5] By inhibiting the rapid influx of sodium ions during phase 0 of the cardiac action potential, this compound slows the conduction velocity and reduces the excitability of the cardiac conduction system.[1][2][4] This application note provides detailed protocols for the isolation of ventricular myocytes and subsequent patch-clamp analysis to investigate the electrophysiological effects of this compound.
Data Presentation
Table 1: Effects of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Effect | Quantitative Data | Reference |
| Voltage-Gated Sodium Channels (Nav) | Cardiac Myocytes | Blockade of the channel, slowing conduction.[1][2][4] | The optimal therapeutic dose is reported as 75 mg/day in patients.[3] | [1][2][3][4] |
| Voltage-Gated Sodium Channels (hH1) | Cloned Human Heart | Irreversible block of open channels.[6] | Binds almost exclusively to open channels with little effect on resting or inactivated channels.[6] | [6] |
| Potassium Channels (K+) | Rat Myocardium (mRNA level) | Increased mRNA levels of various K+ channels (kcna6, kcnj1, kcnj4, kcnq2, kcnq4).[2][5] Decreased mRNA levels of K+ channels (kcne1, kcns1).[2][5] | Not available | [2][5] |
| Calcium Channels (Ca2+) | Rat Myocardium (mRNA level) | Increased mRNA level of Ca2+ channel (cacna1g).[2][5] | Not available | [2][5] |
Experimental Protocols
Isolation of Adult Ventricular Myocytes
This protocol is adapted from established methods for isolating high-quality, viable ventricular cardiomyocytes from adult rats, suitable for patch-clamp experiments.[7][8][9]
Materials:
-
Solutions:
-
Perfusion Buffer (Tyrode's Solution): (in mM) 130 NaCl, 5.4 KCl, 1.4 MgCl₂, 0.4 NaH₂PO₄, 5 HEPES, 10 Glucose, 20 Taurine, 10 Creatine. pH adjusted to 7.4 with NaOH.
-
Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.05 mg/mL).
-
Kraft-Brühe (KB) Solution: (in mM) 70 KOH, 50 L-Glutamic acid, 40 KCl, 20 Taurine, 20 KH₂PO₄, 10 HEPES, 10 Glucose, 0.5 EGTA. pH adjusted to 7.4 with KOH.
-
Stopping Solution: KB solution with 10% Fetal Bovine Serum (FBS).
-
-
Equipment:
-
Langendorff perfusion system
-
Surgical instruments (scissors, forceps)
-
Beakers and petri dishes
-
Water bath (37°C)
-
Centrifuge
-
Procedure:
-
Animal Preparation: Anesthetize an adult rat with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it immediately into ice-cold Perfusion Buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus via cannulation of the aorta. Ensure no air bubbles are introduced into the system.
-
Perfusion: Begin retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Perfusion Buffer at 37°C for 5-10 minutes to clear the coronary circulation of blood.
-
Enzymatic Digestion: Switch the perfusion to the Enzyme Solution. Continue perfusion for 15-25 minutes, or until the heart becomes pale and flaccid.
-
Tissue Dissociation: Detach the heart from the cannula and remove the atria. Mince the ventricular tissue in KB solution.
-
Cell Isolation: Gently triturate the minced tissue with a pipette to release individual myocytes.
-
Filtration and Centrifugation: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the myocytes to settle by gravity or gentle centrifugation (e.g., 500 rpm for 3 minutes).
-
Calcium Reintroduction: Gradually reintroduce calcium to the myocytes by sequential addition of Perfusion Buffer.
-
Cell Storage: Store the isolated, rod-shaped myocytes in KB solution at room temperature. Healthy myocytes should exhibit clear striations and be quiescent.
Whole-Cell Patch Clamp Protocol for this compound Application
This protocol describes the recording of voltage-gated sodium currents (INa) in isolated ventricular myocytes and the application of this compound.
Materials:
-
Solutions:
-
External Solution (for INa): (in mM) 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. (CsCl is used to block potassium currents).
-
Internal (Pipette) Solution (for INa): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the external solution.
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system for drug application
-
Procedure:
-
Cell Plating: Plate the isolated ventricular myocytes in a recording chamber on the microscope stage and allow them to adhere for 10-15 minutes.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a healthy, rod-shaped myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for INa:
-
Hold the cell at a holding potential of -100 mV to ensure the availability of sodium channels.
-
Apply depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 50 ms) to elicit INa.
-
-
Baseline Recording: Record stable baseline INa for several minutes.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Continuously record INa during this compound application until a steady-state effect is observed.
-
Washout: Perfuse the chamber with the control external solution to observe the reversibility of the drug's effect.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on INa amplitude, current-voltage (I-V) relationship, and channel kinetics (e.g., activation and inactivation).
Mandatory Visualizations
Caption: Experimental workflow for this compound patch clamp studies.
Caption: Mechanism of action of this compound on ventricular myocytes.
References
- 1. What is Allapininum used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 5. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Allapinin in an In Vitro Model of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by rapid and irregular electrical activity in the atria, leading to an increased risk of stroke and heart failure. Allapinin, the hydrobromide salt of the alkaloid lappaconitine (B608462), is a Class IC antiarrhythmic agent. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2][3][4] This blockade slows the upstroke of the cardiac action potential, reduces conduction velocity, and prolongs the refractory period in atrial tissue, thereby suppressing the ectopic activity and re-entrant circuits that sustain AF.[3] Additionally, this compound has been shown to modulate the expression of genes encoding various ion channels, including potassium and calcium channels, which may contribute to its antiarrhythmic effects.[2][4]
These application notes provide a comprehensive guide for utilizing this compound in in vitro models of atrial fibrillation. Detailed protocols for electrophysiological analysis using patch-clamp, as well as functional assessments using optical mapping and calcium imaging, are presented.
Data Presentation
Quantitative Effects of this compound on Cardiac Ion Channels and Electrophysiology
| Parameter | Species/Cell Type | Channel | Value | Holding Potential | Reference |
| IC50 | Human Embryonic Kidney (HEK293) | Neuronal Nav1.7 | 27.67 µmol/L | -70 mV | [5] |
| IC50 | Human Embryonic Kidney (HEK293) | Neuronal Nav1.7 | 133.20 µmol/L | -70 mV | [5] |
| IC50 | Human Embryonic Kidney (HEK293) | Neuronal Nav1.7 | 65.33 µmol/L | -50 mV | [5] |
| IC50 | Human Embryonic Kidney (HEK293) | Neuronal Nav1.7 | 221.30 µmol/L | -120 mV | [5] |
| Effect | Human Heart | Na+ Channels | Irreversible block of open channels | Not specified | [1] |
Note: The IC50 of lappaconitine is voltage-dependent, with higher potency at more depolarized potentials.[5]
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action in Atrial Cardiomyocytes
Caption: Mechanism of this compound in suppressing atrial fibrillation.
Experimental Workflow for Evaluating this compound in an In Vitro AF Model
Caption: Workflow for assessing this compound's efficacy in vitro.
Experimental Protocols
Protocol 1: Isolation of Primary Atrial Cardiomyocytes
This protocol is for the isolation of viable atrial cardiomyocytes from animal models (e.g., rabbit, rat) suitable for electrophysiological and imaging studies.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II and Protease Type XXIV
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Bovine Serum Albumin (BSA)
-
Surgical instruments
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse with calcium-free KH buffer for 5-10 minutes to wash out blood.
-
Switch to perfusion with KH buffer containing Collagenase II (e.g., 1 mg/mL) and Protease XXIV (e.g., 0.1 mg/mL) for 15-25 minutes, or until the heart becomes flaccid.
-
Detach the atria and mince the tissue in a high-potassium storage solution.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cells to settle and resuspend them in fresh storage solution.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.
-
Plate the isolated atrial myocytes on laminin-coated coverslips for experiments.
Protocol 2: Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp technique to record action potentials (APs) and sodium currents (INa) from isolated atrial cardiomyocytes.
Solutions:
-
External Solution (for APs): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Pipette Solution (for APs): (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 4 K2-ATP, 0.1 Na-GTP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.
-
External Solution (for INa): (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, with CdCl2 to block Ca2+ channels; pH 7.4 with CsOH.
-
Pipette Solution (for INa): (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
Procedure:
-
Place a coverslip with adherent atrial myocytes in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the appropriate external solution at 37°C.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ.
-
Fill the pipette with the corresponding internal solution.
-
Approach a single, healthy-looking myocyte and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
For Action Potential Recording:
-
In current-clamp mode, elicit APs at a frequency of 1 Hz using short (2-4 ms) suprathreshold current injections.
-
Record a stable baseline for at least 5 minutes.
-
Perfuse the chamber with increasing concentrations of this compound.
-
At each concentration, record APs to determine effects on AP duration (APD50, APD90), upstroke velocity (dV/dtmax), and resting membrane potential.
-
-
For Sodium Current Recording:
-
In voltage-clamp mode, hold the cell at a holding potential of -120 mV.
-
Apply depolarizing steps (e.g., to -20 mV) to elicit INa.
-
Record baseline INa.
-
Apply this compound and record the concentration-dependent block of the peak INa.
-
Protocol 3: Optical Mapping of Action Potentials
This protocol allows for the visualization of electrical wave propagation across a monolayer of atrial cardiomyocytes.
Materials:
-
Voltage-sensitive dye (e.g., di-4-ANEPPS)
-
High-speed, high-resolution camera
-
Excitation light source and appropriate filters
-
Pacing electrode
Procedure:
-
Culture isolated atrial myocytes to form a confluent monolayer.
-
Load the monolayer with a voltage-sensitive dye according to the manufacturer's instructions.
-
Place the culture dish on the stage of the optical mapping system.
-
Pace the monolayer at a desired frequency (e.g., 1-2 Hz) to establish a stable propagation pattern.
-
Induce an AF-like arrhythmia using rapid burst pacing.
-
Record baseline electrical activity.
-
Superfuse the monolayer with this compound at various concentrations.
-
Record the changes in wave propagation, including conduction velocity and the presence of re-entrant waves.
-
Analyze the data to create activation maps and measure conduction velocity.
Protocol 4: Calcium Imaging
This protocol is for measuring intracellular calcium transients in response to electrical stimulation.[6][7][8]
Materials:
-
Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM)
-
Confocal microscope with line-scanning capabilities
-
Field stimulation electrodes
Procedure:
-
Load isolated atrial myocytes with a calcium indicator dye.
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Electrically stimulate the myocytes at a constant frequency (e.g., 1 Hz).
-
Acquire line-scan images of the calcium transients to measure their amplitude, duration, and decay kinetics.
-
Record baseline calcium transients.
-
Perfuse with this compound and record changes in the calcium transient characteristics.
-
Analyze the data to determine the effects of this compound on intracellular calcium handling.
Concluding Remarks
This compound demonstrates significant potential as an antiarrhythmic agent for atrial fibrillation through its primary action as a sodium channel blocker. The protocols outlined in these application notes provide a framework for the comprehensive in vitro evaluation of this compound and other Class IC antiarrhythmic compounds. These methods will enable researchers to elucidate the electrophysiological and cellular mechanisms underlying the therapeutic effects of such drugs, contributing to the development of more effective treatments for atrial fibrillation.
References
- 1. researchgate.net [researchgate.net]
- 2. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Allapininum used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Signaling and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging atrial arrhythmic intracellular calcium in intact heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging atrial arrhythmic intracellular calcium in intact heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allapinin Dosage Calculation in Rodent Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Allapinin (Lappaconitine Hydrobromide) in rodent models of cardiac arrhythmia. The protocols detailed below are intended to assist in the accurate calculation of dosages and the standardized induction of arrhythmias for preclinical research.
Introduction
This compound is a Class IC antiarrhythmic agent, primarily functioning as a sodium channel blocker.[1][2] Its mechanism of action involves the inhibition of sodium ion influx during the depolarization phase of the cardiac action potential, which prolongs the refractory period and slows electrical impulse conduction.[1][2] Additionally, this compound has been shown to modulate L-type calcium channels and various potassium channels, contributing to its antiarrhythmic properties. These characteristics make it a compound of interest for studying and mitigating cardiac arrhythmias in preclinical rodent models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound dosage and administration in rodents.
Table 1: this compound Toxicity Data in Rodents
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 47.5 mg/kg |
| Mouse | Oral | 25.0 mg/kg |
| Mouse | Intravenous (IV) | 6.1 mg/kg |
Table 2: Effective Dosage of this compound in Rodent Models
| Species | Arrhythmia Model | Route of Administration | Effective Dose | Notes |
| Rat | Calcium Chloride-Induced | Not Specified | 2.9 mg/kg | Prevented arrhythmia.[3] |
| Rat | - | Intraperitoneal (ip) | 6 mg/kg | Exhibited analgesic effects. |
| Rat (in vitro) | Aconitine-Induced | - | 0.12 mg/mL | Concentration in papillary muscle study.[1] |
Table 3: Arrhythmia Induction Agent Dosages in Rodents
| Species | Arrhythmia Model | Agent | Route of Administration | Dosage |
| Rat | Aconitine-Induced | Aconitine (B1665448) | Intravenous (IV) Infusion | 5 µg/kg/min |
| Rat | Calcium Chloride-Induced | Calcium Chloride | Intravenous (IV) | 140 mg/kg |
| Mouse | Calcium Chloride-Induced | Calcium Chloride | Intraperitoneal (ip) | 50 - 75 mg/kg |
Signaling Pathway of this compound
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. This action reduces the rapid influx of sodium during Phase 0 of the action potential, leading to a decreased rate of depolarization and slowed conduction velocity. Additionally, this compound can influence other ion channels, including L-type calcium channels (Cav) and various potassium channels (Kv), which contributes to its overall antiarrhythmic effect.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
The following are detailed protocols for inducing arrhythmia in rodents and for the administration of this compound.
This model is used to induce ventricular arrhythmias.
Materials:
-
Aconitine solution (e.g., 5 µg/mL in saline)
-
This compound solution (prepared in a suitable vehicle, e.g., saline)
-
Anesthesia (e.g., urethane)
-
Infusion pump
-
ECG recording equipment
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically expose the jugular vein for cannulation.
-
Insert a cannula connected to an infusion pump for aconitine administration.
-
For prophylactic studies, administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and time point before aconitine infusion. A starting point for a dose-finding study could be in the range of 1-10 mg/kg, considering the effective analgesic dose and LD50 values.
-
For therapeutic studies, begin the aconitine infusion and administer this compound upon the onset of stable arrhythmia.
-
Set up the ECG electrodes to monitor cardiac activity continuously.
-
Start the aconitine infusion at a constant rate of 5 µg/kg/min.
-
Record the time to the first ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Monitor the duration of arrhythmias and the restoration of normal sinus rhythm following this compound administration.
This model is effective for inducing ventricular arrhythmias.
Materials:
-
Calcium Chloride (CaCl₂) solution (e.g., 10% w/v in distilled water)
-
This compound solution
-
Anesthesia (optional, depending on the experimental design)
-
ECG recording equipment
-
Male BALB/c mice (20-25g)
Procedure:
-
If using anesthesia, administer it according to approved protocols.
-
For prophylactic studies, administer this compound orally or intraperitoneally at the desired dose (e.g., a starting dose of 2.9 mg/kg can be considered based on rat data, with adjustments for species differences).[3] Allow for an appropriate absorption time (e.g., 30-60 minutes).
-
Set up the ECG electrodes for continuous monitoring.
-
Induce arrhythmia by administering a single intraperitoneal injection of CaCl₂ at a dose of 50-75 mg/kg.
-
Record the onset and duration of arrhythmias, including VPBs, VT, and VF.
-
For therapeutic studies, administer this compound after the induction of a stable arrhythmia and monitor for conversion to normal sinus rhythm.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antiarrhythmic effects of this compound in a rodent model.
Caption: General experimental workflow for rodent arrhythmia studies.
Conclusion
The provided data and protocols offer a solid foundation for conducting research on the antiarrhythmic properties of this compound in rodent models. Accurate dosage calculation, based on the provided LD50 and effective dose data, is critical for obtaining reliable and reproducible results. Researchers should always adhere to institutional animal care and use guidelines.
References
Application Notes and Protocols for Electrophysiological Recording of Allapinin Effects in Isolated Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allapinin, with the active ingredient lappaconitine (B608462) hydrobromide, is a Class IC antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac cells.[1] This action leads to a decrease in the rate of depolarization of the cardiac action potential, a slowing of conduction velocity, and an increase in the effective refractory period of the cardiac tissue. These electrophysiological alterations contribute to its antiarrhythmic effects, making it a subject of interest in cardiovascular research and drug development.
This document provides detailed application notes and protocols for studying the electrophysiological effects of this compound in isolated heart models, specifically utilizing the Langendorff perfusion system.
Data Presentation
Table 1: Expected Electrophysiological Effects of this compound in Isolated Hearts
| Electrophysiological Parameter | Expected Effect of this compound | Underlying Mechanism |
| Action Potential Duration (APD) | Minimal to no change | Class IC agents have little effect on the duration of the action potential.[2] |
| Effective Refractory Period (ERP) | Increase | Blockade of sodium channels delays their recovery from inactivation, prolonging the period during which the cell is refractory to a new stimulus.[3] |
| Conduction Velocity | Decrease | Inhibition of the fast sodium current (INa) slows the upstroke (Phase 0) of the action potential, thereby reducing the speed of impulse propagation through cardiac tissue.[1][3] |
| QRS Duration (on pseudo-ECG) | Increase | Slowed ventricular conduction is reflected as a widening of the QRS complex.[2][4] |
| PR Interval (on pseudo-ECG) | Increase | Slowed conduction through the atria and AV node contributes to a prolongation of the PR interval.[4] |
| QT Interval (on pseudo-ECG) | Minimal to no change | Consistent with the minimal effect on action potential duration.[2][4] |
To illustrate the typical quantitative effects of a Class IC antiarrhythmic drug in an isolated heart preparation, the following table presents hypothetical data for a compound with similar properties to this compound.
Table 2: Illustrative Quantitative Effects of a Representative Class IC Antiarrhythmic Agent in an Isolated Rabbit Heart
| Concentration | APD90 (ms) | ERP (ms) | Conduction Velocity (m/s) |
| Baseline | 180 ± 5 | 185 ± 6 | 0.7 ± 0.05 |
| 1 µM | 182 ± 5 | 200 ± 7 | 0.6 ± 0.04 |
| 3 µM | 185 ± 6 | 215 ± 8 | 0.5 ± 0.05 |
| 10 µM | 188 ± 7 | 230 ± 9 | 0.4 ± 0.06 |
| Note: This data is illustrative for a typical Class IC agent and is not specific to this compound. Values are presented as mean ± SEM. *p < 0.05 compared to baseline. |
Experimental Protocols
Protocol 1: Langendorff Perfusion of an Isolated Rodent Heart
This protocol describes the isolation and retrograde perfusion of a rodent (rat or guinea pig) heart.
Materials:
-
Rodent (e.g., Sprague-Dawley rat, 300-350g)
-
Heparin (1000 IU/mL)
-
Pentobarbital (B6593769) sodium (or other suitable anesthetic)
-
Krebs-Henseleit Buffer (KHB), gassed with 95% O2 / 5% CO2:
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11 mM
-
-
Langendorff apparatus (water-jacketed, thermostatically controlled at 37°C)
-
Surgical instruments (scissors, forceps, hemostats)
-
Perfusion pump
-
Bubble trap
Procedure:
-
Animal Preparation: Anesthetize the rodent with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, intraperitoneally). Administer heparin (1000 IU/kg, intraperitoneally) to prevent blood clotting.
-
Heart Excision: Once the animal is deeply anesthetized (unresponsive to paw pinch), perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold KHB to arrest contractions.
-
Cannulation: Identify the aorta and carefully trim away surrounding tissue. Mount the aorta onto the cannula of the Langendorff apparatus. Secure the aorta with a suture.
-
Initiate Perfusion: Start retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 70-80 mmHg for a rat heart). Ensure there are no air bubbles in the perfusion line by using a bubble trap.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm. Monitor coronary flow and heart rate.
Protocol 2: Electrophysiological Recording of this compound Effects
This protocol details the recording of key electrophysiological parameters in the Langendorff-perfused heart before and after the administration of this compound.
Materials:
-
Langendorff-perfused heart (from Protocol 1)
-
This compound (lappaconitine hydrobromide) stock solution
-
Data acquisition system with ECG and action potential recording capabilities
-
Ag/AgCl electrodes for pseudo-ECG recording
-
Monophasic action potential (MAP) catheter or microelectrodes for action potential recording
-
Pacing electrode
Procedure:
-
Baseline Recording:
-
Position two Ag/AgCl electrodes on the surface of the right atrium and the ventricular apex to record a pseudo-ECG.
-
Carefully place a MAP catheter or insert a glass microelectrode into the ventricular epicardium to record action potentials.
-
Place a pacing electrode on the right atrium or ventricle.
-
Record baseline ECG and action potentials for at least 15 minutes to ensure a stable recording.
-
Determine baseline parameters: heart rate, PR interval, QRS duration, QT interval, action potential duration at 90% repolarization (APD90), and effective refractory period (ERP) using programmed electrical stimulation.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the appropriate vehicle (e.g., distilled water or saline).
-
Introduce this compound into the perfusion buffer at the desired final concentrations. It is recommended to perform a cumulative concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Allow the heart to equilibrate at each concentration for 15-20 minutes before recording.
-
-
Data Acquisition:
-
At each concentration of this compound, record the pseudo-ECG and action potentials.
-
Measure the same electrophysiological parameters as in the baseline condition.
-
-
Data Analysis:
-
Analyze the changes in each parameter from baseline at each this compound concentration.
-
Calculate the percentage change from baseline for each parameter.
-
If a concentration-response curve is generated, calculate the EC50 for the relevant effects.
-
-
Washout:
-
After the highest concentration of this compound, perfuse the heart with drug-free KHB for at least 30 minutes to assess the reversibility of the effects.
-
Mandatory Visualization
Caption: Mechanism of this compound action on cardiac sodium channels.
Caption: Workflow for electrophysiological studies of this compound.
References
Application Note: Quantification of Allapinin in Human Plasma by HPLC-MS/MS
AN-001 | For Research Use Only
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Allapinin (as its active moiety, lappaconitine) in human plasma. The protocol is designed for researchers, scientists, and professionals in drug development engaged in pharmacokinetic studies, bioequivalence trials, or therapeutic drug monitoring. The method employs a straightforward protein precipitation technique for sample preparation and utilizes an internal standard for accurate quantification. All validation parameters presented meet the general acceptance criteria outlined in regulatory guidelines for bioanalytical method validation.[1]
Introduction
This compound is an antiarrhythmic drug, with its active component being the diterpenoid alkaloid lappaconitine (B608462).[2] It is used for the treatment and prevention of various supraventricular and ventricular arrhythmias.[3] Accurate measurement of its concentration in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety.[4] This document provides a detailed protocol for a validated bioanalytical method to quantify lappaconitine in human plasma using HPLC-MS/MS, which offers high sensitivity and selectivity.[5][6]
Principle of the Method
Plasma samples containing lappaconitine are prepared using a protein precipitation method with acetonitrile, which also contains an internal standard (IS) to correct for procedural losses and matrix effects.[5][7][8] The prepared samples are then injected into an HPLC system. Chromatographic separation is achieved on a C18 reversed-phase column. The analyte and the internal standard are detected and quantified by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6]
Materials and Reagents
-
Analytes: this compound (lappaconitine hydrobromide), Internal Standard (e.g., Tetrahydropalmatine or a stable isotope-labeled lappaconitine).[6][9]
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (reagent grade), Water (deionized or Milli-Q).
-
Chemicals: Ammonium Acetate (reagent grade).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven (e.g., Waters Alliance, Agilent 1200 series).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source (e.g., Sciex API 4000, Waters Xevo TQ-S).[10]
-
Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[7][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: Isocratic or gradient elution suitable for resolving the analyte from matrix interferences. Example: 70% A, 30% B.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection: ESI Positive Mode. MRM transitions should be optimized by infusing standard solutions of lappaconitine and the IS.[6] Example transitions:
Experimental Protocols
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of lappaconitine and the internal standard (IS) in methanol. Store at 4°C.[12]
-
Working Standard Solutions: Prepare serial dilutions of the lappaconitine stock solution with 50:50 methanol:water to create working standards for the calibration curve (e.g., 10-5000 ng/mL).
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 50 ng/mL) in acetonitrile. This solution will be used as the protein precipitation agent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC samples covering the desired linear range (e.g., 1-500 ng/mL) and QC samples at low, medium, and high concentrations.[11]
The following protocol describes a protein precipitation method for sample extraction.[5][13]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the corresponding tube.
-
Add 300 µL of the Internal Standard Working Solution (in acetonitrile) to each tube.[11]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the HPLC-MS/MS system for analysis.
Data Presentation and Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[1] The performance characteristics are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.997[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |
| Intra-day Precision (%RSD) | < 13%[5] |
| Inter-day Precision (%RSD) | < 14%[5] |
| Accuracy (% Recovery) | 90.1 - 107.2%[5] |
| Extraction Recovery | > 81%[5] |
| Matrix Effect | 102.1 - 108.8%[5] |
This table summarizes typical performance data based on published methods for lappaconitine.[5]
Visualized Workflows
Caption: Workflow diagram for plasma sample preparation.
Caption: Workflow for HPLC-MS/MS analysis.
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacokinetics and pharmacodynamics of the new Russian anti-arrhythmia drug this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allapinin in the Study of Drug-Induced Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allapinin, the hydrobromide salt of the alkaloid lappaconitine (B608462), is a Class IC antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, leading to a reduction in the maximum rate of depolarization of the action potential.[2] This activity makes this compound an interesting tool for studying the mechanisms of drug-induced arrhythmias, both as a potential therapeutic agent and as a compound with its own proarrhythmic potential.[3] These application notes provide detailed protocols for utilizing this compound in preclinical models of drug-induced arrhythmia.
Mechanism of Action in Cardiac Electrophysiology
This compound's primary electrophysiological effect is the blockade of voltage-gated sodium channels (Nav1.5) in the heart.[4] Unlike some other Class I antiarrhythmics, lappaconitine has been reported to irreversibly block human heart sodium channels, binding preferentially to the open state of the channel.[1] This leads to a rate-dependent reduction in sodium current, which is more pronounced at higher heart rates.
Beyond its effects on sodium channels, studies have suggested that this compound may also modulate other ion channels. Research in a rat model of aconitine-induced arrhythmia indicated that this compound can alter the mRNA expression of genes encoding for various potassium (K+) and calcium (Ca2+) channel subunits.[2] Specifically, it has been shown to increase the mRNA levels of several K+ channel genes (kcna6, kcnj1, kcnj4, kcnq2, kcnq4) and a Ca2+ channel gene (cacna1g), while decreasing the mRNA levels of a Na+ channel gene (scn8a) and other K+ channel genes (kcne1, kcns1).[2] The functional consequences of these gene expression changes on the respective ion currents require further investigation.
The metabolite of this compound, N-deacetyllappaconitine monochlorhydrate (DALCh), has also been shown to inhibit both sodium and potassium currents, which may contribute to the overall electrophysiological profile of the parent compound.[5]
Caption: Mechanism of this compound's Action on Cardiac Ion Channels.
Quantitative Electrophysiological Data
Table 1: Inhibitory Concentration (IC50) of Lappaconitine on Voltage-Gated Sodium Channels
| Channel Isoform | Cell Type | Holding Potential (mV) | IC50 (µmol/L) | Reference |
| Nav1.7 | HEK293 | -70 | 27.67 (15.68–39.66) | [6] |
| Nav1.7 | HEK293 | -50 | 65.33 (51.94–78.71) | [6] |
| Nav1.7 | HEK293 | -120 | 221.30 (168.80–273.80) | [6] |
Table 2: Effects of this compound on Cardiac Action Potential and ECG Parameters
| Parameter | Species | Model | Effect | Reference |
| PQ Interval | Human | Clinical Study | Increased | [3] |
| QRS Complex | Human | Clinical Study | Increased | [3] |
| QT Interval | Human | Clinical Study | No significant effect | [3] |
| Action Potential Amplitude | Rat | Hippocampal Neurons (DALCh) | Decreased | [5] |
| Action Potential Duration | Rat | Hippocampal Neurons (DALCh) | Increased | [5] |
Experimental Protocols
In Vitro Aconitine-Induced Arrhythmia Model in Isolated Papillary Muscle
This model is useful for assessing the direct effects of this compound on cardiac tissue arrhythmogenesis induced by a sodium channel activator.
Materials:
-
Male Wistar rats (200-250g)
-
Krebs-Henseleit solution
-
This compound
-
Isolated tissue bath with force transducer and electrical stimulator
-
Data acquisition system
Protocol:
-
Euthanize the rat and rapidly excise the heart.
-
Isolate the papillary muscle from the right ventricle and mount it in the tissue bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulate the muscle at a constant frequency (e.g., 1 Hz) and record the baseline contractile force.
-
Induce arrhythmia by adding aconitine to the bath at a final concentration of 1 µM.[7] Arrhythmia is typically characterized by the appearance of spontaneous, irregular contractions.
-
Once a stable arrhythmia is established, add this compound to the bath at the desired concentrations (e.g., starting from 0.12 mg/mL).[8]
-
Record the changes in contractile activity to assess the antiarrhythmic or proarrhythmic effects of this compound.
Caption: Workflow for In Vitro Aconitine-Induced Arrhythmia Model.
In Vivo Aconitine-Induced Arrhythmia Model in Rats
This model allows for the investigation of this compound's effects in a whole-animal system, taking into account pharmacokinetic and pharmacodynamic factors.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Aconitine solution for infusion
-
This compound solution for administration
-
ECG recording system
-
Infusion pump
-
Catheters for venous and/or arterial access
Protocol:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Insert a catheter into a jugular vein for drug administration.
-
Attach ECG leads to record cardiac electrical activity.
-
Allow the animal to stabilize and record a baseline ECG.
-
Induce arrhythmia by infusing a solution of aconitine via the venous catheter.
-
Once arrhythmia (e.g., ventricular premature beats, ventricular tachycardia) is consistently observed, administer this compound through the same or a different venous line.
-
Continuously monitor the ECG to assess the effects of this compound on the arrhythmia. The time to onset of antiarrhythmic action and the duration of effect can be measured.
Caption: Workflow for In Vivo Aconitine-Induced Arrhythmia Model.
Patch-Clamp Electrophysiology Protocol for Cardiomyocytes
This protocol allows for the direct measurement of this compound's effects on specific ion currents in isolated heart cells.
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from rat, guinea pig, or rabbit)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette and bath solutions specific for the ion current of interest (e.g., sodium current)
-
This compound stock solution
Protocol:
-
Prepare isolated cardiomyocytes using standard enzymatic digestion protocols.
-
Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the appropriate bath solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit the ion current of interest (e.g., a series of depolarizing steps to measure sodium current).
-
After recording a stable baseline current, perfuse the cell with the bath solution containing this compound at various concentrations.
-
Record the changes in the ion current to determine the concentration-response relationship and calculate the IC50.
Caption: Workflow for Patch-Clamp Electrophysiology Protocol.
Langendorff-Perfused Isolated Heart Protocol for Proarrhythmia Assessment
This ex vivo model maintains the heart's three-dimensional structure and is valuable for studying the integrated electrophysiological effects of this compound, including its potential to induce arrhythmias.
Materials:
-
Rodent (rat or guinea pig)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
ECG recording electrodes or monophasic action potential probes
-
Data acquisition system
Protocol:
-
Heparinize and anesthetize the animal.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and a temperature of 37°C.
-
Allow the heart to stabilize and record a baseline ECG and/or monophasic action potentials.
-
Introduce this compound into the perfusate at a range of concentrations.
-
Monitor for changes in heart rate, conduction intervals (PQ, QRS, QT), and the morphology of the action potential.
-
Assess for proarrhythmic events such as early afterdepolarizations (EADs), ventricular tachycardia, or fibrillation.
References
- 1. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Allapinin's Use-Dependency In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allapinin, a Class IC antiarrhythmic agent, exerts its therapeutic effects by blocking cardiac sodium channels.[1] A key characteristic of Class IC drugs is their "use-dependency," a phenomenon where the extent of channel blockade intensifies with an increased frequency of channel activation. This property is critical for the drug's efficacy in suppressing tachyarrhythmias while having a lesser effect on normal heart rhythms. These application notes provide a detailed in vitro protocol for assessing the use-dependent properties of this compound on cardiac sodium channels, specifically the Nav1.5 channel, which is crucial for cardiac action potential propagation.
Core Concepts: Use-Dependent Blockade
Use-dependent, or frequency-dependent, blockade arises from the drug's differential affinity for the various conformational states of the sodium channel (resting, open, and inactivated). This compound, as with other Class IC antiarrhythmics, is thought to bind more readily to the open and inactivated states of the channel.[2][3] During rapid stimulation, the channels spend more time in the open and inactivated states and less time in the resting state, allowing for the progressive accumulation of drug-bound channels and a more pronounced blockade. One study has shown that lappaconitine (B608462), the active component of this compound, irreversibly blocks cloned human heart (hH1) sodium channels, binding almost exclusively to the open state.[4]
Data Presentation
Table 1: Hypothetical Use-Dependent Inhibition of Nav1.5 Channels by this compound
| Stimulation Frequency (Hz) | IC50 (µM) | Fold-Shift in Potency (vs. 0.1 Hz) |
| 0.1 (Tonic Block) | 150 | 1.0 |
| 1.0 | 75 | 2.0 |
| 5.0 | 30 | 5.0 |
| 10.0 | 15 | 10.0 |
Another important aspect to consider is the voltage-dependency of the block. A study on the neuronal sodium channel Nav1.7 demonstrated that the IC50 of lappaconitine is influenced by the holding potential.
Table 2: Voltage-Dependent Inhibition of Nav1.7 by Lappaconitine
| Holding Potential (mV) | IC50 (µM) |
| -120 | 221.30 |
| -70 | 133.20 |
| -50 | 65.33 |
Data from a study on Nav1.7 channels, illustrating the principle of voltage-dependent block.[5]
Experimental Protocols
This section outlines a detailed protocol for assessing the use-dependency of this compound using the whole-cell patch-clamp technique on a cell line stably expressing the human cardiac sodium channel, Nav1.5.
Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 sodium channel alpha subunit (SCN5A).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: For electrophysiological recordings, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound (lappaconitine hydrobromide) in a suitable solvent (e.g., DMSO or water) and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment.
Electrophysiological Recording
-
Technique: Whole-cell voltage-clamp.
-
Apparatus: Use a standard patch-clamp setup including an amplifier, a data acquisition system, and a microscope.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocols.
-
Voltage-Clamp Protocols for Use-Dependency Assessment
a) Tonic Block Protocol (Low-Frequency Stimulation):
-
Holding Potential: Clamp the cell membrane at a holding potential of -120 mV to ensure most channels are in the resting state.
-
Test Pulse: Apply a depolarizing pulse to -20 mV for 20 ms (B15284909) to elicit the peak sodium current.
-
Frequency: Deliver the test pulses at a low frequency (e.g., 0.1 Hz).
-
Drug Application: After recording a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Measurement: Measure the steady-state peak sodium current at each concentration.
b) Use-Dependent Block Protocol (High-Frequency Stimulation):
-
Holding Potential: Maintain the holding potential at -120 mV.
-
Pulse Train: Apply a train of depolarizing pulses to -20 mV for 20 ms at a high frequency (e.g., 10 Hz) for a duration of 10-20 seconds.
-
Drug Application: Record the response to the pulse train in the absence (control) and presence of different concentrations of this compound.
-
Measurement: Measure the peak sodium current for each pulse in the train. The use-dependent block is observed as a progressive decline in the peak current during the train.
Data Analysis
-
Tonic Block:
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value for tonic block.
-
-
Use-Dependent Block:
-
For each pulse in the train, normalize the peak current to the peak current of the first pulse in the train.
-
Plot the normalized current against the pulse number to visualize the development of the use-dependent block.
-
Determine the IC50 for use-dependent block by measuring the steady-state block achieved at the end of the pulse train for each this compound concentration.
-
Compare the IC50 values obtained at different stimulation frequencies to quantify the degree of use-dependency.
-
Visualizations
Caption: Experimental workflow for assessing this compound's use-dependency.
Caption: Mechanism of this compound's use-dependent sodium channel blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Mechanisms of Ventricular Tachycardia Using Allapinin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Allapinin, the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a class IC antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes.[3] This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax), a slowing of conduction velocity, and an increase in the effective refractory period in cardiac tissues.[3] These electrophysiological effects make this compound a valuable tool for investigating the mechanisms of ventricular tachycardia (VT), particularly those involving reentry circuits and abnormal automaticity.
Recent studies have also suggested that this compound may modulate other ion channels. Research on a rat model of aconitine-induced arrhythmia indicated that this compound alters the mRNA expression of genes encoding various potassium (K+) and calcium (Ca2+) channels, in addition to sodium channels.[2] This suggests that this compound's antiarrhythmic effects may be more complex than simple sodium channel blockade and warrants further investigation into its multi-channel blocking properties.
The active metabolite of lappaconitine, N-deacetyllappaconitine (DALCh), has also been shown to inhibit both sodium and potassium ion currents, suggesting it may have class IA antiarrhythmic properties. When designing experiments, it is crucial to consider the contribution of both the parent compound and its metabolites to the observed electrophysiological effects.
This compound can be utilized in various experimental models to dissect the mechanisms of VT:
-
In vitro models: Isolated cardiomyocytes from animal models (e.g., rats, guinea pigs) can be used in patch-clamp studies to characterize the dose-dependent effects of this compound on specific ion channels (e.g., Nav1.5, Kv channels, Cav channels). Langendorff-perfused hearts allow for the study of this compound's effects on global cardiac electrophysiology, including conduction patterns and the induction of arrhythmias in a whole-organ setting.
-
In vivo models: Animal models of VT, such as those induced by coronary artery ligation or arrhythmogenic drugs like aconitine (B1665448), can be employed to assess the efficacy of this compound in suppressing ventricular arrhythmias and to study its effects on electrocardiogram (ECG) parameters and intracardiac electrograms.
When investigating the mechanisms of VT with this compound, it is recommended to:
-
Determine the dose-response relationship for its effects on various electrophysiological parameters.
-
Compare its effects in normal versus diseased cardiac tissue to understand its state-dependent channel blocking properties.
-
Investigate its impact on the wavelength of the cardiac impulse (conduction velocity x effective refractory period) to understand its influence on the stability of reentry circuits.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound (Lappaconitine) and its metabolite on cardiac ion channels and gene expression.
Table 1: Inhibitory Concentration (IC50) of Lappaconitine on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Type | Holding Potential (mV) | IC50 (µmol/L) | Reference |
| Nav1.7 | Human Embryonic Kidney (HEK293) | -70 | 27.67 (15.68–39.66) | [1] |
| Nav1.7 | Human Embryonic Kidney (HEK293) | -50 | 65.33 (51.94–78.71) | [1] |
| Nav1.7 | Human Embryonic Kidney (HEK293) | -120 | 221.30 (168.80–273.80) | [1] |
Table 2: Effect of this compound on Ion Channel and Transporter Gene Expression in a Rat Model of Aconitine-Induced Arrhythmia
| Gene | Encoded Protein | Change in mRNA Level | Reference |
| Increased Expression | |||
| kcna6 | Voltage-gated potassium channel subfamily A member 6 | Increased | [2] |
| kcnj1 | ATP-sensitive inward rectifier potassium channel 1 | Increased | [2] |
| kcnj4 | Inward rectifier potassium channel 4 | Increased | [2] |
| kcnq2 | Voltage-gated potassium channel subfamily KQT member 2 | Increased | [2] |
| kcnq4 | Voltage-gated potassium channel subfamily KQT member 4 | Increased | [2] |
| cacna1g | Voltage-dependent T-type calcium channel subunit alpha-1G | Increased | [2] |
| slc18a3 | Vesicular acetylcholine (B1216132) transporter | Increased | [2] |
| Decreased Expression | |||
| scn8a | Voltage-gated sodium channel subunit alpha Nav1.6 | Decreased | [2] |
| kcne1 | Potassium voltage-gated channel subfamily E member 1 | Decreased | [2] |
| kcns1 | Voltage-gated potassium channel subfamily S member 1 | Decreased | [2] |
| atp4a | H+/K+ exchanging ATPase alpha subunit | Decreased | [2] |
| slc6a9 | Glycine transporter 1 | Decreased | [2] |
Experimental Protocols
Protocol 1: In Vivo Aconitine-Induced Ventricular Tachycardia Model in Rats
This protocol is designed to induce ventricular tachycardia in rats using aconitine to study the antiarrhythmic effects of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Aconitine solution (5 µg/mL in saline)
-
This compound solution (in saline, dose to be determined based on preliminary studies)
-
Urethane anesthesia (1.2 g/kg, intraperitoneal)
-
Infusion pump
-
ECG recording system with needle electrodes
-
Catheter for jugular vein cannulation
Procedure:
-
Anesthetize the rat with urethane.[4]
-
Cannulate the right jugular vein for drug administration.[4]
-
Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II configuration).[4]
-
Allow the animal to stabilize for 20 minutes and record a baseline ECG.
-
Administer a bolus of this compound or vehicle (saline) via the jugular vein catheter.
-
After a 15-minute pre-treatment period, start a continuous infusion of aconitine at a rate of 5 µg/kg/min.[4]
-
Continuously monitor the ECG for the onset of ventricular arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Record the time to the first VPB, the onset of VT, and the duration of VT.
-
In a separate cohort of animals, determine the dose of this compound required to prevent or terminate aconitine-induced VT.
Data Analysis:
-
Compare the incidence and duration of VT between the this compound-treated and vehicle-treated groups.
-
Analyze changes in ECG parameters (heart rate, PR interval, QRS duration, QT interval) before and after this compound administration.
Caption: Experimental workflow for the in vivo aconitine-induced VT model.
Protocol 2: Whole-Cell Patch-Clamp Analysis of this compound on Isolated Ventricular Myocytes
This protocol details the isolation of adult rat ventricular myocytes and subsequent whole-cell patch-clamp recording to investigate the effects of this compound on cardiac sodium currents.
Materials:
-
Adult Sprague-Dawley rats (200-250 g)
-
Langendorff perfusion system
-
Collagenase type II
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal solutions (see below)
-
This compound stock solution (in DMSO)
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (for Nav currents): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.
Procedure:
Part 1: Cardiomyocyte Isolation
-
Anesthetize the rat and perform a thoracotomy to excise the heart.
-
Immediately cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.
-
Switch to perfusion with Tyrode's solution containing collagenase type II (0.5-1 mg/mL) for 15-20 minutes until the heart is digested.
-
Remove the heart from the cannula, mince the ventricular tissue, and gently triturate to dissociate individual myocytes.
-
Filter the cell suspension and resuspend the myocytes in a storage solution.
Part 2: Patch-Clamp Recording
-
Place an aliquot of isolated cardiomyocytes in the recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, rod-shaped myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents in the external solution.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the sodium currents at each concentration of this compound after a steady-state effect is reached.
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationship curves.
-
Generate a dose-response curve to determine the IC50 of this compound for sodium channel blockade.
Caption: Signaling pathway of this compound in suppressing ventricular tachycardia.
References
- 1. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is Allapininum used for? [synapse.patsnap.com]
- 4. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
Application Notes and Protocols for Allapinin Studies Using a Langendorff-Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allapinin, with its active ingredient lappaconitine (B608462) hydrobromide, is a Class IC antiarrhythmic agent utilized in the management of various cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[1][2] This action reduces the influx of sodium ions during depolarization, leading to a decreased rate of rise of the action potential (Phase 0), slowed conduction velocity, and a prolonged refractory period in the atria, ventricles, and His-Purkinje system.[1] The Langendorff-perfused isolated heart model is a powerful ex vivo tool for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences.[3] This document provides detailed application notes and experimental protocols for studying the electrophysiological and hemodynamic effects of this compound using this model.
Mechanism of Action: Signaling Pathway
This compound, as a Class IC antiarrhythmic drug, primarily targets the voltage-gated sodium channels (Nav1.5) in the cardiac cell membrane. By blocking these channels, it modulates the cardiac action potential. The signaling pathway is a direct effect on ion channel function rather than a complex intracellular cascade.
Experimental Protocols
Langendorff-Perfused Isolated Heart Preparation
This protocol outlines the standard procedure for isolating and perfusing a rodent (rat or guinea pig) heart.
Materials:
-
Rodent (rat ~300-400g, guinea pig ~350-450g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Krebs-Henseleit Buffer (KHB), composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. Continuously gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Langendorff apparatus (water-jacketed, temperature-controlled at 37°C)
-
Peristaltic pump
-
Surgical instruments
-
Aortic cannula
-
Latex balloon and pressure transducer for Left Ventricular Developed Pressure (LVDP) measurement
-
ECG electrodes
Procedure:
-
Anesthetize the animal and administer heparin (e.g., 500 IU, intraperitoneally) to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHB to arrest contractile activity.
-
Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus. Avoid introducing air bubbles into the system.
-
Initiate retrograde perfusion with oxygenated, 37°C KHB at a constant pressure (typically 70-80 mmHg).
-
Trim away excess lung and connective tissue.
-
Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric LVDP. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Place ECG electrodes on the epicardial surface to record a pseudo-electrocardiogram.
-
Allow the heart to stabilize for a period of 20-30 minutes before commencing experimental protocols. During this time, monitor heart rate, LVDP, and ECG parameters.
Protocol for Assessing this compound's Electrophysiological and Hemodynamic Effects
This protocol describes a dose-response study to evaluate the effects of this compound on cardiac function.
Procedure:
-
Following the stabilization period, record baseline data for 15 minutes.
-
Prepare a stock solution of this compound (lappaconitine hydrobromide) in distilled water or an appropriate vehicle.
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM).
-
Perfuse the heart with each concentration for a 15-minute equilibration period.
-
Record all parameters continuously. Analyze the data from the last 5 minutes of each concentration period.
-
After the highest concentration, perform a washout period by perfusing with drug-free KHB for at least 30 minutes to assess the reversibility of the effects.
Data Presentation
The following tables present representative quantitative data for a Class IC antiarrhythmic drug, which can be expected to be similar to the effects of this compound in a Langendorff-perfused rat heart model.
Table 1: Hemodynamic Effects of a Representative Class IC Antiarrhythmic Drug
| Concentration (µM) | Heart Rate (beats/min) | LVDP (mmHg) | +dP/dt_max (mmHg/s) | -dP/dt_min (mmHg/s) |
| Baseline | 280 ± 15 | 105 ± 8 | 2500 ± 150 | -1800 ± 120 |
| 0.1 | 275 ± 14 | 102 ± 7 | 2450 ± 140 | -1750 ± 110 |
| 0.3 | 268 ± 12 | 98 ± 6 | 2300 ± 130 | -1600 ± 100 |
| 1.0 | 255 ± 11 | 90 ± 5 | 2100 ± 120 | -1450 ± 90 |
| 3.0 | 240 ± 10 | 82 ± 6 | 1800 ± 110 | -1200 ± 80 |
| 10.0 | 220 ± 9 | 70 ± 5 | 1500 ± 100 | -1000 ± 70 |
| Washout | 270 ± 13 | 100 ± 7 | 2400 ± 145 | -1700 ± 115 |
Data are presented as mean ± SEM.
Table 2: Electrophysiological Effects of a Representative Class IC Antiarrhythmic Drug
| Concentration (µM) | PR Interval (ms) | QRS Duration (ms) | QT Interval (ms) |
| Baseline | 60 ± 3 | 20 ± 1.5 | 150 ± 8 |
| 0.1 | 62 ± 3 | 21 ± 1.6 | 152 ± 8 |
| 0.3 | 65 ± 4 | 23 ± 1.8 | 155 ± 9 |
| 1.0 | 70 ± 5 | 28 ± 2.0 | 160 ± 9 |
| 3.0 | 78 ± 6 | 35 ± 2.5 | 165 ± 10 |
| 10.0 | 88 ± 7 | 45 ± 3.0 | 170 ± 11 |
| Washout | 63 ± 4 | 22 ± 1.7 | 153 ± 8 |
Data are presented as mean ± SEM.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for a typical this compound study using the Langendorff model.
References
Application Notes and Protocols: High-Throughput Screening for Sodium Channel Blockers Using Allapinin as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them a key target for drug discovery. Allapinin, a Class IC antiarrhythmic drug, exerts its therapeutic effect by blocking cardiac sodium channels.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel sodium channel blockers. The methodologies described are based on established fluorescence-based and automated electrophysiology HTS techniques.
Mechanism of Action of this compound
This compound, with the active ingredient lappaconitine (B608462) hydrobromide, functions by blocking sodium channels in cardiac cells.[1] This inhibition reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, which in turn prolongs the refractory period and slows the conduction of electrical impulses.[1][3] Its active metabolite, N-deacetyllappaconitine monochlorhydrate (DALCh), also contributes to its antiarrhythmic effect by effectively inhibiting transmembrane currents of Na+ ions and partially inhibiting K+ ions.[5] Studies have also indicated that this compound can modulate the expression of genes encoding for Na+, K+, and Ca2+ channels.[2][4]
High-Throughput Screening Strategies for Sodium Channel Blockers
The identification of new sodium channel modulators has been significantly accelerated by the development of HTS technologies. These platforms allow for the rapid screening of large compound libraries.[6][7] Key HTS methodologies include:
-
Fluorescence-Based Assays: These assays utilize fluorescent dyes to detect changes in either intracellular sodium concentration or membrane potential.[8][9] Instruments like the Fluorescent Imaging Plate Reader (FLIPR) are commonly used for these types of screens.[10][11]
-
Automated Patch-Clamp (APC): APC platforms provide a higher throughput alternative to traditional patch-clamp electrophysiology, which is considered the gold standard for ion channel research.[12][13] These systems automate the process of sealing cells and recording ion channel activity, enabling the screening of thousands of compounds per day.[7][13]
Data Presentation: this compound as a Reference Compound
The following tables summarize hypothetical, yet representative, quantitative data for this compound that could be generated in an HTS campaign for sodium channel blockers. This data is intended to serve as a benchmark for assay validation and comparison of novel compounds.
Table 1: Hypothetical Potency of this compound in a Fluorescence-Based HTS Assay
| Parameter | Value | Assay Conditions |
| IC50 | 15 µM | Membrane potential-sensitive dye assay on HEK293 cells stably expressing Nav1.5 |
| Z' Factor | 0.75 | 384-well plate format, agonist: Veratridine (30 µM) |
| Signal Window | 10 | Ratio of the mean signal of the high control to the mean signal of the low control |
Table 2: Hypothetical Electrophysiological Profile of this compound from an Automated Patch-Clamp System
| Parameter | Value | Cell Line | Voltage Protocol |
| IC50 (Tonic Block) | 12 µM | CHO cells stably expressing Nav1.5 | Holding potential: -120 mV; Test pulse to -20 mV |
| IC50 (Use-Dependent Block) | 3 µM | CHO cells stably expressing Nav1.5 | Holding potential: -90 mV; 10 Hz train of 20 ms (B15284909) pulses to -20 mV |
| Hill Slope | 1.1 | CHO cells stably expressing Nav1.5 | N/A |
Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay Using a Membrane Potential-Sensitive Dye
This protocol describes a fluorescence-based assay to identify inhibitors of the Nav1.5 channel using a FLIPR system.
Materials:
-
HEK293 cells stably expressing human Nav1.5
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound (reference compound)
-
Veratridine (agonist)
-
Test compounds
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture HEK293-Nav1.5 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Add 25 µL of the dye solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Add 12.5 µL of the compound solutions to the assay plate. For control wells, add assay buffer.
-
Incubate at room temperature for 15 minutes.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a 5X working solution of Veratridine in assay buffer.
-
Place the assay plate into the FLIPR instrument.
-
Initiate reading and establish a baseline fluorescence for 10 seconds.
-
The FLIPR will automatically add 12.5 µL of the Veratridine solution to each well.
-
Continue to record the fluorescence signal for an additional 120 seconds.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each well relative to the high (Veratridine alone) and low (buffer alone) controls.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Protocol 2: Automated Patch-Clamp Electrophysiology Assay
This protocol outlines a method for assessing the inhibitory effect of compounds on Nav1.5 channels using an automated patch-clamp system (e.g., SyncroPatch 768PE or Sophion Qube®).
Materials:
-
CHO cells stably expressing human Nav1.5
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.
-
This compound (reference compound)
-
Test compounds
Procedure:
-
Cell Preparation:
-
Culture CHO-Nav1.5 cells to ~70-80% confluency.
-
Harvest the cells using a gentle, non-enzymatic dissociation solution.
-
Resuspend the cells in the external solution at a density of 500,000 cells/mL.
-
-
Instrument Setup:
-
Prime the automated patch-clamp system with the internal and external solutions according to the manufacturer's protocol.
-
Load the cell suspension into the instrument.
-
-
Compound Preparation and Loading:
-
Prepare serial dilutions of this compound and test compounds in the external solution.
-
Load the compound plate into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, sealing, and whole-cell configuration.
-
Voltage Protocol for Tonic Block:
-
Hold the cells at a membrane potential of -120 mV.
-
Apply a 50 ms depolarizing pulse to -20 mV every 10 seconds to elicit a sodium current.
-
Establish a stable baseline current for at least 3 pulses before compound addition.
-
Apply the test compound and continue recording until the inhibitory effect reaches a steady state.
-
-
Voltage Protocol for Use-Dependent Block:
-
Hold the cells at a membrane potential of -90 mV.
-
Apply a train of 20 depolarizing pulses (20 ms duration) to -20 mV at a frequency of 10 Hz.
-
Apply the test compound and repeat the pulse train.
-
-
-
Data Analysis:
-
Measure the peak inward sodium current for each pulse.
-
Calculate the percentage of current inhibition after compound application relative to the baseline current.
-
For use-dependent block, compare the inhibition of the first and last pulse in the train.
-
Generate concentration-response curves and calculate IC50 values.
-
Visualizations
Caption: High-throughput screening workflow for sodium channel blockers.
Caption: Mechanism of this compound action on cardiac sodium channels.
Caption: Logical workflow for identifying an inhibitor in a fluorescence-based assay.
References
- 1. What is Allapininum used for? [synapse.patsnap.com]
- 2. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aragen.com [aragen.com]
- 7. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Allapinin solubility issues in physiological buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allapinin. The following information addresses common solubility issues encountered when preparing this compound for in vitro experiments in physiological buffer solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address potential issues during your experiments.
Q1: I am having trouble dissolving this compound (lappaconitine hydrobromide) directly into my physiological buffer (e.g., PBS, pH 7.4). What am I doing wrong?
A1: Direct dissolution of this compound in aqueous physiological buffers at neutral pH can be challenging due to its limited solubility. The base form of this compound, lappaconitine (B608462), is poorly soluble in water. While the hydrobromide salt enhances solubility, it is still recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: For most in vitro applications, including cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] It has been shown to dissolve this compound effectively at high concentrations.
Q3: My this compound powder is not dissolving well even in DMSO. What can I do?
A3: If you encounter difficulty dissolving this compound in DMSO, gentle warming and sonication can be employed to facilitate dissolution. One supplier suggests that ultrasonic treatment may be necessary to achieve higher concentrations. Ensure your DMSO is of high quality and anhydrous, as absorbed moisture can reduce its solvating power.[2]
Q4: I have successfully prepared a DMSO stock solution. How do I prepare my final working concentration in a physiological buffer without it precipitating?
A4: Precipitation upon dilution is a common issue. To avoid this, it is crucial to perform a stepwise dilution. Add the stock solution to the physiological buffer or cell culture medium dropwise while gently vortexing or stirring. Avoid adding the concentrated stock directly to the entire volume of the buffer at once.
Q5: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?
A5: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. Many researchers aim for a final DMSO concentration of 0.1% or less. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Q6: I observed precipitation in my buffer even after following the dilution protocol. What are the possible causes and solutions?
A6: Precipitation can still occur if the final concentration of this compound in the aqueous buffer exceeds its solubility limit. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer system. Try working with a lower final concentration of this compound.
-
Check the pH of your Buffer: The solubility of alkaloids like this compound can be pH-dependent. Although specific data for this compound in various physiological buffers is limited, solubility is generally higher in more acidic conditions.[3] Ensure your buffer's pH is correct and stable.
-
Consider a Co-solvent: In some instances, for in vivo preparations, co-solvents such as polyethylene (B3416737) glycol (PEG), Tween 80, or carboxymethylcellulose (CMC) are used to improve the solubility of poorly soluble compounds. However, their compatibility with your specific in vitro model must be verified.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound (lappaconitine hydrobromide) in common physiological buffers is not extensively reported in the literature. The available data primarily focuses on organic solvents for stock solution preparation.
| Solvent | Form | Reported Solubility | Notes |
| DMSO | Lappaconitine Hydrobromide | 50 mg/mL | Requires sonication. |
| DMSO | Lappaconitine (base) | 10 mg/mL | |
| Ethanol | Lappaconitine (base) | 6 mg/mL | |
| Water | Lappaconitine (base) | Insoluble | |
| Water | Lappaconitine Hydrobromide | Soluble | The exact limit of solubility is not well-quantified in public literature.[4] |
Note: The data presented is compiled from various sources and should be used as a guideline. It is recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol for Preparation of this compound Working Solution for In Vitro Experiments
This protocol describes the preparation of an this compound working solution from a DMSO stock for a typical cell culture experiment.
Materials:
-
This compound (Lappaconitine Hydrobromide) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile physiological buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 20 mM in DMSO):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. (Molecular Weight of Lappaconitine Hydrobromide: ~665.61 g/mol ).
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 1 mL of a 20 mM stock solution, add approximately 13.3 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, gently warm the tube or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of this compound required for your experiment and the acceptable final concentration of DMSO (e.g., ≤0.1%).
-
Perform a serial or stepwise dilution. For example, to prepare a 10 µM working solution from a 20 mM stock with a final DMSO concentration of 0.1%, you can first prepare an intermediate dilution.
-
Add the required volume of the DMSO stock solution to your physiological buffer or cell culture medium while gently vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Visualizations
The following diagrams illustrate the recommended workflow for preparing this compound solutions and a troubleshooting guide for solubility issues.
References
- 1. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review | MDPI [mdpi.com]
- 4. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Allapinin electrophysiology recording artifacts
Welcome to the technical support center for researchers utilizing Allapinin in electrophysiology experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and resolving common recording artifacts, distinguishing them from the genuine pharmacological effects of this compound.
Frequently Asked Questions (FAQs)
Section 1: Understanding this compound's Electrophysiological Effects
Q1: What is the primary mechanism of action of this compound in electrophysiological recordings?
A1: this compound, with its active ingredient lappaconitine (B608462) hydrobromide, is a Class IC antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in cardiac cells.[1][2][3][4] By inhibiting these channels, this compound reduces the influx of sodium ions during phase 0 of the cardiac action potential. This action slows the maximum rate of depolarization (Vmax) and prolongs the conduction of electrical impulses throughout the heart, which helps to suppress arrhythmias.[2][3]
Q2: Beyond sodium channels, does this compound affect other ion channels?
A2: Yes, while its primary effect is on sodium channels, this compound and its active metabolite, N-deacetyllappaconitine monochlorhydrate (DALCh), have been shown to partially inhibit transmembrane potassium currents (K+).[5][6] Additionally, studies have indicated that this compound can modulate the expression of genes encoding for various potassium (K+) channels and calcium (Ca2+) channels.[3] This suggests a more complex electrophysiological profile than a simple sodium channel blockade.
Q3: What are the expected changes to a cardiac action potential waveform after applying this compound?
A3: Based on its mechanism of action, you should expect to see a decrease in the upstroke velocity (Vmax) of the action potential due to sodium channel blockade.[2] Clinical studies have shown that this compound increases the PQ interval and widens the QRS complex on an electrocardiogram, which corresponds to slowed atrioventricular conduction and ventricular depolarization.[7] In single-cell recordings, its metabolite has been shown to increase the duration of both slow and fast depolarization phases and decrease the action potential amplitude.[5][6]
Section 2: Troubleshooting Common Recording Artifacts
Q4: I'm observing a gradual rundown of my sodium current during my experiment, even before applying this compound. What could be the cause?
A4: This phenomenon, known as "rundown," is a common issue in whole-cell patch-clamp recordings and is not specific to this compound. It can be caused by several factors:
-
Cellular Health: The overall health of the isolated myocyte is critical. Ensure optimal cell viability through proper isolation and handling procedures.
-
Intracellular Solution: The composition of your pipette solution is crucial. The absence of ATP and GTP can lead to a decline in channel activity over time. Including an ATP regenerating system can help maintain channel function.
-
Seal Stability: A deteriorating gigaohm seal will lead to an increase in leak current, which can manifest as a rundown of the recorded current. Continuously monitor your seal resistance throughout the experiment.
Q5: After applying this compound, I see a significant reduction in my sodium current. How can I be sure this is a drug effect and not a technical problem like a partial clog of my pipette tip?
A5: Distinguishing a true pharmacological effect from an artifact is key. Here's how to approach it:
-
Stability Before Application: Ensure you have a stable baseline recording for several minutes before applying this compound. An abrupt change that coincides with drug perfusion is likely a drug effect.
-
Washout: Attempt to wash out the drug with a drug-free external solution. A reversal or partial reversal of the current reduction upon washout is a strong indicator of a specific drug effect.
-
Concentration-Dependence: If possible, test multiple concentrations of this compound. A dose-dependent reduction in the sodium current is a hallmark of a pharmacological effect.
-
Monitor Access Resistance: Keep an eye on your access resistance (Rs). A sudden increase in Rs could indicate a pipette clog, which would also reduce the measured current. If Rs remains stable while the current decreases, it is more likely a drug effect.
Q6: I am seeing a high-frequency noise (50/60 Hz hum) in my recordings. How can I eliminate this?
A6: This is a common environmental artifact. To minimize it:
-
Grounding: Ensure all components of your electrophysiology rig (amplifier, microscope, micromanipulators, perfusion system) are connected to a common ground.
-
Faraday Cage: Use a properly sealed and grounded Faraday cage to shield your setup from external electromagnetic interference.
-
Identify and Isolate Noise Sources: Systematically turn off nearby electrical equipment (centrifuges, lights, etc.) to identify the source of the noise.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound (Lappaconitine) on various electrophysiological parameters.
Table 1: Inhibitory Effects of Lappaconitine on Voltage-Gated Sodium Channel Isoforms
| Channel Isoform | Concentration (µM) | % Inhibition | Cell Type | Holding Potential (mV) |
| Nav1.7 | 27.67 (IC50) | 50 | HEK293 | -70 |
| Nav1.3 | 100 | ~46 | HEK293 | Not Specified |
| Nav1.4 | 100 | ~38 | HEK293 | Not Specified |
| Nav1.5 | 100 | ~29 | HEK293 | Not Specified |
| Nav1.8 | 100 | ~22 | HEK293 | Not Specified |
Table 2: Effects of this compound on Cardiac Action Potential and ECG Parameters (Clinical Data)
| Parameter | Effect |
| PQ Interval | Increased[7] |
| QRS Complex Duration | Increased[7] |
| QT Interval | No significant effect[7] |
| Heart Rate | No significant effect[7] |
| Blood Pressure | No significant effect[7] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Sodium Currents in Cardiac Myocytes
This protocol provides a general framework for recording sodium currents in isolated ventricular myocytes to study the effects of this compound.
1. Cell Preparation:
- Isolate ventricular myocytes from the desired animal model (e.g., adult rat or guinea pig) using established enzymatic digestion protocols.
- Allow the isolated cells to stabilize before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., CsCl) and calcium channel blockers (e.g., CdCl2 or Nifedipine) should be added.
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare a concentrated stock solution of this compound (lappaconitine hydrobromide) in an appropriate solvent (e.g., DMSO or distilled water) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) with a healthy myocyte.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Set the holding potential to -100 mV to ensure the availability of sodium channels.
- Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) to elicit sodium currents.
- Record a stable baseline current for at least 3-5 minutes.
- Perfuse the cell with the this compound-containing external solution and record the changes in the sodium current until a steady-state effect is reached.
- Perform a washout with the drug-free external solution to assess the reversibility of the drug's effect.
Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Logical workflow for troubleshooting electrophysiology recording artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Allapininum used for? [synapse.patsnap.com]
- 5. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allapinin Concentration for Primary Cardiomyocyte Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Allapinin in primary cardiomyocyte culture. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cardiomyocytes?
This compound, also known by its active ingredient lappaconitine (B608462) hydrobromide, is a Class IC antiarrhythmic agent.[1][2][3][4] Its principal mechanism of action involves the blockade of sodium (Na+) channels in cardiac cells.[1][2][5][6] By inhibiting the influx of sodium ions during the depolarization phase of the cardiac action potential, this compound slows the conduction of electrical impulses and prolongs the refractory period in cardiomyocytes, thereby suppressing arrhythmias.[1][5]
Q2: What are the known molecular targets of this compound in cardiomyocytes besides sodium channels?
While the primary target of this compound is the Na+ channel, research has shown that it can also modulate the expression of genes encoding for other ion channels.[3][6] Studies have indicated that this compound can influence the mRNA levels of various potassium (K+) and calcium (Ca2+) channels, which are crucial for the different phases of the action potential.[2][3][6] Additionally, it may affect the expression of genes related to acetylcholine (B1216132) and glycine (B1666218) transporters, suggesting a broader impact on cardiac electrophysiology.[3][6]
Q3: What is a recommended starting concentration of this compound for in vitro experiments with primary cardiomyocytes?
Currently, there is no established optimal concentration of this compound for primary cardiomyocyte culture in the scientific literature. A dose-response study is recommended to determine the ideal concentration for your specific experimental needs. Based on its clinical oral dosage of 25 mg two to three times a day, a starting point for in vitro studies could be in the low micromolar range.[1] It is crucial to assess a range of concentrations to identify the desired biological effect without inducing cytotoxicity.
Q4: How can I assess the viability and functionality of my primary cardiomyocytes after this compound treatment?
Cardiomyocyte viability can be assessed using standard methods such as Trypan Blue exclusion assay or commercially available viability kits (e.g., Calcein-AM/Ethidium homodimer-1 staining). Functionality can be evaluated by observing and quantifying the spontaneous contraction rate (beats per minute) of the cultured cardiomyocytes under a microscope.
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for your primary cardiomyocyte culture.
1. Isolation and Culture of Primary Cardiomyocytes:
-
Follow a standard, validated protocol for the isolation of primary cardiomyocytes from your chosen animal model (e.g., neonatal rat, adult mouse). Several detailed protocols are available in the literature.[7][8][9][10][11][12][13]
-
Plate the isolated cardiomyocytes on laminin-coated culture dishes at a suitable density.[7][8]
-
Allow the cells to attach and recover for at least 24 hours in a humidified incubator at 37°C and 5% CO2 before initiating any treatment.
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., sterile water or DMSO).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. This compound Treatment:
-
Prepare a series of working concentrations of this compound by diluting the stock solution in fresh culture medium. A suggested starting range is 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM.
-
Include a vehicle control group (culture medium with the same concentration of the solvent used for the this compound stock solution).
-
Carefully replace the culture medium in each well with the medium containing the respective this compound concentration or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Assessment of Cardiomyocyte Viability and Function:
-
Viability Assessment (Trypan Blue Exclusion):
-
After the treatment period, gently detach the cells.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.
-
Calculate the percentage of viable cells for each treatment group.
-
-
Functional Assessment (Contraction Rate):
-
Before harvesting the cells for viability assessment, observe the spontaneous contractions of the cardiomyocytes under a microscope.
-
Count the number of beats in a defined area for one minute.
-
Repeat the counting for several fields of view for each well and calculate the average contraction rate (beats per minute).
-
Data Presentation
Summarize your quantitative data in a table similar to the one below for easy comparison.
| This compound Concentration (µM) | Cardiomyocyte Viability (%) | Contraction Rate (beats/min) | Observations (e.g., morphological changes) |
| 0 (Vehicle Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cardiomyocyte Viability in Control Group | Suboptimal isolation procedure. | Review and optimize your cardiomyocyte isolation protocol. Ensure all reagents are fresh and sterile. |
| Poor culture conditions. | Confirm proper incubator settings (37°C, 5% CO2, humidity). Use high-quality culture medium and supplements. | |
| Inconsistent Contraction Rates | Variation in cell density across wells. | Ensure a uniform cell seeding density. |
| Temperature fluctuations during observation. | Use a heated stage on the microscope for consistent temperature. | |
| High Cell Death at Low this compound Concentrations | This compound cytotoxicity at the tested concentrations. | Expand the dose-response to include lower concentrations (e.g., in the nanomolar range). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.1%). | |
| No Effect on Contraction Rate | This compound concentration is too low. | Test higher concentrations of this compound. |
| The endpoint is not sensitive enough. | Consider more sensitive functional assays, such as calcium transient measurements. |
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: this compound's mechanism of action on cardiomyocyte ion channels.
References
- 1. What is Allapininum used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 6. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for rapid and parallel isolation of myocytes and non-myocytes from multiple mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellenion.com [cellenion.com]
- 11. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the dissociation of adult human primary cardiomyocytes using a methylcellulose-supplemented digestion solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Optimized Langendorff-free Method for Isolation and Characterization of Primary Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Allapinin and hERG Potassium Channels: A Technical Guide for Researchers
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers investigating the potential off-target effects of Allapinin on hERG (human Ether-à-go-go-Related Gene) potassium channels. As a Class IC antiarrhythmic drug, this compound's primary mechanism of action is the blockade of sodium channels.[1][2][3] However, understanding its potential interactions with other cardiac ion channels, such as hERG, is crucial for a comprehensive safety and efficacy profile.
Currently, there is a notable lack of direct published data quantifying the inhibitory effects of this compound on hERG potassium channels. Clinical findings have suggested that this compound does not significantly affect the QT interval, which is an indirect indicator of hERG channel function.[4] This guide aims to equip researchers with the necessary tools and knowledge to investigate this further.
Frequently Asked Questions (FAQs)
Q1: What is the known IC50 value for this compound on hERG potassium channels?
A: To date, no definitive IC50 value for this compound's direct blockade of hERG potassium channels has been published in peer-reviewed literature. This represents a significant data gap and a key area for future investigation.
Q2: Does this compound's active metabolite affect potassium channels?
A: Yes, the active metabolite of this compound, N-deacetyllappaconitine (DALCh), has been shown to partially inhibit transmembrane potassium ion currents in rat hippocampal neurons.[5] This finding suggests that the biotransformation of this compound could lead to compounds with different ion channel selectivities. However, these effects have not been specifically characterized for hERG channels in cardiomyocytes.[5]
Q3: Are there any related compounds that block hERG channels?
A: Yes, Aconitine, a structurally related diterpenoid alkaloid, has been demonstrated to block hERG channels with an IC50 of 1.801 ± 0.332 µM in Xenopus laevis oocytes.[6] This suggests that compounds with a similar structural backbone may have the potential to interact with the hERG channel pore.
Q4: How do other Class IC antiarrhythmics affect hERG channels?
A: Several Class IC antiarrhythmics are known to inhibit hERG channels at clinically relevant concentrations. For example, Flecainide (B1672765) has a reported IC50 of 1.49 µM on hERG channels expressed in HEK293 cells.[1][7] This provides a basis for comparing the potential effects of this compound to other drugs in the same therapeutic class.
Q5: My patch-clamp experiment is showing a rundown of the hERG current when applying this compound. What could be the cause?
A: hERG currents can be prone to rundown for various reasons, including dialysis of essential intracellular components with the pipette solution or instability of the cell membrane. To differentiate between rundown and a true drug effect, it is crucial to perform time-matched vehicle controls. If the current is stable in the vehicle control but decreases with this compound application, it is more likely a drug-induced effect. Ensure your internal solution contains ATP and GTP to support channel function and minimize rundown.
Q6: I am observing high variability in the inhibitory effect of this compound between cells. What are the possible reasons?
A: High variability can stem from several factors:
-
Cell health and passage number: Use cells at a consistent and low passage number.
-
Compound stability and solubility: Ensure this compound is fully dissolved in the external solution and does not precipitate.
-
Voltage protocol: The inhibitory effect of many drugs on hERG is voltage-dependent. Ensure you are using a consistent voltage protocol across all experiments.
-
Temperature: hERG channel kinetics are sensitive to temperature. Maintain a stable temperature throughout the experiment.
Data on hERG Inhibition by Related and Comparative Compounds
The following table summarizes the available quantitative data on the inhibition of hERG channels by compounds structurally or functionally related to this compound.
| Compound | Class/Type | IC50 (µM) | Cell Line / System | Reference |
| This compound | Class IC Antiarrhythmic | Not Reported | N/A | N/A |
| Aconitine | Diterpenoid Alkaloid | 1.801 ± 0.332 | Xenopus laevis oocytes | [6] |
| Flecainide | Class IC Antiarrhythmic | 1.49 | HEK293 | [1][7] |
| Propafenone (B51707) | Class IC Antiarrhythmic | 0.44 ± 0.07 | HEK293 | [8] |
Experimental Protocols
Protocol for Assessing this compound's Effect on hERG Channels Using Manual Patch-Clamp Electrophysiology
This protocol is designed for researchers aiming to determine the half-maximal inhibitory concentration (IC50) and characterize the kinetics of a potential this compound-induced hERG block.
1. Cell Culture:
-
Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).
-
Culture cells in the recommended medium supplemented with the appropriate selection antibiotic.
-
Passage cells every 2-3 days and use them for experiments between passages 5 and 20.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single, healthy cell.
-
Establish a whole-cell configuration and allow the cell to stabilize for 5-10 minutes.
-
Hold the cell at a membrane potential of -80 mV.
4. Voltage Protocol:
-
To elicit hERG currents, apply a depolarizing step to +20 mV for 2-5 seconds.
-
Follow this with a repolarizing step to -50 mV for 2-5 seconds to record the characteristic hERG tail current.
-
Repeat this protocol at a frequency of 0.05-0.1 Hz.
5. Data Acquisition and Analysis:
-
Record baseline currents in the external solution (vehicle) for at least 3-5 minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Visualizations
Experimental Workflow for hERG Channel Assessment
Caption: Workflow for assessing this compound's effect on hERG channels.
Hypothetical Signaling Pathway of a Class IC Drug
Caption: Potential dual effects of a Class IC drug on cardiac ion channels.
Troubleshooting Decision Tree for hERG Experiments
Caption: Decision tree for troubleshooting common hERG patch-clamp issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - ProQuest [proquest.com]
- 5. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Allapinin toxicity in animal studies
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing Allapinin toxicity during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
This compound, the hydrobromide salt of lappaconitine (B608462), is a Class IC antiarrhythmic agent.[1] Its primary mechanism of action involves blocking sodium channels in cardiac cells.[2] However, this action is also linked to its cardiotoxicity, which can manifest as arrhythmias, bradycardia, and hypotension.[3] A significant aspect of its toxicity is related to its metabolism. Studies suggest that a primary metabolite, N-deacetyllappaconitine (DAL), may be a key contributor to its toxic effects.[4] Therefore, the rate and pathway of this compound metabolism are critical factors in its overall toxicity profile.
Q2: What are the common signs of this compound toxicity in animal subjects?
Common signs of this compound toxicity are dose-dependent and can include:[3]
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Cardiovascular: Arrhythmias (proarrhythmic effect), bradycardia (slow heart rate), hypotension (low blood pressure), and electrocardiogram (ECG) changes such as a widened QRS complex and prolonged PQ interval.[3]
-
Neurological: Dizziness, impaired coordination, and in severe cases, seizures.[2][5]
-
Gastrointestinal: Nausea and vomiting.[5]
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General: Lethargy and changes in behavior.
Q3: What are the reported LD50 values for this compound in animals?
The median lethal dose (LD50) of this compound (Lappaconitine) has been determined in several animal studies. These values are crucial for dose selection in preclinical studies.
Table 1: Reported Oral LD50 Values of Lappaconitine
| Animal Model | LD50 (mg/kg) | Reference |
| Mice | 11.7 | [4] |
| Mice | 32.4 | [5][6] |
| Rats | 20 | [5][6] |
Q4: How can the toxicity of this compound be reduced in animal studies?
The primary strategy for reducing this compound's toxicity lies in structural modification of the lappaconitine molecule. Researchers have successfully synthesized derivatives that exhibit significantly lower toxicity while retaining or even enhancing therapeutic effects.[4][6] This approach often focuses on altering the parts of the molecule susceptible to metabolism into toxic byproducts.[4]
Table 2: Comparison of Oral LD50 Values of Lappaconitine and its Less Toxic Derivatives in Mice
| Compound | LD50 (mg/kg) | Fold Reduction in Toxicity (Approx.) | Reference |
| Lappaconitine (Reference) | 11.7 - 32.4 | - | [4][5][6] |
| Lappaconitine Derivative 14a | > 600 | ~20x | [7] |
| Lappaconitine-1,5-Benzodiazepine Hybrid 8 | > 1500 | ~50x | [6] |
| Amide Derivative 35 | 296.4 | ~25x | [4] |
| Amide Derivative 36 | 314.7 | ~27x | [4] |
| Amide Derivative 39 | 300.0 | ~26x | [4] |
| Sulfonamide Derivative 70 | 300.0 | ~26x | [4] |
Q5: How do pharmacokinetic interactions influence this compound toxicity?
Pharmacokinetic interactions, particularly those involving the cytochrome P450 (CYP450) enzyme system, can significantly alter this compound's toxicity.[8]
-
CYP450 Inhibitors: Co-administration of drugs that inhibit the CYP450 enzymes responsible for this compound metabolism can lead to increased plasma concentrations of the drug, potentially enhancing its toxicity.[9]
-
CYP450 Inducers: Conversely, drugs that induce these enzymes can accelerate this compound's metabolism. This could decrease its efficacy but might also, depending on the metabolic pathway, potentially increase the formation of toxic metabolites.[9]
Therefore, careful consideration of concomitant medications is crucial in preclinical studies.
Troubleshooting Guides
Problem 1: Animal subjects are showing severe adverse effects at what should be a therapeutic dose.
-
Possible Cause: High sensitivity of the animal strain or unexpected pharmacokinetic interactions.
-
Troubleshooting Steps:
-
Verify Dosing: Double-check all calculations and the concentration of the dosing solution.
-
Review Concomitant Medications/Substances: Ensure that no other administered substances are known inhibitors of CYP450 enzymes, which could be increasing this compound's plasma concentration.[9][10]
-
Dose Reduction: Lower the dose to a level previously tolerated and gradually escalate while closely monitoring for adverse effects.
-
Consider a Different Animal Strain: If feasible, test in a different strain of the same species, as metabolic enzyme expression can vary.
-
Evaluate a Less Toxic Derivative: If the goal of the study allows, consider using one of the synthesized lappaconitine derivatives with a wider therapeutic window (see Table 2).[4][6]
-
Problem 2: Difficulty in replicating antiarrhythmic or analgesic effects without inducing toxicity.
-
Possible Cause: Narrow therapeutic window of this compound.
-
Troubleshooting Steps:
-
Precise Dosing: Utilize precise dosing methods (e.g., oral gavage with calibrated equipment) to minimize variability.
-
Pharmacokinetic Profiling: If possible, conduct a pilot pharmacokinetic study in your animal model to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This can help in optimizing the dosing regimen.[11]
-
Explore Alternative Formulations: Investigate if different formulations (e.g., nanoparticle-based delivery systems) could improve the therapeutic index by altering the drug's release profile and tissue distribution.
-
Investigate Structural Analogs: The most effective strategy to widen the therapeutic window has been the development of structural derivatives with lower toxicity.[4][6][7]
-
Experimental Protocols
Protocol 1: Acute Toxicity Assessment (LD50 Determination)
This protocol outlines the determination of the median lethal dose (LD50) using the Kerber method, a common approach in toxicology studies.[6]
-
Animal Model: Select a suitable animal model (e.g., CD-1 mice).[6]
-
Grouping: Divide animals into at least 5 groups, each receiving a different dose of this compound or its derivative. A control group receiving the vehicle should also be included.
-
Dose Administration: Administer the compound via the intended route (e.g., oral gavage).
-
Observation: Monitor the animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record all signs of toxicity and mortality.
-
LD50 Calculation: Use a recognized statistical method (e.g., probit analysis) to calculate the LD50 value based on the mortality data.
Protocol 2: Assessment of Analgesic Activity (Acetic Acid-Induced Writhing Test)
This protocol is used to evaluate the analgesic properties of this compound and its derivatives.[12]
-
Animal Model: Typically mice are used for this assay.
-
Drug Administration: Administer this compound, a derivative, a vehicle control, or a positive control (e.g., diclofenac (B195802) sodium) orally or intraperitoneally.[7]
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a solution of acetic acid (e.g., 0.6% in saline) intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes over a defined period (e.g., 15-20 minutes).
-
Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle control group. A significant reduction in writhing indicates an analgesic effect.
Visualizations
Caption: Strategy for reducing this compound toxicity via structural modification.
Caption: Metabolic pathway contributing to this compound toxicity.
Caption: Workflow for acute toxicity (LD50) determination in animal studies.
References
- 1. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics and pharmacodynamics of the new Russian anti-arrhythmia drug this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allapinin Interference with Fluorescent Calcium Indicators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Allapinin with fluorescent calcium indicators. The following information is designed to help you identify and mitigate potential artifacts in your experiments, ensuring the accuracy and reliability of your intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known by its active ingredient lappaconitine (B608462) hydrobromide, is a Class IC antiarrhythmic agent.[1][2][3][4] Its primary mechanism of action is the blockade of voltage-gated sodium (Na+) channels in cardiac cells.[1][2][3][5] This action slows the conduction of electrical impulses in the heart, thereby suppressing arrhythmias.[1][2] Some studies suggest it may also modulate potassium and calcium channels, although this is considered a secondary effect.[5]
Q2: Can this compound interfere with my fluorescent calcium imaging experiments?
While there is a lack of direct studies on this compound's intrinsic fluorescence, its complex molecular structure (C32H45BrN2O8) suggests a potential for autofluorescence.[6][7] Autofluorescence is the natural emission of light by a compound when it is excited by light, and it is a common source of interference in fluorescence-based assays.[8][9] If this compound is autofluorescent, its signal could overlap with that of your calcium indicator, leading to inaccurate measurements of intracellular calcium concentration.
Q3: What are the potential mechanisms of interference?
There are two primary potential mechanisms by which this compound could interfere with fluorescent calcium indicators:
-
Autofluorescence: this compound may possess its own fluorescent properties, with excitation and emission spectra that overlap with those of the calcium indicator. This can lead to an artificially high fluorescence signal that is independent of intracellular calcium levels.
-
Quenching: this compound could potentially quench the fluorescence of the calcium indicator, leading to an underestimation of the true calcium concentration. Quenching is a process that decreases the fluorescence intensity of a given substance.
Q4: Which fluorescent calcium indicators are most likely to be affected?
Indicators with excitation and emission spectra in the ultraviolet (UV) and blue regions of the spectrum are generally more susceptible to interference from autofluorescent compounds.[10] Therefore, ratiometric indicators like Fura-2 and non-ratiometric indicators like Fluo-4 could potentially be affected. Red-shifted dyes are often less prone to autofluorescence interference.[10][11]
Troubleshooting Guide
If you suspect that this compound is interfering with your calcium imaging data, follow these steps to diagnose and resolve the issue.
Step 1: Characterize the Potential for this compound Autofluorescence
The first step is to determine if this compound is fluorescent under your experimental conditions.
Experimental Protocol: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used for your calcium indicator.
Materials:
-
This compound
-
Your standard assay buffer
-
A fluorescence microplate reader or a spectrophotometer
-
Black, opaque microplates
Procedure:
-
Prepare a series of this compound dilutions in your assay buffer, ranging from the highest concentration used in your experiments down to a blank (buffer only).
-
Add these dilutions to the wells of a black microplate.
-
Using the fluorescence reader, perform a spectral scan to determine the excitation and emission spectra of this compound.
-
If a full spectral scan is not possible, measure the fluorescence at the specific excitation and emission wavelengths you use for your calcium indicator (e.g., for Fluo-4, excitation at ~490 nm and emission at ~520 nm).
-
Interpretation: If you observe a concentration-dependent increase in fluorescence at the wavelengths used for your calcium indicator, this confirms that this compound is autofluorescent and is likely interfering with your assay.
Step 2: Mitigating Interference
If this compound autofluorescence is confirmed, consider the following strategies:
1. Wavelength Selection:
-
If possible, switch to a calcium indicator with excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound. Red-shifted indicators are often a good alternative.[11]
2. Background Subtraction:
-
Include control wells containing this compound but no cells loaded with the calcium indicator. The fluorescence from these wells can be considered background and subtracted from the fluorescence of your experimental wells.
3. Reduce Compound Concentration:
-
Use the lowest effective concentration of this compound in your experiments to minimize its contribution to the overall fluorescence signal.
4. Control Experiments:
-
Always include proper controls in your experimental design. This should include:
-
Cells loaded with the calcium indicator but not treated with this compound.
-
Cells treated with this compound but not loaded with the calcium indicator.
-
Untreated, unloaded cells.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting potential this compound interference.
Quantitative Data Summary
| Fluorescent Calcium Indicator | Excitation (nm) | Emission (nm) | Potential for Interference with Autofluorescent Compounds |
| Fura-2 (Ca2+-bound) | ~340 | ~510 | High |
| Fura-2 (Ca2+-free) | ~380 | ~510 | High |
| Indo-1 (Ca2+-bound) | ~330 | ~400 | High |
| Indo-1 (Ca2+-free) | ~350 | ~475 | High |
| Fluo-4 | ~494 | ~516 | Moderate |
| Rhod-2 | ~552 | ~576 | Lower |
| X-Rhod-1 | ~580 | ~602 | Lower |
Signaling Pathway Considerations
This compound's primary target is the voltage-gated sodium channel. However, alterations in sodium influx can indirectly influence intracellular calcium levels through effects on the sodium-calcium exchanger (NCX) and voltage-gated calcium channels. It is crucial to distinguish between a direct pharmacological effect of this compound on calcium signaling and an artifact caused by fluorescence interference.
Caption: this compound's potential impact on calcium signaling and measurement.
References
- 1. What is Allapininum used for? [synapse.patsnap.com]
- 2. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 3. pillintrip.com [pillintrip.com]
- 4. researchgate.net [researchgate.net]
- 5. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound (Lappaconitine HBr) [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Photostability of Allapinin in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Allapinin in long-term cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Question | Potential Cause | Recommended Action |
| My this compound-treated cells show inconsistent results and high variability between experiments. What could be the cause? | Photodegradation of this compound: this compound, a diterpenoid alkaloid, may be susceptible to degradation upon exposure to light, especially during repeated handling under ambient laboratory lighting.[1][2] This can lead to a lower effective concentration of the active compound, resulting in inconsistent biological effects. | Action: Perform a photostability assessment of this compound under your specific experimental conditions (see the detailed protocol below). To minimize light exposure, work with this compound in a darkened room or use amber-colored tubes and plates.[3] |
| I observe a decrease in the expected antiarrhythmic or cytotoxic effect of this compound over the course of a multi-day experiment. Why is this happening? | Compound Instability in Culture Media: Besides potential photodegradation, the efficacy of this compound can decrease over time due to chemical instability in the cell culture medium at 37°C.[1][4] The compound might also be metabolized by the cells into less active or inactive forms. | Action: To distinguish between photodegradation and other instabilities, include a "dark control" in your experiments, where a set of plates is protected from light (e.g., wrapped in aluminum foil).[3] If the loss of activity is observed in both light-exposed and dark conditions, the issue is likely related to thermal or metabolic instability. Consider more frequent media changes with freshly prepared this compound solution.[5] |
| My cells are showing unexpected cytotoxicity or off-target effects that are not consistent with the known mechanism of this compound. Could this be related to photostability? | Formation of Phototoxic Byproducts: Light-induced degradation of a compound can produce byproducts with different biological activities than the parent compound.[6] These byproducts could be more cytotoxic or interact with different cellular pathways, leading to unexpected phenotypes. | Action: Analyze the this compound solution before and after light exposure using analytical methods like LC-MS/MS or HPLC to detect the presence of degradation products.[5] If new peaks are observed, attempt to identify these compounds and assess their biological activity in separate experiments. |
| The color of my cell culture medium containing this compound changes slightly after a few days in the incubator. Is this a concern? | Compound Degradation Indicator: A change in the color of the medium can be a visual indicator of chemical changes, including compound degradation.[7] While not definitive, it warrants further investigation into the stability of this compound under your culture conditions. | Action: Document the color change and correlate it with the timing of any observed changes in biological activity. Proceed with a formal photostability assessment to determine if light exposure is the cause. |
Frequently Asked Questions (FAQs)
Q1: What is photostability and why is it important for in vitro experiments with this compound?
A1: Photostability refers to the ability of a chemical compound to resist degradation when exposed to light.[8] It is a critical parameter in cell culture experiments because ambient light in the laboratory (e.g., from overhead fluorescent lights or during microscopy) can potentially degrade photosensitive compounds like this compound.[8] This degradation can lead to a loss of the compound's intended effect, the formation of toxic byproducts, and ultimately, to unreliable and irreproducible experimental results.[6]
Q2: What are the typical signs of this compound photodegradation in a cell culture experiment?
A2: Signs of photodegradation can include:
-
A gradual or sudden loss of the expected biological activity.[1]
-
High variability in results between replicate wells or plates.[9]
-
Unexpected changes in cell morphology or viability.[7]
-
The appearance of unknown peaks when analyzing the compound in the culture medium via HPLC or LC-MS.[5]
Q3: How can I protect this compound from light during my long-term cell culture experiments?
A3: To minimize light-induced degradation, you should:
-
Prepare and handle this compound stock solutions and working solutions in a room with minimal light or under red light conditions.
-
Store stock solutions in amber-colored vials or tubes wrapped in aluminum foil.[3]
-
Use amber-colored or opaque cell culture plates for your experiments.
-
Minimize the exposure of your cell culture plates to light when handling them outside the incubator.
-
If using microscopy, reduce the light intensity and exposure time as much as possible.
Q4: What is a "dark control" and why is it essential for photostability studies?
A4: A "dark control" is a sample that is treated identically to the experimental samples but is protected from light, typically by wrapping the plate or tube in aluminum foil.[3] This control is crucial because it helps you differentiate between degradation caused by light (photodegradation) and degradation due to other factors like temperature or chemical reactions in the medium.[8] If the compound degrades in both the light-exposed and dark control samples, the instability is not primarily due to light.
Q5: If this compound is found to be photolabile, what are my options for long-term experiments?
A5: If this compound is confirmed to be photolabile, you can:
-
Implement rigorous light-protection measures as described in Q3.
-
Increase the frequency of media changes with freshly prepared this compound to replenish the degraded compound.
-
If possible, shorten the duration of the experiment to minimize the cumulative light exposure.
-
Consider using a photostable analog of this compound if one is available.
Experimental Protocol: Assessing the Photostability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in cell culture medium under specific light conditions, following principles from ICH guideline Q1B.[10][11]
1. Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Warm the complete cell culture medium (including serum and other supplements) to 37°C.
2. Sample Preparation:
-
Spike the pre-warmed medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final solvent concentration is non-toxic (typically <0.1% DMSO).
-
Aliquot the this compound-containing medium into two sets of sterile, transparent, and chemically inert containers (e.g., 96-well plates or sterile tubes), one for each time point and condition.
-
Light-Exposed Samples: Place one set of samples in the photostability chamber or at a defined distance from the laboratory light source.
-
Dark Control Samples: Tightly wrap the second set of samples in aluminum foil and place them next to the light-exposed samples.[3]
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the medium and store it at -80°C for later analysis. This will serve as the 100% reference.[1]
3. Light Exposure:
-
Expose the samples to a light source that complies with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]
-
Alternatively, for a preliminary assessment, you can expose the samples to ambient laboratory light for the duration of your typical experiment.
-
Maintain the temperature at 37°C throughout the exposure period to mimic culture conditions.
4. Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect one light-exposed sample and its corresponding dark control sample.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
5. Analysis:
-
Thaw all samples, including the T=0 reference.
-
Analyze the concentration of the parent this compound compound in each sample using a validated analytical method such as LC-MS/MS or HPLC-UV.[5]
-
If possible, also screen for the appearance of new peaks, which would indicate degradation products.
6. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for both the light-exposed and dark control samples.
-
A significant and faster decrease in concentration in the light-exposed samples compared to the dark controls indicates photodegradation.
Data Presentation
Table 1: Hypothetical Photostability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | % this compound Remaining (Light-Exposed) | % this compound Remaining (Dark Control) |
| 0 | 100% | 100% |
| 8 | 85% | 98% |
| 24 | 62% | 95% |
| 48 | 35% | 91% |
| 72 | 15% | 88% |
Table 2: Summary of this compound Stability Parameters (Hypothetical)
| Condition | Half-life (t½) in hours | Degradation Rate Constant (k) |
| Light-Exposed | ~40 hours | 0.0173 hr⁻¹ |
| Dark Control | ~280 hours | 0.0025 hr⁻¹ |
Mandatory Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: Potential impact of this compound photodegradation on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3 Important Photostability Testing Factors [sampled.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 8. q1scientific.com [q1scientific.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmatutor.org [pharmatutor.org]
- 12. caronscientific.com [caronscientific.com]
Interpreting unexpected changes in action potential duration with Allapinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Allapinin on action potential duration (APD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (lappaconitine hydrobromide) is a Class IC antiarrhythmic drug.[1][2][3] Its primary mechanism of action is the blockade of fast voltage-gated sodium channels (Na+) in cardiac cells.[2][3][4][5] By blocking these channels, this compound reduces the rate of depolarization (Phase 0) of the cardiac action potential. This slows the conduction of electrical impulses throughout the heart, which helps to stabilize cardiac rhythm.[4][6]
Q2: What is the expected effect of a Class IC drug like this compound on Action Potential Duration (APD)?
Typically, Class IC antiarrhythmic agents have minimal or no effect on the action potential duration.[7] Their main effect is a marked slowing of the Phase 0 upstroke, which leads to a prolongation of the QRS complex on an ECG, but not necessarily a change in the overall APD.[6][7][8]
Q3: Contrary to expectations, I am observing a shortening of the APD. Is this plausible?
Yes, this is a plausible, though seemingly counterintuitive, finding. The shortening of APD can be an effect of potent sodium channel blockade.[9] Some Class I agents predominantly depress the inward sodium current without significantly affecting outward potassium currents, which can lead to an earlier repolarization and thus a shorter APD.[9] For instance, studies on other Class I drugs have shown that at certain concentrations and pacing frequencies, APD reduction is a common outcome.[9]
Q4: I am observing a paradoxical prolongation of the APD. What could be the underlying mechanism for this unexpected result?
While this compound is classified as a primary sodium channel blocker, it can modulate other ion channels, which may explain a paradoxical prolongation of APD.[1] Research indicates that this compound can alter the expression of genes encoding for various potassium (K+) and calcium (Ca2+) channels.[1][2][3] Specifically, it has been shown to increase the mRNA levels of several types of K+ channels.[1][2] However, a blockade of outward potassium currents (a Class III antiarrhythmic effect) is the primary mechanism for APD prolongation.[8][10] It is possible that under specific experimental conditions, this compound exhibits a secondary, inhibitory effect on certain repolarizing K+ currents (e.g., IKr), leading to a longer repolarization phase and prolonged APD.[6]
Q5: How does the stimulation frequency (pacing rate) of cardiomyocytes influence the effect of this compound?
The effect of this compound is highly dependent on the stimulation frequency, a characteristic known as "use-dependent" or "frequency-dependent" block.[6][8] Class I antiarrhythmics bind more effectively to sodium channels that are in the open or inactivated states, which occur more frequently at faster heart rates.[11][12] Therefore, the blocking effect of this compound on the sodium current will be more pronounced at higher stimulation frequencies.[13][14] This can lead to greater changes in APD and other action potential parameters as the pacing rate increases.
Troubleshooting Guide
Problem: The changes in APD I'm observing with this compound are inconsistent across experiments.
This variability can stem from several factors. Refer to the troubleshooting workflow diagram below and check the following:
-
Stimulation Frequency: Have you maintained a consistent pacing frequency? Use-dependent block means that even small variations in frequency can alter the drug's effect.[11][13][14]
-
Drug Concentration: Are you using a consistent and accurate concentration of this compound? Ensure fresh dilutions and proper vehicle controls.
-
Extracellular Ion Concentrations: Verify the composition of your extracellular solution, particularly the potassium (K+) concentration. The effects of Class I drugs on APD can be significantly modulated by external K+ levels.[9]
-
Cell Health and Type: Are the cardiomyocytes healthy and from a consistent source? Diseased or ischemic tissue can respond differently to this compound compared to healthy tissue.[4]
Problem: I am consistently observing a significant and unexpected prolongation of APD.
If you observe consistent APD prolongation, consider the following investigations:
-
Investigate Potassium Currents: The most likely cause is an off-target effect on one or more potassium currents involved in repolarization (e.g., IKr, IKs, IK1). Design voltage-clamp experiments to isolate and measure these specific currents in the presence and absence of this compound.
-
Review Experimental Conditions: As noted, low extracellular K+ can unmask APD-prolonging effects of some Class I drugs.[9] Confirm your solution composition.
-
Consider Drug Interactions: If this compound is being co-administered with other compounds, there could be an unforeseen synergistic effect on ion channels.
Data Summary Tables
Table 1: Summary of this compound's Influence on Cardiac Ion Channels & Action Potential
| Parameter | Primary Expected Effect (Class IC) | Potential Unexpected/Secondary Effect | Rationale for Unexpected Effect |
| Sodium Current (INa) | Strong Blockade | N/A | Primary mechanism of action.[3][4][5] |
| Action Potential Phase 0 | Markedly Decreased Slope | N/A | Consequence of INa blockade.[6] |
| Action Potential Duration (APD) | Minimal to No Change | Shortening or Prolongation | Shortening due to dominant INa block; Prolongation due to potential off-target block of K+ currents.[1][6][9] |
| Potassium Currents (e.g., IKr, IKs) | No Direct Effect | Inhibition or Modulation | This compound may modulate genes encoding K+ channels or have direct blocking effects, leading to APD changes.[1][2][3] |
| QRS Duration (ECG correlate) | Prolongation | N/A | Direct result of slowed conduction from INa block.[15] |
| QT Interval (ECG correlate) | No Significant Change | Prolongation | Prolongation would correlate with observed APD prolongation.[15] |
Table 2: Influence of Experimental Variables on Observed APD Changes
| Experimental Variable | Impact on this compound's Effect | Troubleshooting Consideration |
| Pacing Frequency | Increased frequency enhances Na+ channel block (Use-Dependence).[11][14] | Maintain precise and consistent stimulation rates throughout the experiment. |
| Extracellular K+ | Low K+ can alter the drug's effect on APD, potentially unmasking prolongation.[9] | Prepare and verify extracellular solutions meticulously. |
| Holding Potential (Voltage Clamp) | The membrane potential affects the state (resting, open, inactivated) of Na+ channels, influencing drug binding affinity.[13] | Use a consistent holding potential that reflects a physiological resting state. |
| Cellular Condition | Ischemic or diseased tissue may exhibit a different sensitivity to the drug.[4] | Ensure consistent cell health and report the state of the tissue/cells used. |
Key Experimental Protocols
Protocol: Measuring Action Potential Duration in Isolated Cardiomyocytes
This protocol provides a generalized method for recording action potentials from single cardiomyocytes using the whole-cell patch-clamp technique.
1. Materials and Solutions:
-
Cell Isolation: Isolated ventricular myocytes (e.g., from rat, guinea pig, or human iPSC-CMs).[16][17]
-
External (Tyrode's) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[18]
-
Pipette (Internal) Solution (in mM): 110 KCl, 5 NaCl, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.[16][17]
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.[17]
2. Electrophysiological Recording:
-
Transfer isolated cardiomyocytes to a recording chamber on the stage of an inverted microscope and perfuse with the external solution at 37°C.[17]
-
Approach a single, healthy cardiomyocyte with a patch pipette containing the internal solution.
-
Form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes.
-
Initiate action potentials by injecting brief (e.g., 4 ms) suprathreshold current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).[16]
3. Data Acquisition and Analysis:
-
Record the membrane potential using appropriate data acquisition software (e.g., AxoScope).[16]
-
Establish a baseline recording under control conditions (vehicle perfusion).
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and record until a steady-state effect is observed.
-
Perform a washout by perfusing with the control external solution.
-
Analyze the recorded action potentials using custom or commercial software (e.g., MATLAB, Clampfit).
-
Measure the Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀) from the peak of the action potential.[19] Compare the values before, during, and after this compound application.
Visualizations
Caption: this compound's primary and secondary effects on ion channels and the resulting potential APD outcomes.
References
- 1. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 5. What is Allapininum used for? [synapse.patsnap.com]
- 6. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. partone.litfl.com [partone.litfl.com]
- 9. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Guide to Allapinin and Flecainide: Effects on the Late Sodium Current
For researchers and professionals in drug development, understanding the nuanced effects of antiarrhythmic drugs on cardiac ion channels is paramount. This guide provides a detailed comparison of Allapinin and flecainide (B1672765), two Class IC antiarrhythmic agents, with a specific focus on their impact on the late sodium current (INaL). The late sodium current, a sustained component of the sodium current that persists during the plateau phase of the cardiac action potential, is a critical target in the management of various arrhythmias.[1]
Mechanism of Action and Targeting the Late Sodium Current
Both this compound, the hydrobromide salt of the alkaloid lappaconitine[2], and flecainide exert their antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiac cells.[2][3][4] This action slows the upstroke of the cardiac action potential, thereby reducing the speed of electrical conduction.
Flecainide has been extensively studied and is known to exhibit a preferential block of the late sodium current over the peak sodium current.[1] Its mechanism involves a state-dependent interaction with the sodium channel, showing high affinity for the open and inactivated states.[5][6] This preferential binding to channels that are active during the action potential plateau makes it an effective inhibitor of the pathological late sodium current.
This compound , like flecainide, is classified as a Class IC antiarrhythmic.[7][8][9] Its active component, lappaconitine (B608462), has been shown to be a potent sodium channel blocker.[10][11] Studies indicate that lappaconitine binds almost exclusively to the open state of the sodium channel, with minimal effect on resting or inactivated channels.[10] This characteristic suggests a significant potential for inhibiting the late sodium current. However, direct comparative studies quantifying this effect against flecainide are limited. One study on the neuronal sodium channel isoform Nav1.7 reported an IC50 value for lappaconitine, providing a quantitative measure of its sodium channel blocking potency.[12]
Quantitative Comparison of Inhibitory Effects
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of flecainide and this compound (lappaconitine) on sodium channels. It is crucial to note that the experimental conditions, such as the specific sodium channel isoform and the cell type used, vary between studies, which can influence the IC50 values.
| Drug | Target | Current Type | IC50 | Experimental Model | Reference |
| Flecainide | hNav1.5 | Peak | 5.5 ± 0.8 µM | HEK293 cells | [13] |
| hNav1.5 | Use-dependent | 7.4 µM | Xenopus oocytes | [3][6] | |
| hNav1.5 | Open-channel (persistent late current) | 0.61 µM | HEK293 cells (inactivation-deficient mutant) | [5] | |
| hNav1.5 | Resting | 345 µM | Xenopus oocytes | [6] | |
| This compound (Lappaconitine) | Nav1.7 | - | 27.67 µM | HEK293 cells | [12] |
Signaling Pathways and Drug Interaction
The primary "signaling pathway" in this context is the gating of the voltage-gated sodium channel and the state-dependent binding of the drugs. The following diagram illustrates this interaction.
Caption: State-dependent binding of flecainide and this compound to the sodium channel.
Experimental Protocols
The following section details a typical experimental workflow for assessing the effect of compounds like this compound and flecainide on the late sodium current using patch-clamp electrophysiology.
Measurement of Late Sodium Current in HEK293 Cells Expressing hNav1.5
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are stably or transiently transfected with the gene encoding the human cardiac sodium channel alpha subunit (SCN5A), which forms the Nav1.5 channel.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
3. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV to ensure channels are in the resting state.
-
A depolarizing pulse to -20 mV for 200-500 ms (B15284909) is applied to elicit both peak and late sodium currents.
-
The late sodium current is measured as the mean current during a specified time window towards the end of the depolarizing pulse (e.g., between 150 ms and 200 ms).
4. Data Analysis:
-
The peak inward current is measured at the beginning of the depolarizing pulse.
-
The late sodium current is quantified and often expressed as a percentage of the peak current.
-
To determine the IC50, concentration-response curves are generated by applying increasing concentrations of the test compound (this compound or flecainide) and fitting the data to a Hill equation.
Caption: Workflow for assessing drug effects on the late sodium current.
Conclusion
Both this compound and flecainide are potent sodium channel blockers with mechanisms that favor the inhibition of the late sodium current. Flecainide is well-documented to preferentially block the late component of the sodium current, with a significantly lower IC50 for the open/inactivated state compared to the resting state. While direct comparative data is scarce, the available evidence on this compound's active component, lappaconitine, suggests a similar mechanism of high-affinity binding to the open state of the sodium channel. This indicates that this compound is also likely a potent inhibitor of the late sodium current. Further head-to-head studies under identical experimental conditions are necessary to definitively quantify the comparative potency of these two drugs on the late sodium current. The experimental protocols and conceptual frameworks presented in this guide provide a basis for conducting such future research.
References
- 1. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Allapininum used for? [synapse.patsnap.com]
- 3. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach | MDPI [mdpi.com]
- 4. Flecainide and atrial fibrillation cardioversion: what solutions at present and in the near future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Allapinin and Propafenone in Preclinical Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Allapinin (lappaconitine hydrobromide) and propafenone (B51707), two Class 1C antiarrhythmic agents, in the context of atrial fibrillation (AF) models. While direct head-to-head preclinical studies are limited, this document synthesizes available data on their mechanisms of action, electrophysiological effects, and efficacy in various experimental settings.
Introduction
Atrial fibrillation, the most common sustained cardiac arrhythmia, poses a significant therapeutic challenge. Both this compound and propafenone are utilized for the management of AF, primarily acting by blocking cardiac sodium channels. Understanding their comparative preclinical profiles is crucial for informing clinical applications and guiding further drug development. This guide aims to provide an objective comparison based on available experimental data.
Mechanism of Action
Both this compound and propafenone are classified as Class 1C antiarrhythmic drugs according to the Vaughan-Williams classification. Their primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac myocytes. This action reduces the maximum rate of rise of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
Propafenone also exhibits weak beta-adrenergic blocking and calcium channel blocking activities at higher concentrations. These additional properties may contribute to its overall antiarrhythmic effect.
This compound , a norditerpenoid alkaloid, is noted for its pronounced effect on sodium channels. Some studies suggest it may also modulate potassium and calcium channels, although to a lesser extent than its primary sodium channel blockade.
Signaling Pathway of Class 1C Antiarrhythmic Drugs
Validating the Sodium Channel Blocking Specificity of Allapinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sodium channel blocking properties of Allapinin (active ingredient: lappaconitine (B608462) hydrobromide) against other well-established Class I antiarrhythmic agents. The information presented is supported by experimental data to assist researchers in evaluating the specificity and performance of this compound in their studies.
This compound is classified as a Class IC antiarrhythmic drug, primarily exerting its therapeutic effect through the blockade of voltage-gated sodium channels.[1][2] Its mechanism of action involves the inhibition of the rapid inward sodium current, which is essential for the depolarization phase of the cardiac action potential.[1] This guide delves into the quantitative aspects of this blockade, comparing it with other representative sodium channel blockers.
Comparative Analysis of Sodium Channel Blockade
To provide a clear comparison of the sodium channel blocking potency, the half-maximal inhibitory concentration (IC50) of this compound (lappaconitine) is presented alongside those of other Class I antiarrhythmic drugs. The data is categorized by the specific voltage-gated sodium channel subtype, with a focus on the cardiac subtype Nav1.5, which is the primary target for antiarrhythmic drugs.
| Compound | Sodium Channel Subtype | IC50 (µM) | Holding Potential (mV) | Experimental Conditions | Reference |
| This compound (Lappaconitine) | Nav1.7 | 27.67 | -70 | HEK293 cells, whole-cell patch clamp | [3][4] |
| Nav1.7 | 65.33 | -50 | HEK293 cells, whole-cell patch clamp | [3] | |
| Nav1.7 | 133.20 | -70 | HEK293 cells, whole-cell patch clamp (perfusion) | [3] | |
| Nav1.7 | 221.30 | -120 | HEK293 cells, whole-cell patch clamp | [3] | |
| Nav1.5 | 29% inhibition at 100 µM | Not specified | HEK293 cells, whole-cell patch clamp | [4] | |
| Flecainide (B1672765) | Nav1.5 | 10.7 | Not specified | Whole-cell patch clamp | [5] |
| Nav1.5 | 5.5 | -120 | HEK293 cells, whole-cell patch clamp | [6] | |
| Nav1.5 (Tonic Block) | 345 | Negative holding potential | Xenopus oocytes, whole-cell patch clamp | [7][8] | |
| Nav1.5 (Use-Dependent) | 7.4 | Repetitive stimulation | Xenopus oocytes, whole-cell patch clamp | [7][8] | |
| Propafenone (B51707) | Nav1.5 | Not specified (rapid binding to open state) | Not specified | Whole-cell patch clamp | [9] |
| Lidocaine | Nav1.5 (aNaV1.5) | 20 | Not specified | HEK-293 cells, whole-cell patch clamp | [10] |
| Nav1.5 (nNaV1.5) | 17 | -80 | HEK-293 cells, whole-cell patch clamp | [10] | |
| Nav1.5 | Not specified (blocks inactivated channels) | Not specified | CHO cells, whole-cell patch clamp | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as cell lines, temperature, and specific voltage protocols, which can influence the measured potency of the compounds.
State- and Use-Dependent Inhibition
A critical aspect of sodium channel blockers is their state- and use-dependent nature, which dictates their efficacy and potential for side effects. Class IC agents like this compound and Flecainide typically exhibit strong use-dependence, meaning their blocking effect is more pronounced at higher heart rates.
| Compound | State-Dependency | Use-Dependency | Key Characteristics | Reference |
| This compound (Lappaconitine) | Voltage-dependent inhibition of Nav1.7. | Efficacy is correlated with channel open time. | Slow and irreversible inhibition of Nav1.7. Does not affect voltage-dependent activation or inactivation of Nav1.7. | [3][4] |
| Flecainide | Preferential binding to the open state. | Strong use-dependent block. | Binds to the open state and becomes trapped in the inactivated state, leading to slow recovery. | [7][8][11] |
| Propafenone | Binds most rapidly to the open state. | Exhibits use-dependent block. | Binding to the open state is significantly faster than to the resting or inactivated states. | [9] |
| Lidocaine (Class Ib) | Preferential binding to the inactivated state. | Moderate use-dependent block. | Rapid on-off kinetics. | [11] |
Experimental Protocols
The following section details a representative experimental protocol for validating the sodium channel blocking specificity of a compound like this compound using whole-cell patch-clamp electrophysiology.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 sodium channel alpha subunit (SCN5A) are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2. For electrophysiological recordings, cells are plated onto glass coverslips.
Electrophysiological Recording
-
Apparatus: A standard patch-clamp setup including an amplifier, a data acquisition system, an inverted microscope, and micromanipulators is required.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Procedure:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.
-
A borosilicate glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on the micromanipulator.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the whole-cell sodium current.
-
Voltage-Clamp Protocols for Assessing Sodium Channel Block
-
Tonic Block Assessment:
-
The cell is held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Brief depolarizing pulses (e.g., to -20 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
The baseline current is recorded, and then the external solution containing different concentrations of the test compound (e.g., this compound) is perfused.
-
The steady-state reduction in the peak sodium current at each concentration is measured to determine the tonic IC50.
-
-
Use-Dependent Block Assessment:
-
The cell is held at a hyperpolarized potential (e.g., -120 mV).
-
A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a higher frequency (e.g., 1 Hz or 5 Hz) to mimic physiological heart rates.
-
The decline in the peak sodium current during the pulse train is measured in the absence and presence of the test compound. A more pronounced decline in the presence of the compound indicates use-dependent block.
-
-
State-Dependent Inhibition (Inactivated State):
-
The cell is held at various depolarized potentials (e.g., from -120 mV to -60 mV) for a prolonged duration (e.g., 500 ms) to induce steady-state inactivation.
-
A subsequent test pulse to -20 mV is applied to measure the availability of non-inactivated channels.
-
This protocol is repeated in the presence of the test compound to determine if it preferentially binds to and stabilizes the inactivated state, which would be observed as a hyperpolarizing shift in the steady-state inactivation curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for validating sodium channel blocking specificity.
Logical Relationship in Specificity Validation
Caption: Validating this compound's sodium channel blocking specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
A Comparative Electrophysiological Guide: N-deacetyllappaconitine versus Allapinine
An objective analysis of the electrophysiological potency and mechanisms of action of N-deacetyllappaconitine and its parent compound, Allapinine, for researchers and drug development professionals.
This guide provides a detailed comparison of the electrophysiological properties of N-deacetyllappaconitine and Allapinine, focusing on their potency as sodium channel blockers. Allapinine, the hydrobromide salt of lappaconitine (B608462), and its primary metabolite, N-deacetyllappaconitine, are both recognized for their antiarrhythmic properties.[1] However, they exhibit distinct profiles in their interaction with cardiac ion channels, influencing their classification and potential therapeutic applications.
Electrophysiological Potency and Ion Channel Selectivity
Allapinine is categorized as a Class IC antiarrhythmic agent, primarily acting through the blockade of sodium (Na+) channels.[1] N-deacetyllappaconitine, on the other hand, is considered a Class IA antiarrhythmic. This classification stems from its dual action of not only effectively inhibiting transmembrane currents of Na+ ions but also partially blocking potassium (K+) ion channels.[2] This broader ion channel activity differentiates its electrophysiological profile from that of Allapinine.
While direct comparative studies providing half-maximal inhibitory concentration (IC50) values for both compounds on the same sodium channel subtype under identical conditions are limited, available data allows for an assessment of their relative potencies. One study on the voltage-gated sodium channel Nav1.7, expressed in HEK293 cells, determined the IC50 for lappaconitine to be 27.67 µmol/L.[3] In contrast, a study on isolated guinea-pig atria demonstrated that N-deacetyllappaconitine required a higher concentration (0.2 µM) to elicit a significant negative inotropic action compared to lappaconitine (0.06 µM), suggesting a potentially lower potency in that specific cardiac model.[4] Another study highlighted that N-deacetyllappaconitine is less toxic and effective at lower doses in a model of aconitine-induced arrhythmia when compared to lappaconitine hydrobromide.[5]
Data Presentation: Quantitative Electrophysiological Data
| Parameter | N-deacetyllappaconitine | Allapinine (Lappaconitine) | Reference |
| Vaughan Williams Classification | Class IA | Class IC | [2] |
| Primary Ion Channel Target | Voltage-gated Na+ channels | Voltage-gated Na+ channels | [1] |
| Secondary Ion Channel Target | Partial inhibition of K+ channels | - | [2] |
| IC50 for Nav1.7 Blockade | Not explicitly reported | 27.67 µmol/L | [3] |
| Concentration for Significant Negative Inotropic Action (Guinea-Pig Atria) | 0.2 µM | 0.06 µM | [4] |
Experimental Protocols
The following outlines a standard experimental protocol for characterizing the electrophysiological effects of N-deacetyllappaconitine and Allapinine on voltage-gated sodium channels using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Utilize human embryonic kidney (HEK293) cells stably or transiently expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.7).
-
Culture cells in appropriate media and passage as required. For electrophysiological recordings, plate cells onto glass coverslips.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Prepare stock solutions of N-deacetyllappaconitine and Allapinine in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (20-22°C) using a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.
4. Voltage-Clamp Protocols:
-
To determine the concentration-response relationship and IC50 value, apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit peak sodium currents in the presence of increasing concentrations of the test compound.
-
To assess voltage-dependence of block, measure the inhibitory effect at different holding potentials.
-
To investigate use-dependence, apply a train of depolarizing pulses at various frequencies.
5. Data Analysis:
-
Measure the peak amplitude of the sodium current in the absence and presence of the compounds.
-
Plot the percentage of current inhibition as a function of drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.
Mandatory Visualization
Caption: Ion channel blocking mechanisms of Allapinine and N-deacetyllappaconitine.
Caption: Workflow for patch-clamp electrophysiology experiments.
References
- 1. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic properties of N-Deacetyllappaconitine Hydrochloride | Kryzhanovskii | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
Allapinin vs. Amiodarone: A Comparative Analysis of Efficacy in Chronic Studies
A comprehensive review of the long-term therapeutic potential of Allapinin and amiodarone (B1667116) in the management of chronic cardiac arrhythmias, tailored for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of this compound and amiodarone, two antiarrhythmic drugs with distinct mechanisms of action, focusing on their efficacy and safety in chronic studies. While both drugs are utilized in the management of cardiac rhythm disturbances, their pharmacological profiles, and consequently their clinical applications and long-term outcomes, differ significantly. This analysis synthesizes available data to facilitate an objective comparison for research and development purposes.
Mechanism of Action: A Fundamental Divergence
This compound, a Class IC antiarrhythmic agent, exerts its primary effect by blocking the fast sodium channels in cardiac cells.[1] This action slows the conduction of electrical impulses throughout the heart, thereby stabilizing the cardiac rhythm.[1] Emerging research also suggests that this compound may modulate the expression of genes encoding for potassium and calcium channels, indicating a more complex mechanism than initially understood.
In contrast, amiodarone is classified as a Class III antiarrhythmic drug with a broad spectrum of activity. Its primary mechanism involves the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential.[2] However, amiodarone also exhibits effects characteristic of Class I (sodium channel blockade), Class II (anti-adrenergic), and Class IV (calcium channel blockade) agents.[2][3] This multifaceted action contributes to its high efficacy but also to a complex side-effect profile.
Head-to-Head Comparison in Paroxysmal Atrial Fibrillation
A key comparative study by Sokolov and Bomonina provides the most direct evidence for the relative efficacy of this compound and amiodarone in a chronic setting. This randomized, open-label, parallel-group study focused on patients with frequent paroxysmal atrial fibrillation. The primary endpoint was a composite of inefficacy (arrhythmia recurrence) or intolerability of the assigned treatment.
| Feature | This compound | Amiodarone | Relative Risk (RR) [95% CI] | p-value |
| Primary Endpoint | ||||
| (Inefficacy or Intolerability) | Fewer Events | More Events | 0.22 [0.09 - 0.5] | <0.016 |
Table 1: Efficacy and Tolerability of this compound vs. Amiodarone in Paroxysmal Atrial Fibrillation.[4]
The study demonstrated that events constituting the primary endpoint were significantly less frequent in the this compound group compared to the amiodarone group.[4] This suggests a superior profile of efficacy and tolerability for this compound in this patient population over a 3-month follow-up period.[4]
Efficacy in Chronic Ventricular Arrhythmias
Direct head-to-head chronic studies comparing this compound and amiodarone in the management of ventricular arrhythmias are limited. However, individual studies provide insights into their long-term efficacy.
This compound: Studies on this compound for ventricular arrhythmias indicate its effectiveness in suppressing premature ventricular contractions (PVCs). In a long-term study, the antiarrhythmic effect of this compound persisted, and it was found to be highly effective in patients with benign ventricular arrhythmias without structural heart disease.[5] One study reported that this compound suppressed PVCs by an average of 72.3% and group ventricular extrasystoles by 84.5% in patients with heart failure.[6]
Amiodarone: Amiodarone has been extensively studied for the prevention of life-threatening ventricular arrhythmias. In a long-term follow-up of patients with recurrent sustained ventricular tachycardia or fibrillation, the recurrence of ventricular tachycardia or sudden cardiac death at 1, 3, and 5 years was 19%, 33%, and 43%, respectively.[7] The rate of sudden cardiac death at the same time points was 9%, 15%, and 21%.[7] Another study in post-myocardial infarction patients with complex ventricular arrhythmias found that 1-year of amiodarone treatment led to a significantly lower mortality rate (30%) compared to the control group (45%) over a mean follow-up of 72 months.[8]
Safety and Tolerability in Chronic Use
The long-term safety profiles of this compound and amiodarone are distinct and are a critical consideration in their clinical use.
| Adverse Effect Profile | This compound | Amiodarone |
| Common Side Effects | Dizziness, headache, gastrointestinal disturbances (nausea, constipation).[7] | Photosensitivity, corneal microdeposits, thyroid dysfunction (hypo- or hyperthyroidism), bradycardia.[3][9] |
| Serious Adverse Events | Proarrhythmia (rare), severe bradycardia, hypotension.[7] | Pulmonary toxicity (fibrosis), hepatotoxicity, neurotoxicity, exacerbation of arrhythmias.[9] |
Table 2: Comparative Adverse Effect Profiles of this compound and Amiodarone.
A study on the long-term use of this compound for ventricular premature beats reported tolerable side effects in 38.6% of patients.[5] For amiodarone, side effects were reported by 45% of patients after 1 year, increasing to 86% after 5 years of treatment for ventricular arrhythmias.[7] Discontinuation of amiodarone due to side effects occurred in 14% of patients at 1 year and 37% at 5 years.[7] A recent study also suggested an increased risk of all-cause mortality associated with amiodarone compared to other antiarrhythmic drugs in patients with new-onset atrial fibrillation.[10]
Experimental Protocols
Sokolov and Bomonina Comparative Study Protocol (Paroxysmal Atrial Fibrillation)
-
Study Design: Randomized, open-label, parallel-group study with a crossover design for non-responders.[4]
-
Patient Population: 90 patients with frequent, documented attacks of paroxysmal atrial fibrillation.[4]
-
Treatment Arms:
-
Primary Endpoint: Inefficacy (arrhythmia recurrence) or intolerability of the treatment.[4]
-
Secondary Endpoint: Time to the first recurrence of arrhythmia.[4]
-
Follow-up Duration: 3 months for patients with an effective and well-tolerated treatment.[4]
Signaling Pathways and Experimental Workflows
References
- 1. Comparative efficacy and safety of allapinine, ethacyzin and amiodarone: choice of optimal antiarrhythmic therapy for rhythm control in case of [cardiology-journal.ru]
- 2. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Efficiency and safety of this compound in short- and long-term treatment of patients with normal heart and ventricular premature beats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Anti-arrhythmic effectiveness of this compound in ventricular arrhythmia in patients with circulatory failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Allapininum used for? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Tablets this compound buy online [medication-house.com]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of Allapinin and quinidine on atrial refractoriness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the electrophysiological effects of Allapinin and quinidine (B1679956), with a specific focus on their impact on atrial refractoriness. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Introduction
This compound, a Class IC antiarrhythmic agent, and quinidine, a Class IA antiarrhythmic agent, are both utilized in the management of atrial arrhythmias.[1][2] Their primary mechanisms of action, while both involving ion channel blockade, differ in their specifics, leading to distinct electrophysiological profiles. This compound primarily acts by blocking sodium channels, which slows the conduction of electrical impulses and prolongs the refractory period in cardiac cells.[1][3] Quinidine also blocks sodium channels but has the additional effect of blocking potassium channels, which contributes to its ability to increase the effective refractory period.[2] Understanding the nuanced effects of these drugs on atrial refractoriness is crucial for their targeted and effective clinical application.
Quantitative Data on Atrial Refractoriness
The following table summarizes the available quantitative data on the effects of this compound and quinidine on the atrial effective refractory period (AERP). It is important to note that direct head-to-head comparative studies with quantitative AERP data are limited in the available literature.
| Drug | Species | Dosage | Change in Atrial Effective Refractory Period (AERP) | Key Findings |
| This compound | Data Not Available | Data Not Available | While this compound is known to prolong the refractory period as part of its mechanism of action, specific quantitative data on the extent of this effect on atrial refractoriness from controlled experimental studies were not identified in the reviewed literature.[1][3] | Classified as a Class IC antiarrhythmic, its primary action is sodium channel blockade, leading to a slowing of conduction and an extension of the refractory period.[1] It is noted for its efficacy in preventing paroxysmal atrial fibrillation.[4][5] |
| Quinidine | Rabbit | 1-8 micromol/kg | Maximum increase of 23 ± 3 msec (a 28 ± 4% increase) at a pacing frequency of 2 Hz.[6] | Dose-dependently increased AERP. The effect was not frequency-dependent in atrial tissue in this model.[6] |
Experimental Protocols
The following section details a generalized experimental protocol for assessing the effects of antiarrhythmic drugs on atrial refractoriness, based on methodologies described in the cited literature.[6]
In Vivo Electrophysiological Study in an Animal Model (Rabbit)
Objective: To determine the effect of a test compound (e.g., this compound or quinidine) on the atrial effective refractory period (AERP).
Animal Model: New Zealand White rabbits.
Anesthesia and Surgical Preparation:
-
Anesthetize the animal (e.g., with a combination of ketamine and xylazine).
-
Maintain anesthesia throughout the experiment via continuous infusion.
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Isolate and cannulate a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
Perform a thoracotomy to expose the heart.
Electrophysiological Measurements:
-
Place multipolar electrode catheters on the epicardial surface of the right atrium and right ventricle for pacing and recording.
-
Perform sinoatrial (SAN) and atrioventricular node (AVN) ablation to allow for controlled atrial and ventricular pacing.[6]
-
Record baseline electrograms and measure the intrinsic heart rate.
Determination of Atrial Effective Refractory Period (AERP):
-
Pace the right atrium at a fixed cycle length (e.g., at a frequency of 2 Hz).
-
Introduce a premature stimulus (S2) after a train of 8-10 basic stimuli (S1).
-
Begin with a long S1-S2 interval and progressively decrease the interval in small decrements (e.g., 2 msec) until the S2 fails to elicit a propagated atrial response.
-
The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.
Drug Administration and Post-Drug Measurements:
-
Administer the test compound (e.g., quinidine) intravenously as a bolus or continuous infusion in escalating doses (e.g., 1-8 micromol/kg).[6]
-
Allow for a stabilization period after each dose.
-
Repeat the AERP measurement protocol at each dose level.
-
Continuously monitor blood pressure and heart rate throughout the experiment.
Data Analysis:
-
Compare the AERP values at baseline and after each dose of the drug.
-
Analyze the data for dose-dependent effects and statistical significance.
-
Assess for any frequency-dependent effects by repeating measurements at different pacing cycle lengths.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Class I antiarrhythmic drugs and a typical experimental workflow for assessing atrial refractoriness.
Caption: Mechanism of Action of Quinidine and this compound on Atrial Refractoriness.
Caption: Experimental Workflow for Assessing Atrial Refractoriness.
Conclusion
Both this compound and quinidine exert their antiarrhythmic effects in part by prolonging the atrial refractory period. Quinidine, a Class IA agent, has demonstrated a dose-dependent increase in AERP in animal models.[6] this compound, a Class IC agent, is also known to prolong the refractory period through sodium channel blockade, although specific quantitative data on its effect on AERP is not as readily available in the literature.[1][3] The choice between these agents in a clinical or research setting will depend on the specific arrhythmic substrate, desired electrophysiological effect, and the potential for proarrhythmic and other adverse effects. Further head-to-head studies with detailed electrophysiological measurements are warranted to provide a more definitive comparison of these two agents.
References
- 1. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 2. Quinidine effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Allapininum used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of E4031 and quinidine on atrial and ventricular refractoriness in rabbits in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the half-maximal inhibitory concentration (IC50) of Allapinin on the cardiac sodium channel, Nav1.5. While this compound is classified as a Class IC antiarrhythmic agent known to block cardiac sodium channels, quantitative data from multiple independent studies to perform a direct cross-study validation of its IC50 on Nav1.5 is not available.
This compound, the hydrobromide salt of the alkaloid lappaconitine (B608462), exerts its antiarrhythmic effects by blocking the fast inward sodium current in cardiomyocytes.[1][2][3][4][5][6][7] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity and suppressing arrhythmias.[1][2] Despite the well-established mechanism of action, specific dose-response studies determining its precise IC50 value on the Nav1.5 channel isoform are not present in the reviewed literature. One study did report an IC50 value for lappaconitine on the neuronal sodium channel isoform Nav1.7, which was 27.67 µmol/L at a holding potential of -70 mV.[8] However, this value cannot be directly extrapolated to the cardiac Nav1.5 channel due to differences in channel structure and drug sensitivity.
To provide a framework for understanding the potential potency of this compound, this guide presents a comparative analysis of IC50 values for other well-characterized Nav1.5 channel blockers. The data is compiled from various electrophysiological studies and serves as a reference for researchers and drug development professionals.
Comparative IC50 Data of Other Nav1.5 Channel Blockers
The following table summarizes the IC50 values of several known Nav1.5 channel blockers, providing a benchmark for the potency of drugs targeting this channel.
| Drug | Class | IC50 (µM) | Cell Line | Holding Potential (mV) | Reference |
| Flecainide | IC | 5.5 ± 0.8 | HEK293 | -95 | [2] |
| Mexiletine | IB | 47.0 ± 5.4 | HEK293 | -95 | [2] |
| Quinidine | IA | 28.9 ± 2.2 | HEK293 | -95 | [2] |
| Lamotrigine | - | 28.8 ± 4.0 | HEK293 | -95 | [2] |
| Lamotrigine | - | 280.2 ± 15.5 | HEK293 | -120 | [2] |
| Veratridine | - | 84.1 ± 10.5 | Mammalian Cells | Not Specified | [4] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for Nav1.5 channel blockers is typically achieved through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of the ionic current flowing through the Nav1.5 channels in response to a specific voltage protocol.
General Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 of a compound on Nav1.5 channels using an automated patch-clamp system.
Key Methodological Details
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.5 channel (hNav1.5) are commonly used.
-
Electrophysiology: The whole-cell configuration of the patch-clamp technique is employed to measure the sodium current (INa). Automated patch-clamp systems, such as the QPatch or SyncroPatch, are often utilized for higher throughput.
-
Voltage Protocols: A holding potential is applied to the cell membrane, and then a depolarizing voltage step is used to elicit the peak Nav1.5 current. The specific holding potential can influence the measured IC50 value, as some drugs exhibit state-dependent binding (i.e., they bind more potently to the inactivated state of the channel). For example, holding potentials of -95 mV or -120 mV have been used.
-
Data Analysis: The peak inward current is measured before and after the application of various concentrations of the test compound. The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.
Signaling Pathway of Nav1.5 in Cardiac Action Potential
The following diagram illustrates the central role of the Nav1.5 channel in the depolarization phase of the cardiac action potential and where Class I antiarrhythmic drugs like this compound exert their effect.
References
- 1. What is Allapininum used for? [synapse.patsnap.com]
- 2. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Аллапинин® и современные подходы к лечению нарушений ритма сердца | Соколов С.Ф. | «РМЖ» №4 от 21.02.2012 [rmj.ru]
- 6. Место аллапинина в терапии нарушений сердечного ритма [cardiology-journal.ru]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Cardiac Effects of Allapinin: A Comparative Analysis of Atrial and Ventricular Myocytes
For researchers, scientists, and drug development professionals, understanding the nuanced effects of antiarrhythmic drugs on different cardiac tissues is paramount. Allapinin (Lappaconitine Hydrobromide), a Class IC antiarrhythmic agent, is utilized in the management of both supraventricular and ventricular arrhythmias. Clinical observations suggest a particular efficacy in the prevention of paroxysmal atrial fibrillation. This guide provides a comparative analysis of the known effects of this compound on atrial versus ventricular myocytes, supported by available experimental data and methodologies, to elucidate the potential mechanisms behind its differential therapeutic actions.
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes.[1][2] This inhibition slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Furthermore, this compound extends the effective refractory period, particularly in the atrioventricular node, contributing to its antiarrhythmic properties.[1]
While comprehensive studies directly comparing the quantitative effects of this compound on isolated atrial and ventricular myocytes are limited, existing research provides insights into its chamber-specific actions.
Electrophysiological Effects: A Tale of Two Tissues
The differential electrophysiological landscape of atrial and ventricular myocytes likely underpins the varied effects of this compound. Key distinctions in ion channel expression and function between these two cell types can lead to a chamber-selective impact of sodium channel blockers.
Impact on Sodium Channels
As a Class IC agent, the principal target of this compound is the fast sodium current (INa). While direct comparative data for this compound is scarce, studies on its active ingredient, lappaconitine (B608462), in isolated guinea-pig atria have demonstrated a use-dependent blockade of sodium channels.[3] This characteristic, typical of Class I antiarrhythmics, implies that the blocking effect is more pronounced at higher heart rates.
A study on the active metabolite of lappaconitine, N-deacetyllappaconitine (DALCh), in rat hippocampal neurons (a model system for studying ion channel effects) revealed effective inhibition of transmembrane sodium currents.[4] This finding suggests that both the parent compound and its metabolites contribute to the overall effect on sodium channels.
It is hypothesized that the inherent differences in sodium channel kinetics and subtypes between atrial and ventricular myocytes could lead to a differential sensitivity to this compound. However, specific IC50 values for INa blockade by this compound in each myocyte type remain to be elucidated in comparative studies.
Modulation of Other Ion Channels
Recent research in a rat model of aconitine-induced arrhythmia suggests that this compound's mechanism may extend beyond simple sodium channel blockade. The study indicated that this compound modulates the gene expression of various ion channels, including those responsible for potassium (K+) and calcium (Ca2+) currents.[5] This finding opens the possibility that this compound's differential effects could also be mediated by its influence on the repolarizing currents, which differ significantly between atrial and ventricular cells.
The active metabolite, DALCh, has been shown to partially inhibit potassium ion currents in rat hippocampal neurons, suggesting a potential Class IA antiarrhythmic activity in addition to its Class IC properties.[4] A more pronounced effect on specific atrial potassium channels could contribute to its efficacy in atrial arrhythmias.
Comparative Data Summary
Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison of this compound's effects on atrial and ventricular myocytes is challenging. The following table summarizes the currently understood effects, highlighting the need for further research to fill the existing knowledge gaps.
| Parameter | Atrial Myocytes | Ventricular Myocytes | Key Observations & Inferences |
| Sodium Current (INa) Blockade | Effective blockade demonstrated in atrial tissue preparations.[3] | Effective blockade is the primary mechanism of action.[1][2] | The degree of differential blockade and IC50 values are not well-defined in comparative studies. |
| Action Potential Duration (APD) | Expected to have minimal effect, characteristic of Class IC drugs.[5] | Expected to have minimal effect, characteristic of Class IC drugs.[5] | The active metabolite may prolong APD, suggesting a potential for differential effects based on metabolic activity in atrial vs. ventricular tissue.[4] |
| Effective Refractory Period (ERP) | Prolongation of ERP is a known effect.[1] | Prolongation of ERP is a known effect.[1] | The relative extent of ERP prolongation in atrial versus ventricular tissue at therapeutic concentrations requires further investigation. |
| Gene Expression of Ion Channels | Modulates expression of Na+, K+, and Ca2+ channel genes (in whole heart models).[5] | Modulates expression of Na+, K+, and Ca2+ channel genes (in whole heart models).[5] | Chamber-specific differences in gene expression modulation by this compound have not been studied. |
Experimental Protocols
The following section outlines a generalized methodology for conducting comparative electrophysiological studies on isolated atrial and ventricular myocytes, which would be essential for generating the missing quantitative data on this compound's differential effects.
Isolation of Atrial and Ventricular Myocytes
Objective: To obtain viable, single atrial and ventricular myocytes from a mammalian heart for electrophysiological recordings.
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Protease type XIV
-
Krebs-Henseleit buffer (KHB)
-
Calcium-free KHB
-
Storage solution (e.g., M199 medium)
Procedure:
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
The coronary arteries are retrograde perfused with calcium-free KHB to wash out blood and stop contractions.
-
The heart is then perfused with a digestion solution containing collagenase and protease to break down the extracellular matrix.
-
The atria and ventricles are separated and minced in separate dishes containing the digestion solution.
-
The resulting cell suspensions are filtered and centrifuged to pellet the myocytes.
-
The myocytes are then resuspended in a storage solution with a gradually increasing calcium concentration to allow for calcium re-adaptation.
-
Cell viability and morphology are assessed under a microscope.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record action potentials and specific ion currents from isolated atrial and ventricular myocytes in the presence and absence of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions
-
This compound (Lappaconitine Hydrobromide) stock solution
Procedure:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a tip diameter of 1-2 µm is filled with the intracellular solution and brought into contact with a single myocyte.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of transmembrane currents.
-
Action Potential Recording: Cells are held in current-clamp mode, and action potentials are elicited by injecting brief depolarizing current pulses. Parameters such as resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured at baseline and after perfusion with various concentrations of this compound.
-
Ion Current Recording: Cells are held in voltage-clamp mode. Specific voltage protocols are applied to isolate and record individual ion currents (e.g., INa, ICa,L, Ito, IKur, IK1). The effect of this compound on the peak amplitude and kinetics of these currents is quantified.
-
Concentration-response curves are generated to determine the IC50 of this compound for each current in both atrial and ventricular myocytes.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the direct blockade of the voltage-gated sodium channel pore. The downstream consequences are a modulation of the cardiac action potential.
Caption: Mechanism of this compound's antiarrhythmic effect via sodium channel blockade.
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound on atrial and ventricular myocytes.
Caption: Workflow for assessing this compound's differential effects.
References
- 1. What is the mechanism of Allapininum? [synapse.patsnap.com]
- 2. What is Allapininum used for? [synapse.patsnap.com]
- 3. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Safety Analysis of Allapinin and Its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the antiarrhythmic drug Allapinin and its synthetic derivatives, supported by experimental data. The information is presented to facilitate informed decisions in the development of safer and more effective cardiac arrhythmia treatments.
This compound, a diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species, is a Class IC antiarrhythmic agent used in the management of various cardiac arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac cells, which slows the conduction of electrical impulses and stabilizes the cardiac rhythm.[2][4] However, the clinical use of this compound is associated with a range of adverse effects, including cardiotoxicity and neurotoxicity, which has prompted the development of synthetic derivatives with potentially improved safety profiles.[5][6]
This guide offers a comparative analysis of the safety of this compound and its derivatives, focusing on quantitative toxicological data, detailed experimental methodologies, and the underlying signaling pathways of their toxic effects.
Quantitative Safety Profile: A Comparative Overview
A critical aspect of drug development is the quantitative assessment of a compound's toxicity. The median lethal dose (LD50), which represents the dose required to be fatal to 50% of a test population, is a standard measure of acute toxicity. The table below summarizes the available LD50 data for this compound and several of its synthetic derivatives. A higher LD50 value indicates lower acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 | Therapeutic Index (TI) | Reference(s) |
| This compound (Lappaconitine Hydrobromide) | Rat | Oral | 20 mg/kg | - | [7] |
| Mouse | Oral | 11.7 mg/kg | - | [8][9] | |
| Mouse | Intravenous | 6.1 mg/kg | - | [10] | |
| Lappaconitine (B608462)–1,5-Benzodiazepine Hybrid (Compound 8) | Mouse | Oral | >1500 mg/kg | ~50 times higher than this compound | [11] |
| Amide Derivative (Compound 35) | Mouse | Oral | 296.4 mg/kg | ~30 times higher than this compound | [8] |
| Amide Derivative (Compound 36) | Mouse | Oral | 314.7 mg/kg | ~30 times higher than this compound | [8] |
| Amide Derivative (Compound 39) | Mouse | Oral | 300.0 mg/kg | ~30 times higher than this compound | [8] |
| Amide Derivative (Compound 49) | Mouse | Oral | >600 mg/kg | >30 times higher than this compound | [8] |
| Sulfonamide Derivative (Compound 70) | Mouse | Oral | 300.0 mg/kg | ~30 times higher than this compound | [8] |
| Sulfonamide Derivative (Compound 89) | Mouse | Oral | >400 mg/kg | >30 times higher than this compound | [8] |
| N-deacetyllappaconitine | - | - | Less toxic than this compound | - | [12][13] |
Note: The therapeutic index (TI) is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable.
Experimental Protocols for Safety Assessment
The evaluation of the safety profiles of this compound and its derivatives relies on a variety of standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Adrenaline-Induced Arrhythmia Model in Rats
This in vivo model is used to assess the pro-arrhythmic potential of a substance.
-
Animal Preparation: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Drug Administration: The test compound (this compound or its derivative) or a vehicle control is administered, usually via intraperitoneal or intravenous injection, at a predetermined time before the induction of arrhythmia.[14]
-
Arrhythmia Induction: A solution of adrenaline (epinephrine) is infused intravenously to induce cardiac arrhythmias.[14][15] The dosage and infusion rate of adrenaline are critical and should be standardized across experiments.[14]
-
ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset, duration, and severity of arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[15]
-
Data Analysis: Key parameters such as the dose of adrenaline required to induce arrhythmia, the duration of the arrhythmia, and the incidence of lethal arrhythmias are recorded and compared between the control and test groups.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound in vitro.
-
Cell Culture: A suitable cell line (e.g., H9c2 cardiomyocytes or a neuronal cell line) is cultured in 96-well plates to a desired confluency.
-
Compound Incubation: The cells are incubated with various concentrations of the test compound (this compound or its derivative) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plate is then incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[10][16][17][18][19]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[10][16][17][18][19]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[16]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The results are often expressed as a percentage of cell viability compared to the untreated control, and the IC50 (the concentration of the compound that inhibits 50% of cell viability) can be calculated.
Signaling Pathways in this compound-Induced Toxicity
Understanding the molecular mechanisms underlying the adverse effects of this compound and its derivatives is crucial for the rational design of safer drugs. The primary toxicities associated with this compound are cardiotoxicity (proarrhythmia) and neurotoxicity.
Cardiotoxicity: The Role of Sodium Channel Blockade
The antiarrhythmic effect of this compound stems from its blockade of cardiac sodium channels. However, excessive blockade can lead to proarrhythmic events.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Allapininum used for? [synapse.patsnap.com]
- 3. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiarrhythmic properties of N-Deacetyllappaconitine Hydrochloride | Kryzhanovskii | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 14. Effects of adrenaline pretreatment on the arrhythmias observed following ischemia and reperfusion in conscious and anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect Of Different Doses Of Noradrenaline Against Ischemia-induced Ventricular Arrhythmias In Rat Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Antiarrhythmic Effects of Allapinin: A Comparative Guide for Researchers
This guide provides a comparative analysis of Allapinin, a Class IC antiarrhythmic agent, against other commonly used antiarrhythmic drugs in large animal models. The information is intended for researchers, scientists, and drug development professionals to aid in the evaluation and design of preclinical studies. While direct comparative studies of this compound in large animal models are limited in the available scientific literature, this guide synthesizes existing data on this compound and key comparator drugs—Amiodarone (B1667116) and Lidocaine (B1675312)—to facilitate an informed assessment of its potential antiarrhythmic efficacy.
Mechanism of Action: A Comparative Overview
The primary antiarrhythmic action of this compound and its comparators stems from their effects on cardiac ion channels. These interactions alter the cardiac action potential, thereby suppressing arrhythmias.
This compound (Lappaconitine Hydrobromide) is classified as a Class IC antiarrhythmic drug.[1] Its principal mechanism involves the blockade of voltage-gated sodium channels (Na+) in cardiac cells.[2][3][4] This action reduces the rapid influx of sodium during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization, slowed conduction velocity, and reduced excitability of the cardiac conduction system.[3][4] Studies in rat models suggest that this compound may also modulate potassium (K+) and calcium (Ca2+) channels, which could contribute to its overall antiarrhythmic effect.[3]
Amiodarone is a potent antiarrhythmic agent with a complex and multifaceted mechanism of action, exhibiting properties of all four Vaughan Williams classes.[5][6] Its primary action is the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential (Class III action).[5] Additionally, it blocks sodium channels (Class I action), exerts a noncompetitive antisympathetic effect (Class II action), and has calcium channel blocking properties (Class IV action).[6][7] This broad spectrum of activity makes it effective against a wide range of arrhythmias.[5]
Lidocaine is a Class IB antiarrhythmic drug that also targets sodium channels.[8][9] Unlike Class IC agents, lidocaine has a rapid association and dissociation from the sodium channel.[10] It preferentially binds to and blocks inactivated sodium channels, a state that is more prevalent in ischemic or depolarized cardiac tissue.[10] This targeted action makes lidocaine particularly effective in suppressing ventricular arrhythmias associated with myocardial ischemia.[10]
Comparative Efficacy in Large Animal Models
Direct comparative data on the efficacy of this compound versus other antiarrhythmics in large animal models is scarce. However, data from studies on individual agents in relevant models can provide a basis for potential comparison.
| Drug | Animal Model | Arrhythmia Model | Key Efficacy Endpoints | Reference |
| This compound | Data from large animal models not available in reviewed literature. | N/A | N/A | |
| Amiodarone & Lidocaine | Ovine (Sheep) | Myocardial Infarction-Induced Lethal Arrhythmia | Incidence of arrhythmia requiring treatment: 4.4% (Amiodarone + Lidocaine) vs. 45% (Control). Mortality due to lethal arrhythmia: 2.2% (Amiodarone + Lidocaine) vs. 15% (Control). | [11][12] |
| Flecainide | Equine (Horse) | Pace-Induced Atrial Fibrillation | Caused a rapid decrease in Atrial Fibrillatory Rate (AFR) and restored sinus rhythm. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of protocols used to induce arrhythmias in large animal models and the administration of comparator drugs.
Arrhythmia Induction Protocols
1. Myocardial Infarction-Induced Arrhythmia in an Ovine Model:
-
Animal Model: Dorset hybrid sheep.[12]
-
Procedure: A 25-30% myocardial infarction (MI) is induced by the ligation of 4-6 coronary artery branches that supply the apex of the heart.[12] This procedure reliably induces lethal ventricular arrhythmias.[12]
2. Pace-Induced Atrial Fibrillation in a Canine Model:
-
Procedure: Anesthetized dogs receive an infusion of phenylephrine (B352888) (2 μg/kg/min) to increase systemic arterial pressure.[13][14] The right atrium is then paced for 20 minutes at 40 Hz.[13][14] This protocol has been shown to induce sustained atrial fibrillation for at least 40 minutes after cessation of pacing.[13][14]
References
- 1. How I Treat Cardiac Arrhythmias in Dogs - WSAVA2010 - VIN [vin.com]
- 2. What is Allapininum used for? [synapse.patsnap.com]
- 3. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 9. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Prophylactic amiodarone and lidocaine improve survival in an ovine model of large size myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic amiodarone and lidocaine improve survival in an ovine model of large size myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Allapinin: A Procedural Guide for Laboratory Professionals
Allapinin: Hazard Classification and Safety Profile
This compound is a hydrobromide salt of lappaconitine, a diterpenoid alkaloid. While one source indicates it can be shipped as a non-hazardous chemical under ambient temperatures, the active compound, lappaconitine, is known for its toxicity.[1] The Globally Harmonized System (GHS) classification for the related compound Lappaconitine Hydrobromide includes the hazard statement "Fatal if swallowed".[2] Given the potential for high toxicity, it is imperative to handle this compound with care and to err on the side of caution during disposal.
Key Safety Considerations:
-
Toxicity: Assume the compound is highly toxic, especially if in pure or concentrated form.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for pharmaceutical and hazardous waste.[3][4]
Procedural Steps for this compound Disposal
The appropriate disposal method for this compound depends on its classification as either hazardous or non-hazardous waste. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Classification
Before disposal, this compound waste must be classified.
-
Hazardous Pharmaceutical Waste: Due to the acute toxicity of its parent compound, it is prudent to manage this compound as hazardous waste.[2] This is the recommended approach to ensure full compliance and mitigate risk.[3] Hazardous pharmaceutical waste requires incineration at a licensed facility.[5]
-
Non-Hazardous Pharmaceutical Waste: If, after consulting with EHS and reviewing any available specific Safety Data Sheet (SDS), this compound is determined to be non-hazardous, it can be disposed of through other channels. However, this is a less likely scenario given the nature of the compound.
Step 2: Segregation and Containerization
Proper segregation of pharmaceutical waste is crucial.
| Waste Type | Container Color | Container Specifications |
| Hazardous Pharmaceutical | Black | Clearly labeled "Hazardous Waste Pharmaceuticals", secure, and leak-proof.[5] |
| Non-Hazardous Pharmaceutical | Blue or White | Clearly labeled, secure, and leak-proof. |
Step 3: Disposal Protocol
The following table outlines the disposal protocols for both classifications.
| Disposal Protocol for Hazardous this compound Waste | Disposal Protocol for Non-Hazardous this compound Waste (For Trace Amounts/Household Disposal Context) |
| 1. Collection: Place all this compound-contaminated materials (e.g., unused product, contaminated gloves, vials) into a designated black hazardous waste container.[5] | 1. Deactivation: Remove the this compound from its original container. Do not crush tablets or capsules.[6] |
| 2. Labeling: Ensure the container is accurately labeled with the contents ("this compound Waste"), the date, and the name of the principal investigator. | 2. Mixing: Mix the this compound with an unappealing substance such as used coffee grounds, dirt, or cat litter.[6][7][8] This makes the drug less attractive to children and pets and unrecognizable to individuals who might go through the trash.[9] |
| 3. Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and has secondary containment. | 3. Containment: Place the mixture into a sealable plastic bag or other container to prevent leakage.[6][7] |
| 4. Pickup and Disposal: Arrange for a pickup by your institution's certified hazardous waste disposal service. All hazardous pharmaceutical waste must be transported with a manifest to a RCRA-permitted facility for incineration.[3] | 4. Disposal: Place the sealed container in the municipal solid waste (trash).[6][9] |
| Do not under any circumstances pour this compound waste down the drain. [5][10] | Do not flush this compound down the toilet unless specifically instructed to do so by the manufacturer, as this can contaminate water supplies. [7][11] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medkoo.com [medkoo.com]
- 2. Lappaconitine Hydrobromide | C32H45BrN2O8 | CID 90479363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. fda.gov [fda.gov]
- 7. dea.gov [dea.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. fda.gov [fda.gov]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 11. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Personal protective equipment for handling Allapinin
Essential Safety and Handling Guide for Allapinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Given its classification and high potency, adherence to these procedures is paramount to ensure personnel safety and environmental protection.
Hazard Classification
This compound, also known as Lappaconitine Hydrobromide, is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral - Category 2 (H300): Fatal if swallowed [1]. This high level of acute toxicity necessitates stringent handling protocols and the use of comprehensive personal protective equipment.
Personal Protective Equipment (PPE)
Due to the significant hazard posed by this compound, a robust selection of PPE is mandatory. The following table summarizes the required equipment for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile or other chemically resistant gloves. | Prevents dermal absorption, which is a potential route of exposure for potent compounds. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects eyes and face from splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Prevents inhalation of airborne powder or aerosols, a primary exposure risk. |
| Lab Coat/Gown | A disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and subsequent spread outside the lab. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step protocol should be followed:
-
Preparation and Designated Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.
-
-
Weighing and Aliquoting:
-
Weighing of solid this compound should be performed within a ventilated balance enclosure or glove box to prevent dissemination of the powder.
-
Use dedicated spatulas and weighing boats.
-
If creating stock solutions, do so immediately after weighing within the containment area.
-
-
Experimental Procedures:
-
Handle all solutions containing this compound within the chemical fume hood.
-
Avoid generating aerosols. Use careful pipetting techniques and avoid vigorous mixing.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated. The appropriate decontamination solution will depend on the specific laboratory protocols for potent compounds.
-
Wipe down the work area thoroughly at the end of each procedure.
-
Remove and dispose of PPE in the designated hazardous waste stream before leaving the work area.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Disposal Plan
This compound is considered an acutely toxic hazardous waste and must be disposed of accordingly.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, gowns, shoe covers), and weighing boats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Empty Containers: Containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous liquid waste.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste management company. Consult your institution's EHS department for specific procedures and vendor information.
Mandatory Visualizations
Logical Relationship of Safety Procedures
The following diagram illustrates the interconnectedness of the key safety pillars when working with this compound.
Caption: Interrelation of safety components for this compound handling.
Experimental Workflow: Chemical Spill Response
This diagram outlines the procedural steps to be taken in the event of an this compound spill.
Caption: Step-by-step workflow for managing an this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
